molecular formula C10H15NO B1340655 3-Isopropyl-4-methoxyaniline CAS No. 91251-42-2

3-Isopropyl-4-methoxyaniline

Cat. No.: B1340655
CAS No.: 91251-42-2
M. Wt: 165.23 g/mol
InChI Key: IQZLIGNZLCVEKN-UHFFFAOYSA-N
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Description

3-Isopropyl-4-methoxyaniline is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-3-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZLIGNZLCVEKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10564461
Record name 4-Methoxy-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91251-42-2
Record name 4-Methoxy-3-(propan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10564461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Isopropyl-4-methoxyaniline chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 3-Isopropyl-4-methoxyaniline (CAS No. 91251-42-2). Due to the limited availability of experimental data for this specific compound, this guide combines confirmed identifiers with predicted physicochemical and spectroscopic properties. It also outlines a generalized experimental protocol for its synthesis based on established chemical transformations of analogous compounds.

Chemical Structure and Identifiers

This compound is an aromatic amine with an isopropyl group at position 3 and a methoxy group at position 4 of the aniline ring.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 91251-42-2[1][2]
Molecular Formula C₁₀H₁₅NO[1][2]
Molecular Weight 165.24 g/mol
IUPAC Name This compound[1]
Synonyms 4-amino-2-isopropylanisol, 4-Methoxy-3-(propan-2-yl)aniline[1]
InChI 1S/C10H15NO/c1-7(2)9-6-8(11)4-5-10(9)12-3/h4-7H,11H2,1-3H3[1]
InChIKey IQZLIGNZLCVEKN-UHFFFAOYSA-N[1]
SMILES CC(C)c1cc(N)ccc1OC

Physicochemical Properties

Table 2: Physicochemical Properties of Related Isomers

Property4-Methoxyaniline (p-anisidine)3-Methoxyaniline (m-anisidine)This compound (Predicted/Inferred)
Melting Point 57.2 °C< 0 °C[3]Likely a low-melting solid or liquid
Boiling Point 243 °C251 °C[3]Expected to be > 250 °C
Density 1.071 g/cm³ (at 57 °C)1.096 g/mL (at 20 °C)[3]Likely between 0.95-1.05 g/mL
Water Solubility 21 g/L (at 20 °C)SolubleExpected to have low water solubility
Appearance White to reddish crystalline solidPale yellow oily liquid[3]Reported as a liquid[1]

Spectroscopic Data (Predicted)

As experimental spectra are not available, predicted spectroscopic data is provided to aid in the characterization of this compound.

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum in CDCl₃ would show characteristic signals for the aromatic protons, the methoxy group, the isopropyl group, and the amine protons.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H (multiple)6.6 - 7.0m3H
Methoxy (-OCH₃)~3.8s3H
Isopropyl-CH~3.2sept1H
Amine (-NH₂)Broad signal, ~3.5s (broad)2H
Isopropyl-CH₃~1.2d6H
¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
Aromatic C-NH₂~140
Aromatic C-OCH₃~148
Aromatic C-isopropyl~130
Aromatic C-H (multiple)110 - 120
Methoxy -OCH₃~55
Isopropyl -CH~27
Isopropyl -CH₃~23
Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum would exhibit characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 5: Predicted IR Absorption Frequencies

Functional GroupVibrationPredicted Wavenumber (cm⁻¹)
N-H (amine)Symmetric & Asymmetric Stretch3300 - 3500 (two bands)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=C (aromatic)Stretch1500 - 1600
N-H (amine)Bend1580 - 1650
C-O (ether)Stretch1230 - 1270 (asymmetric), 1020-1060 (symmetric)
Mass Spectrometry (MS) (Predicted)

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 6: Predicted Mass Spectrometry Fragmentation

m/zProposed Fragment
165[M]⁺ (Molecular ion)
150[M - CH₃]⁺
122[M - C₃H₇]⁺

Experimental Protocols

A plausible synthetic route to this compound involves the nitration of 2-isopropylanisole followed by the reduction of the resulting nitro compound.

Generalized Synthesis Workflow

G Start 2-Isopropylanisole Nitration Nitration (e.g., HNO₃/H₂SO₄) Start->Nitration NitroCompound 5-Nitro-2-methoxy-1-isopropylbenzene Nitration->NitroCompound Reduction Reduction (e.g., Fe/HCl or H₂/Pd-C) NitroCompound->Reduction FinalProduct This compound Reduction->FinalProduct Purification Purification (e.g., Distillation or Chromatography) FinalProduct->Purification PureProduct Pure this compound Purification->PureProduct G cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_product Final Product 2-Isopropylanisole 2-Isopropylanisole 5-Nitro-2-methoxy-1-isopropylbenzene 5-Nitro-2-methoxy-1-isopropylbenzene 2-Isopropylanisole->5-Nitro-2-methoxy-1-isopropylbenzene Nitration This compound This compound 5-Nitro-2-methoxy-1-isopropylbenzene->this compound Reduction

References

An In-depth Technical Guide to the Physicochemical Properties of 4-methoxy-3-isopropylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-methoxy-3-isopropylaniline. Due to the limited availability of experimental data for this specific compound, this document consolidates predicted values and data from structurally analogous compounds to offer a robust profile for researchers. It includes detailed experimental protocols for the determination of key physicochemical parameters and a plausible synthetic route. The information herein is intended to serve as a foundational resource for the use of 4-methoxy-3-isopropylaniline in drug discovery and development.

Introduction

4-methoxy-3-isopropylaniline is an aromatic amine with the molecular formula C₁₀H₁₅NO. Its structure, featuring a methoxy and an isopropyl group on the aniline scaffold, suggests its potential as a versatile building block in medicinal chemistry and materials science. The substituents on the aromatic ring influence the molecule's electronic properties, lipophilicity, and steric hindrance, which in turn dictate its reactivity and biological activity. Understanding the physicochemical properties of this compound is paramount for its effective application in the synthesis of novel therapeutic agents and functional materials.

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development as they influence its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for 4-methoxy-3-isopropylaniline is scarce, a summary of predicted values and data from analogous compounds is presented in Table 1.

PropertyValue (4-methoxy-3-isopropylaniline)Analogous Compound DataReference
Molecular Formula C₁₀H₁₅NOC₁₀H₁₅NO (4-methoxy-N-isopropylaniline)[1]
Molecular Weight 165.23 g/mol 165.23 g/mol (4-methoxy-N-isopropylaniline)[1]
Melting Point Not available57-60 °C (4-methoxy-3-methylaniline)[2]
Boiling Point Not available226-227 °C at 745 mmHg (4-isopropylaniline)[3]
Solubility Predicted to be sparingly soluble in waterInsoluble in water (4-isopropylaniline)[3]
pKa (of the conjugate acid) Predicted to be around 55.01 ± 0.10 (4-isopropylaniline)[4]
logP Predicted to be around 2.5 - 3.02.49 (4-isopropylaniline)[4]

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties of 4-methoxy-3-isopropylaniline are provided below. These protocols are standard methods applicable to organic compounds.[4][5]

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.

  • Sample Preparation : A small amount of finely powdered, dry 4-methoxy-3-isopropylaniline is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup : The capillary tube is placed in a melting point apparatus.

  • Measurement : The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Data Recording : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[6]

Boiling Point Determination (Thiele Tube Method)

This method is suitable for small sample volumes.[7]

  • Sample Preparation : A small volume (0.5-1 mL) of 4-methoxy-3-isopropylaniline is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.

  • Apparatus Setup : The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Measurement : The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the capillary tube. The heating is stopped, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[8]

Aqueous Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.[9]

  • Sample Preparation : An excess amount of 4-methoxy-3-isopropylaniline is added to a known volume of water or a buffer solution of a specific pH in a sealed flask.

  • Equilibration : The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis : The saturated solution is filtered to remove any undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[10]

pKa Determination (Potentiometric Titration)

The pKa value is essential for understanding the ionization state of a compound at different pH values.[11]

  • Sample Preparation : A known concentration of 4-methoxy-3-isopropylaniline is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent if solubility is low).

  • Titration : The solution is titrated with a standardized solution of a strong acid (e.g., HCl). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • Data Analysis : A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.[14]

  • Phase Preparation : Equal volumes of n-octanol and water are pre-saturated with each other.

  • Partitioning : A known amount of 4-methoxy-3-isopropylaniline is dissolved in one of the phases. The two phases are then mixed and shaken vigorously for a set period to allow for partitioning.

  • Phase Separation : The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Concentration Measurement : The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., HPLC-UV).

  • Calculation : The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[15]

Synthesis and Workflow Visualization

Proposed Synthetic Route

A plausible synthetic route for 4-methoxy-3-isopropylaniline can be envisioned starting from 2-isopropylanisole. The synthesis would involve nitration followed by reduction of the nitro group.

G A 2-Isopropylanisole B Nitration (HNO3, H2SO4) A->B C 4-Methoxy-3-isopropyl-1-nitrobenzene B->C D Reduction (e.g., H2/Pd-C or Sn/HCl) C->D E 4-Methoxy-3-isopropylaniline D->E

Caption: Proposed synthesis of 4-methoxy-3-isopropylaniline.

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound such as 4-methoxy-3-isopropylaniline.

G cluster_0 Compound Synthesis & Purification cluster_1 Physicochemical Property Determination cluster_2 Data Analysis & Application Synthesis Synthesis of 4-methoxy-3-isopropylaniline Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Structure Structural Confirmation (NMR, MS, IR) Purification->Structure MP Melting Point Structure->MP BP Boiling Point Structure->BP Sol Solubility Structure->Sol pKa pKa Sol->pKa logP logP Sol->logP Formulation Formulation Development Sol->Formulation ADME ADME Profile Prediction pKa->ADME logP->ADME

References

An In-Depth Technical Guide to the Synthesis of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways for 3-Isopropyl-4-methoxyaniline, a valuable substituted aniline intermediate in various chemical and pharmaceutical applications. This guide details plausible synthetic routes, complete with experimental protocols and quantitative data to facilitate laboratory-scale synthesis and process development.

Introduction

This compound is an aromatic amine characterized by the presence of an isopropyl group at the 3-position and a methoxy group at the 4-position of the aniline ring. This substitution pattern imparts specific steric and electronic properties that make it a useful building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other specialty chemicals. The strategic synthesis of this compound is crucial for ensuring high purity and yield, which are critical parameters in drug development and manufacturing.

This guide outlines a rational and efficient multi-step synthesis beginning from readily available starting materials. The described pathway involves a sequence of well-established organic transformations, including Friedel-Crafts alkylation, electrophilic aromatic nitration, and the reduction of a nitro group. Each step is presented with a detailed experimental protocol, supported by tabulated quantitative data derived from analogous transformations reported in the chemical literature.

Proposed Synthesis Pathway

The most logical and efficient synthetic route to this compound involves a three-step process starting from anisole. The overall pathway is depicted below:

Synthesis_Pathway Overall Synthesis Pathway for this compound Anisole Anisole Isopropylanisole 2-Isopropylanisole Anisole->Isopropylanisole Step 1: Friedel-Crafts Isopropylation Nitro_Isopropylanisole 2-Isopropyl-1-methoxy-4-nitrobenzene Isopropylanisole->Nitro_Isopropylanisole Step 2: Nitration Final_Product This compound Nitro_Isopropylanisole->Final_Product Step 3: Reduction

Caption: A three-step synthesis of this compound.

This pathway was designed based on the principles of electrophilic aromatic substitution, considering the directing effects of the substituents at each stage to maximize the yield of the desired isomer.

Detailed Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for easy reference and comparison.

Step 1: Friedel-Crafts Isopropylation of Anisole

The initial step involves the introduction of an isopropyl group onto the anisole ring via a Friedel-Crafts alkylation reaction. This reaction typically yields a mixture of ortho and para isomers, with the ortho isomer (2-isopropylanisole) being the desired precursor for the subsequent steps.

Experimental_Workflow_Step1 Workflow for Friedel-Crafts Isopropylation Start Start: Anisole & Isopropyl Halide Reaction Reaction with Lewis Acid Catalyst (e.g., AlCl3) in an inert solvent at 0-10 °C Start->Reaction Quenching Quenching with ice and HCl Reaction->Quenching Extraction Work-up: - Organic layer separation - Washing with water, NaHCO3, and brine - Drying over anhydrous sulfate Quenching->Extraction Purification Purification: Fractional distillation to separate ortho and para isomers Extraction->Purification Product Product: 2-Isopropylanisole Purification->Product

Caption: Workflow for the synthesis and purification of 2-isopropylanisole.

Experimental Protocol:

Based on established procedures for Friedel-Crafts alkylation of anisole, the following protocol can be adapted.[1]

  • In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (AlCl₃) in a suitable solvent such as dichloromethane or carbon disulfide.

  • Cool the suspension in an ice bath to 0-10 °C.

  • A solution of anisole and an isopropyl halide (e.g., 2-chloropropane or 2-bromopropane) in the same solvent is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature between 0-10 °C.

  • After the addition is complete, the reaction mixture is stirred at a controlled temperature (e.g., room temperature) for a specified time to ensure the completion of the reaction.

  • The reaction is then quenched by slowly pouring the mixture over crushed ice and hydrochloric acid.

  • The organic layer is separated, washed sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of ortho- and para-isopropylanisole, is purified by fractional distillation to isolate the desired 2-isopropylanisole.[2]

Quantitative Data for Friedel-Crafts Isopropylation of Anisole:

ParameterValue/ConditionReference
Reactants Anisole, Isopropyl Halide (e.g., 2-chloropropane)[1]
Catalyst Aluminum chloride (AlCl₃)[1]
Solvent Dichloromethane or Carbon disulfide[1]
Reaction Temperature 0-10 °C during addition, then room temperature[1]
Reaction Time Varies, typically several hours[1]
Work-up Quenching with ice/HCl, extraction, washing, drying[1]
Purification Fractional Distillation[2]
Typical Yield Varies, depends on conditions and isomer ratio
Step 2: Nitration of 2-Isopropylanisole

The second step is the regioselective nitration of 2-isopropylanisole to introduce a nitro group at the para-position relative to the strongly activating methoxy group. Careful control of reaction conditions is essential to favor the formation of the desired 2-isopropyl-1-methoxy-4-nitrobenzene.

Experimental_Workflow_Step2 Workflow for Nitration of 2-Isopropylanisole Start Start: 2-Isopropylanisole Nitration Nitration with Fuming Nitric Acid and Acetic Anhydride at -10 to 0 °C Start->Nitration Quenching Quenching on crushed ice Nitration->Quenching Extraction Work-up: - Extraction with dichloromethane - Washing with NaHCO3 and brine - Drying over anhydrous sulfate Quenching->Extraction Purification Purification: Column chromatography Extraction->Purification Product Product: 2-Isopropyl-1-methoxy-4-nitrobenzene Purification->Product

Caption: Workflow for the synthesis of 2-isopropyl-1-methoxy-4-nitrobenzene.

Experimental Protocol:

The following protocol is adapted from a method for the nitration of substituted anisoles.[3]

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-isopropylanisole in acetic anhydride.

  • Cool the solution in an ice-salt bath to a temperature between -10 °C and 0 °C.

  • Slowly add fuming nitric acid dropwise to the stirred solution, ensuring the temperature is maintained within the specified range.

  • After the addition is complete, continue to stir the reaction mixture at the same temperature for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice with vigorous stirring.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for Nitration of 2-Isopropylanisole:

ParameterValue/ConditionReference
Reactant 2-Isopropylanisole[3]
Nitrating Agent Fuming nitric acid in acetic anhydride[3]
Solvent Acetic anhydride[3]
Reaction Temperature -10 °C to 0 °C[3]
Reaction Time Monitored by TLC[3]
Work-up Quenching on ice, extraction, washing, drying[3]
Purification Column Chromatography[3]
Typical Yield High, specific yield not reported
Step 3: Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene

The final step is the reduction of the nitro group to an amine, yielding the target molecule, this compound. Catalytic hydrogenation is a common and efficient method for this transformation.

Experimental_Workflow_Step3 Workflow for Reduction of Nitro Compound Start Start: 2-Isopropyl-1-methoxy-4-nitrobenzene Reduction Catalytic Hydrogenation (e.g., H2, Pd/C) in a suitable solvent Start->Reduction Filtration Filtration to remove catalyst Reduction->Filtration Solvent_Removal Solvent removal under reduced pressure Filtration->Solvent_Removal Purification Purification (if necessary): Recrystallization or distillation Solvent_Removal->Purification Product Product: this compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol:

A general procedure for the catalytic hydrogenation of a nitroaromatic compound is as follows.[4][5]

  • In a hydrogenation vessel, dissolve 2-isopropyl-1-methoxy-4-nitrobenzene in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 bar) and stir the reaction mixture at a specified temperature (e.g., 130 °C).

  • Monitor the reaction progress by observing hydrogen uptake or by TLC/GC analysis.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the filter cake with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization or distillation if necessary.

Quantitative Data for Reduction of 2-Isopropyl-1-methoxy-4-nitrobenzene:

ParameterValue/ConditionReference
Reactant 2-Isopropyl-1-methoxy-4-nitrobenzene
Reducing Agent H₂ gas with Pd/C or Raney-Ni catalyst[4]
Solvent Ethanol, Methanol, or Toluene[4]
Reaction Temperature Typically elevated, e.g., 130 °C[4]
Hydrogen Pressure Typically 50-80 bar[4]
Reaction Time Varies, typically several hours[4]
Work-up Catalyst filtration, solvent removal[4]
Typical Yield Generally high, often >90%[4]

Conclusion

The synthesis of this compound can be effectively achieved through a robust three-step sequence involving Friedel-Crafts isopropylation of anisole, followed by regioselective nitration and subsequent reduction of the nitro group. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake the synthesis of this important chemical intermediate. Careful control of reaction conditions, particularly temperature and stoichiometry, is paramount in each step to ensure high yields and purity of the desired products. The provided workflows and tabulated data serve as a valuable resource for the practical execution of this synthetic pathway.

References

An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 3-isopropyl-4-methoxyaniline (CAS No: 91251-42-2). Due to the limited availability of published experimental spectroscopic data for this specific compound, this document presents a combination of predicted data based on computational models and established spectroscopic principles, alongside generalized experimental protocols. A plausible synthetic route for its preparation is also detailed. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, offering foundational information for the characterization and synthesis of this compound and related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This information has been aggregated from various chemical suppliers and databases.

PropertyValue
CAS Number 91251-42-2[1]
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
IUPAC Name This compound
Synonyms 4-Methoxy-3-(propan-2-yl)aniline, 4-amino-2-isopropylanisole[2]
Appearance Predicted to be a liquid or low-melting solid

Predicted Spectroscopic Data

In the absence of publicly available experimental spectra, the following data has been predicted using computational chemistry software and established principles of spectroscopy. These predictions provide a reliable framework for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are presented in Tables 2 and 3, respectively. These values were calculated for a CDCl₃ solvent.

Table 2: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
-CH(CH₃ )₂~ 1.25Doublet6H
-CH (CH₃)₂~ 3.28Septet1H
-NH~ 3.60Broad Singlet2H
-OCH₃ ~ 3.80Singlet3H
Aromatic-H (C5-H)~ 6.65Doublet of Doublets1H
Aromatic-H (C6-H)~ 6.70Doublet1H
Aromatic-H (C2-H)~ 6.75Doublet1H

Table 3: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)
-CH(C H₃)₂~ 22.5
-C H(CH₃)₂~ 27.0
-OC H₃~ 55.8
Aromatic C 2~ 113.0
Aromatic C 6~ 115.5
Aromatic C 5~ 117.0
Aromatic C 3~ 137.0
Aromatic C 1~ 140.0
Aromatic C 4~ 149.0
Infrared (IR) Spectroscopy

The predicted key IR absorption bands for this compound are summarized in Table 4. These are based on the characteristic vibrational frequencies of its functional groups.

Table 4: Predicted Key IR Absorption Bands

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-HSymmetric & Asymmetric Stretch3300 - 3500Medium
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium-Strong
C=C (Aromatic)Stretch1500 - 1600Medium-Strong
C-NStretch1250 - 1350Medium-Strong
C-O (Aryl Ether)Asymmetric Stretch1200 - 1275Strong
C-O (Aryl Ether)Symmetric Stretch1000 - 1075Medium
Mass Spectrometry (MS)

The predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments in an electron ionization (EI) mass spectrum are listed in Table 5.

Table 5: Predicted Mass Spectrometry Data

m/zIonNotes
165[M]⁺Molecular Ion
150[M - CH₃]⁺Loss of a methyl group
122[M - C₃H₇]⁺Loss of the isopropyl group

Experimental Protocols

The following sections detail generalized protocols for obtaining the spectroscopic data for a novel organic compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, for example, a Bruker Avance III 400 MHz or similar instrument.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Typical parameters include a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).

    • Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer, for instance, a GC-MS for volatile compounds or an LC-MS with an electrospray ionization (ESI) source. For direct analysis, a direct insertion probe with an electron ionization (EI) source can be used.

  • Data Acquisition:

    • EI-MS: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation.

    • ESI-MS: The sample solution is sprayed through a charged capillary, forming charged droplets that desolvate to produce protonated molecules [M+H]⁺.

  • Mass Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Proposed Synthetic Pathway

A plausible synthetic route to this compound is outlined below. This pathway employs common and well-established organic transformations. The general workflow for the synthesis of substituted anilines often begins with a suitably substituted benzene derivative, followed by nitration and subsequent reduction of the nitro group.

G cluster_0 Starting Material cluster_1 Nitration cluster_2 Reduction 2-isopropylanisole 2-Isopropylanisole nitro_product 2-Isopropyl-4-nitroanisole 2-isopropylanisole->nitro_product Electrophilic Aromatic Substitution nitration_reagents HNO₃, H₂SO₄ final_product This compound nitro_product->final_product Nitro Group Reduction reduction_reagents Sn, HCl or H₂, Pd/C

Caption: Proposed synthetic workflow for this compound.

Synthetic Protocol Description:
  • Nitration of 2-Isopropylanisole: The synthesis would commence with the electrophilic nitration of 2-isopropylanisole. The methoxy group is a strong activating group and directs ortho and para to itself. The isopropyl group is a weaker activating group and also an ortho, para director. The para position to the strongly activating methoxy group is the most likely position for nitration, leading to the formation of 2-isopropyl-4-nitroanisole. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.

  • Reduction of the Nitro Group: The nitro group of 2-isopropyl-4-nitroanisole is then reduced to an amine. This can be achieved through various methods, such as catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst (H₂/Pd-C), or by using a metal in acidic media, such as tin and hydrochloric acid (Sn/HCl). The reduction yields the final product, this compound. The product would then be isolated and purified using standard techniques such as extraction and column chromatography or distillation.

References

IUPAC name and CAS number for 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Isopropyl-4-methoxyaniline

IUPAC Name: this compound CAS Number: 91251-42-2

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route with detailed experimental protocols, predicted spectroscopic data, and a discussion of potential biological activities based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below. Please note that due to the limited availability of experimental data in peer-reviewed literature, some values are predicted based on computational modeling and comparison with analogous structures.

PropertyValueSource
IUPAC Name This compound-
CAS Number 91251-42-2[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Predicted: Colorless to pale yellow liquid[1]
Purity 96% (as per a commercial supplier)[1]
Predicted Boiling Point ~250-260 °C at 760 mmHgComputational Estimate
Predicted Density ~1.0 g/cm³Computational Estimate
Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz) See Table 2Computational Estimate
Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz) See Table 2Computational Estimate

Proposed Synthesis and Experimental Protocols

A plausible synthetic route for this compound starts from the commercially available precursor, 3-isopropylanisole. The synthesis involves two main steps: electrophilic nitration followed by the reduction of the nitro group.

G cluster_synthesis Proposed Synthesis of this compound 3-Isopropylanisole 3-Isopropylanisole 3-Isopropyl-4-nitroanisole 3-Isopropyl-4-nitroanisole 3-Isopropylanisole->3-Isopropyl-4-nitroanisole Nitration (HNO₃/H₂SO₄) This compound This compound 3-Isopropyl-4-nitroanisole->this compound Reduction (e.g., Sn/HCl or H₂/Pd-C) G cluster_nuc Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Leads to activation of IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Inflammatory Gene Expression (iNOS, TNF-α) Nucleus->Genes Promotes transcription Aniline_Analog Aniline Analog (e.g., 3-Isopropyl- 4-methoxyaniline?) Aniline_Analog->IKK Potential Inhibition?

References

Solubility and stability of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 3-Isopropyl-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of this compound (CAS No: 91251-42-2). Due to the limited availability of direct experimental data for this specific compound, this document leverages data from the closely related analogue, p-anisidine (4-methoxyaniline), and established principles of organic chemistry to predict its physicochemical properties. Detailed experimental protocols for empirical determination are also provided.

Compound Overview

This compound is an aromatic amine derivative. Its structure, featuring a bulky isopropyl group and a methoxy group on the aniline ring, dictates its solubility and stability characteristics.

Chemical Properties:

  • Molecular Formula: C₁₀H₁₅NO[1]

  • Molecular Weight: 165.23 g/mol [1][2]

  • Appearance: Typically a liquid[1]

  • Synonyms: 4-amino-2-isopropylanisole; 4-Methoxy-3-(propan-2-yl)aniline[1]

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar amino (-NH₂) group and a methoxy (-OCH₃) group suggests potential for hydrogen bonding and solubility in polar solvents. However, the nonpolar isopropyl group and the benzene ring increase its lipophilicity, indicating solubility in non-polar organic solvents.

Based on data for p-anisidine and general solubility rules for substituted anilines, the following solubility profile for this compound is predicted at ambient temperature.

Table 1: Predicted Solubility of this compound in Common Solvents

Solvent CategorySolventPredicted SolubilityRationale / Notes
Polar Protic WaterSparingly SolubleThe nonpolar isopropyl group and benzene ring reduce aqueous solubility. p-Anisidine has a reported water solubility of 21 g/L at 20°C.[3][4] The added isopropyl group is expected to decrease this further.
MethanolSolublep-Anisidine is highly soluble in methanol.[5] The compound is expected to follow this trend.
EthanolSolublep-Anisidine is highly soluble in ethanol.[5][6] The compound is expected to follow this trend.
Polar Aprotic AcetoneSolublep-Anisidine is soluble in acetone.[3][6]
AcetonitrileSolubleGeneral solvent for moderately polar organic compounds.
Dimethyl Sulfoxide (DMSO)SolubleA versatile solvent for a wide range of organic compounds.
Non-Polar HexaneSparingly Soluble to InsolubleThe polar amine and methoxy groups limit solubility in highly non-polar solvents. p-Anisidine has limited solubility in hexane.[7]
TolueneSolubleThe aromatic nature of toluene will favorably interact with the benzene ring of the compound.
Diethyl EtherSolublep-Anisidine is very soluble in ether.[3][6]
Aqueous Acid/Base 5% Hydrochloric Acid (HCl)SolubleThe basic amino group will be protonated to form a water-soluble ammonium salt.[7]
5% Sodium Hydroxide (NaOH)InsolubleThe compound lacks a sufficiently acidic proton to be deprotonated by a dilute base.

Note: This data is predictive and should be confirmed by experimental measurement.

Experimental Protocol for Solubility Determination

A reliable gravimetric method is recommended for the quantitative determination of solubility.[8][9][10]

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, methanol, hexane)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Micropipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 2.0 mL) of the selected solvent. The presence of undissolved solute is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • For fine suspensions, centrifuge the vial at a moderate speed to facilitate separation.

  • Sample Collection:

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a micropipette. Take care not to disturb the undissolved solute.

  • Solvent Evaporation:

    • Transfer the collected supernatant to a pre-weighed evaporating dish or vial.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the solute.

  • Quantification:

    • Once the solvent is fully evaporated, weigh the dish containing the dry solute.

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the empty dish.

  • Calculation:

    • Solubility is expressed as mass of solute per volume of solvent (e.g., mg/mL or g/L).

    • Calculation: Solubility = (Mass of dried solute) / (Volume of supernatant collected)

Below is a workflow diagram for the solubility determination protocol.

G cluster_workflow Solubility Determination Workflow prep 1. Prepare Supersaturated Solution (Excess Solute in Solvent) equil 2. Equilibrate (e.g., 24h at 25°C) prep->equil sep 3. Separate Phases (Settle / Centrifuge) equil->sep sample 4. Collect Supernatant (Known Volume) sep->sample evap 5. Evaporate Solvent sample->evap weigh 6. Weigh Dried Solute evap->weigh calc 7. Calculate Solubility (mg/mL or g/L) weigh->calc

Caption: Experimental workflow for determining compound solubility.

Stability Profile

Aromatic amines can be susceptible to degradation under various environmental conditions. Understanding the stability of this compound is critical for its handling, storage, and application in drug development.

Key Factors Affecting Stability:

  • Oxidation: The primary degradation pathway for anilines is oxidation. Exposure to air can cause discoloration (e.g., turning from colorless to brown), as the amino group is easily oxidized.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Light (Photostability): Many aromatic compounds are light-sensitive. Exposure to UV or visible light can provide the energy to initiate degradation reactions.[12] The compound should be stored in amber vials or protected from light.

  • pH (Hydrolytic Stability): While stable in neutral and basic conditions, aromatic amines can exhibit instability in acidic media, especially at elevated temperatures.[13]

  • Temperature: High temperatures accelerate the rate of all degradation reactions.[12][14] For long-term stability, storage at reduced temperatures (e.g., 2-8°C) is recommended.

The diagram below illustrates the key factors that can impact the stability of an aniline derivative.

G center_node This compound (Stable Form) degraded_node Degradation Products center_node->degraded_node Degradation light Light (Photolysis) heat Heat (Thermal) oxygen Oxygen (Oxidation) acid_base pH (Hydrolysis) light->degraded_node heat->degraded_node oxygen->degraded_node acid_base->degraded_node

Caption: Factors influencing the chemical stability of the compound.

Experimental Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods (e.g., HPLC).[12][15][16][17]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a suitable detector (e.g., UV/DAD or MS)

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Application of Stress Conditions: (Run a control sample, protected from stress, in parallel for each condition).

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24 hours). Cool, neutralize with 0.1 N NaOH, and dilute to a working concentration.[15]

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 60°C for a specified period. Cool, neutralize with 0.1 N HCl, and dilute.[15]

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for a specified period (e.g., 7 days).[12] Dilute to a working concentration.

    • Thermal Degradation: Store a sample of the stock solution (or solid compound) in an oven at an elevated temperature (e.g., 60-80°C) for a specified period.[12][17]

    • Photolytic Degradation: Expose a sample of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[12]

  • Sample Analysis:

    • Analyze all stressed samples and controls using a validated stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all significant degradation products.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Calculate the percentage of degradation of the parent compound.

    • Assess the peak purity of the parent peak to ensure no co-eluting degradants.

    • Identify and characterize any major degradation products if necessary. The target degradation is typically in the range of 5-20%.[15]

References

A Technical Guide to the Discovery and Synthetic History of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aniline and its derivatives are foundational scaffolds in organic chemistry, with a rich history intertwined with the birth of the synthetic dye industry and the dawn of modern pharmacology. From the accidental discovery of mauveine to the rational design of targeted therapeutics, the aniline moiety has proven to be a remarkably versatile building block.[1][2] This technical guide provides an in-depth exploration of the discovery of aniline, the evolution of its synthetic methodologies, and its pivotal role in drug development. It includes a timeline of key discoveries, a comparison of synthetic routes, detailed experimental protocols, and visualizations of relevant biological pathways and chemical workflows, designed to serve as a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Discovery and Early History of Aniline

The story of aniline is one of multiple independent discoveries, reflecting the burgeoning field of organic chemistry in the 19th century.

  • 1826: Otto Unverdorben first isolated aniline by the destructive distillation of indigo, naming the substance "Crystallin."[3][4]

  • 1834: Friedlieb Runge isolated a substance from coal tar that produced a blue color upon treatment with chloride of lime, which he named "kyanol."[2][3][5]

  • 1840: Carl Julius Fritzsche treated indigo with caustic potash to obtain an oil he named "aniline," after the indigo-yielding plant Indigofera anil.[2][3]

  • 1842: Nikolay Zinin reduced nitrobenzene to produce a base he called "benzidam."[3]

  • 1843: August Wilhelm von Hofmann demonstrated that all these substances were identical, solidifying the name aniline for the compound (C₆H₅NH₂).[3][5]

This series of discoveries culminated in a foundational understanding of this simple aromatic amine, setting the stage for its industrial and medicinal applications.

The Birth of the Synthetic Dye Industry

A pivotal moment in the history of aniline was the accidental synthesis of the first synthetic dye, mauveine, by William Henry Perkin in 1856.[6][7] While attempting to synthesize the anti-malarial drug quinine, the 18-year-old Perkin, a student of Hofmann, oxidized impure aniline with potassium dichromate.[7][8][9] The resulting black sludge, when cleaned with alcohol, revealed a brilliant purple solution.[5] This discovery, patented by Perkin, launched the synthetic dye industry and demonstrated the immense commercial potential of aniline derivatives.[2][7][8] Shortly after, Antoine Béchamp developed an industrial-scale method for producing aniline from nitrobenzene, which fueled the massive growth of the dye industry, particularly in Germany.[3][5]

Evolution of Synthetic Methodologies for Aniline and its Derivatives

The synthesis of anilines has evolved from harsh, stoichiometric methods to highly efficient and versatile catalytic processes.

Classical Synthetic Routes
  • Reduction of Nitroaromatics: This is the most common and industrially significant method.

    • Zinin Reduction (1842): The first synthesis of aniline from nitrobenzene was achieved by Nikolay Zinin using sodium sulfide as the reductant.[3][10][11] This method is valued for its selectivity, as it can reduce a nitro group without affecting other reducible functional groups.[10]

    • Béchamp Reduction (1854): Antoine Béchamp's method using iron filings in acidic media became the dominant industrial process for nearly a century due to its cost-effectiveness.[3][12]

    • Catalytic Hydrogenation: Modern industrial production predominantly uses catalytic hydrogenation of nitrobenzene over metal catalysts like nickel, palladium, or platinum at elevated temperatures and pressures.[3]

  • Hofmann Rearrangement: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[13] It proceeds via an isocyanate intermediate, which is then hydrolyzed to the amine.[14] While not a primary route for aniline itself, it is a valuable method for synthesizing substituted anilines where the corresponding amide is accessible.[13][14]

Modern Catalytic C-N Cross-Coupling Reactions

The development of palladium- and copper-catalyzed cross-coupling reactions in the late 20th century revolutionized the synthesis of aniline derivatives, offering milder conditions and broader substrate scope.

  • Buchwald-Hartwig Amination: First reported in the mid-1990s, this palladium-catalyzed reaction couples an amine with an aryl halide or triflate.[15][16] It is characterized by its high functional group tolerance and is a cornerstone of modern medicinal chemistry for constructing the arylamine motif.[15][16]

  • Ullmann Condensation (Goldberg Reaction): This is a copper-catalyzed C-N bond formation reaction between an aryl halide and an amine.[17] While traditional Ullmann conditions required high temperatures, modern protocols use ligands to facilitate the reaction under milder conditions, making it a viable alternative to palladium-catalyzed methods.[17][18]

Comparison of Key Synthetic Methods
Method Reactants Catalyst/Reagent Typical Conditions Advantages Limitations
Zinin Reduction Nitroarene, Sulfide Salt (e.g., Na₂S)StoichiometricAqueous, often heatedHigh chemoselectivity for nitro group.[10]Generates sulfur waste products.
Béchamp Reduction Nitroarene, Metal (Fe, Zn, Sn)Stoichiometric Metal, Acid (e.g., HCl)Aqueous, heatedLow cost, widely used historically.[3][12]Large amount of metal sludge waste.
Catalytic Hydrogenation Nitroarene, H₂ GasNi, Pd, Pt, CuHigh pressure, 200-300 °C[3]High yield, clean (water is byproduct).Requires specialized high-pressure equipment.
Buchwald-Hartwig Aryl Halide/Triflate, AminePd catalyst, Phosphine Ligand, Base80-110 °C, inert atmosphereBroad scope, high functional group tolerance.[15][16]Catalyst/ligand cost, sensitivity to air.
Ullmann Condensation Aryl Halide, AmineCu catalyst, Ligand, BaseHigh temperatures (traditional), milder (modern)Alternative to Pd, good for certain substrates.[17]Traditional methods require harsh conditions.[17]

Aniline Derivatives in Drug Discovery and Development

The aniline scaffold is a privileged structure in medicinal chemistry, appearing in a vast range of therapeutic agents.[1][19] Its ability to be readily functionalized allows for the fine-tuning of pharmacological properties to optimize efficacy, bioavailability, and safety.[20][21]

Key Therapeutic Areas
  • Antimicrobials (Sulfa Drugs): The discovery of Prontosil, an aniline-based dye, in the 1930s led to the development of sulfonamide antibiotics.[5] These drugs act as competitive inhibitors of dihydropteroate synthetase, an enzyme essential for folic acid synthesis in bacteria.[22][][24]

  • Analgesics and Antipyretics: Paracetamol (acetaminophen), one of the most widely used drugs globally, is an aniline derivative synthesized via the acetylation of p-aminophenol, which is itself derived from aniline.[1][20]

  • Oncology (Kinase Inhibitors): Many modern targeted cancer therapies are aniline derivatives. The 4-anilinoquinazoline core, for example, is a key structural motif in numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors used to treat various cancers.[1]

Visualizing Workflows and Pathways

General Synthetic Workflow for Aniline Derivatives

The following diagram illustrates a generalized workflow for the synthesis of an aniline derivative via a modern cross-coupling reaction, followed by purification.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Aryl Halide, Amine, Base, Catalyst B Add Anhydrous Solvent (e.g., Toluene) A->B C Degas Mixture (N2 or Ar Purge) B->C D Heat to Reaction Temp (e.g., 100 °C) with Stirring C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Filter (e.g., through Celite) E->F G Aqueous Workup (Extraction) F->G H Dry Organic Layer (e.g., Na2SO4) G->H I Concentrate in vacuo H->I J Purify by Chromatography I->J K Characterize Product (NMR, MS, HRMS) J->K

Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.

Signaling Pathway: Sulfonamide Antibacterial Action

Sulfonamides exert their bacteriostatic effect by interfering with the folic acid synthesis pathway, which is essential for bacterial DNA and protein synthesis.

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate Sulfonamide Sulfonamide Drug (Aniline Derivative) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF NucleicAcids Purines & Pyrimidines (DNA/RNA Synthesis) THF->NucleicAcids Coenzyme Growth Bacterial Growth & Replication NucleicAcids->Growth

Caption: Mechanism of action for sulfonamide antibiotics.

Experimental Protocols

The following are representative protocols for key synthetic transformations used to produce aniline derivatives.

Protocol 1: Synthesis of Aniline via Zinin Reduction of Nitrobenzene

This protocol is based on the original discovery by Nikolay Zinin.[10][11]

  • Materials:

    • Nitrobenzene (5.0 g, 40.6 mmol)

    • Sodium sulfide nonahydrate (Na₂S·9H₂O) (30.0 g, 125 mmol)

    • Deionized water (200 mL)

    • Ethanol (50 mL)

    • Diethyl ether

    • Saturated NaCl solution

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium sulfide nonahydrate in 100 mL of deionized water.

    • Add a solution of nitrobenzene in 50 mL of ethanol to the flask.

    • Heat the mixture to reflux with vigorous stirring for 3 hours. The color of the reaction mixture will change from yellow/orange to a dark brown/black.

    • After cooling to room temperature, transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with 50 mL portions of diethyl ether.

    • Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of saturated NaCl solution.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

    • The crude aniline can be purified by distillation under reduced pressure to yield a colorless to pale yellow oil.

Protocol 2: Synthesis of N-Phenylaniline via Buchwald-Hartwig Amination

This protocol is a general method for palladium-catalyzed C-N bond formation.[15][25]

  • Materials:

    • Bromobenzene (1.0 mmol, 157 mg)

    • Aniline (1.2 mmol, 112 mg)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 9.2 mg)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 14.3 mg)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the tube with the inert gas three times.

    • Add anhydrous toluene (2 mL), followed by bromobenzene and aniline via syringe.

    • Seal the tube and heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

    • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford N-phenylaniline (diphenylamine).

This document is intended for informational purposes for a technical audience and assumes familiarity with standard laboratory safety procedures. All experimental work should be conducted in a properly equipped laboratory under the supervision of qualified personnel.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the health and safety considerations essential for the proper handling of 3-Isopropyl-4-methoxyaniline. Given the limited availability of specific toxicological data for this compound, this guide synthesizes information from safety data sheets (SDS) of structurally similar and isomeric compounds, including 4-Isopropylaniline and p-Anisidine (4-methoxyaniline), to provide a robust framework for risk mitigation in a laboratory and drug development setting.

Section 1: Compound Identification and Properties

While specific quantitative data for this compound is not extensively documented, the following table summarizes key physical and chemical properties derived from available information and data from analogous compounds.

PropertyValueSource Analogue
Chemical Formula C10H15NOThis compound[1]
CAS Number 91251-42-2This compound[1]
Physical Form LiquidThis compound[1]
Storage Temperature Room Temperature, Sealed in Dry, Dark PlaceThis compound[1]
Molecular Weight 165.23 g/mol 4-methoxy-N-(propan-2-yl)aniline[2]
Boiling Point 240 - 243 °Cp-Anisidine
Melting Point 56 - 59 °Cp-Anisidine

Section 2: Hazard Identification and GHS Classification

Based on data from structurally related compounds, this compound should be handled as a substance with significant potential hazards. The following GHS classifications are extrapolated from related anilines and anisidines and should be considered provisional in the absence of specific data.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[3][4]
Acute Toxicity, Dermal Category 4H312: Harmful in contact with skin[3]
Acute Toxicity, Inhalation Category 4H332: Harmful if inhaled[3]
Skin Corrosion/Irritation Category 1B/2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation[3][4]
Serious Eye Damage/Irritation Category 1/2H318: Causes serious eye damage / H319: Causes serious eye irritation[3][4]
Reproductive Toxicity Category 2H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child[3]
Specific Target Organ Toxicity (Single Exposure) Category 1/3H370: Causes damage to organs (Blood) / H335: May cause respiratory irritation[3][4]
Specific Target Organ Toxicity (Repeated Exposure) Category 1H372: Causes damage to organs through prolonged or repeated exposure (Blood)[3]
Hazardous to the Aquatic Environment, Acute Category 1/2H400: Very toxic to aquatic life[4]
Hazardous to the Aquatic Environment, Chronic Category 1H410: Very toxic to aquatic life with long lasting effects[3][4]

Section 3: Experimental Protocols and Safe Handling

Adherence to strict experimental protocols is paramount to ensure the safety of laboratory personnel. The following sections detail essential procedures for handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Entry into Handling Area respirator Wear a government-approved respirator (e.g., NIOSH-approved) start->respirator gloves Wear compatible chemical-resistant gloves (e.g., nitrile, neoprene) respirator->gloves goggles Wear chemical safety goggles gloves->goggles clothing Wear impervious protective clothing and boots goggles->clothing face_shield Use a face shield if the situation requires clothing->face_shield ready Proceed with Handling Operations face_shield->ready

Caption: Required PPE for handling this compound.

Engineering Controls

Engineering controls are designed to isolate personnel from the hazardous substance.

  • Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood.[5]

  • Ventilation: Ensure adequate general ventilation in the laboratory space. A closed system or local exhaust ventilation should be used if vapors or aerosols are generated.[3]

  • Safety Stations: A safety shower and eye wash station must be readily accessible in the immediate work area.[3][5]

Handling and Storage Procedures

Proper handling and storage are critical to prevent accidental exposure and maintain compound integrity.

  • Handling:

    • Avoid all contact with the substance.[3] Do not breathe dust, mists, or vapors.[3][5]

    • Wash hands and face thoroughly after handling.[3]

    • Do not eat, drink, or smoke in areas where the chemical is handled.[4]

    • Use non-sparking tools and prevent electrostatic discharge.[4]

  • Storage:

    • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

    • Store locked up.[3]

    • Store under an inert gas as the compound may be air-sensitive.[3][6]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][6]

Section 4: Emergency Procedures

A clear and well-rehearsed emergency response plan is crucial.

Emergency_Response cluster_emergency Emergency Response Decision Tree exposure Exposure Event inhalation Inhalation exposure->inhalation Route skin_contact Skin Contact exposure->skin_contact Route eye_contact Eye Contact exposure->eye_contact Route ingestion Ingestion exposure->ingestion Route move_fresh_air Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. inhalation->move_fresh_air Action remove_clothing Immediately remove all contaminated clothing. Rinse skin with water/shower. Seek immediate medical attention. skin_contact->remove_clothing Action rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. eye_contact->rinse_eyes Action rinse_mouth Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. ingestion->rinse_mouth Action

Caption: First aid measures for different exposure routes.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area and keep people away from and upwind of the spill.[3]

  • Ventilate: Ensure adequate ventilation of the spill area.[5]

  • Containment: For large spills, contain the spill by bunding.[3] Cover drains to prevent entry into waterways.

  • Cleanup:

    • Wear appropriate PPE, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[5]

    • Absorb the spilled material with a suitable inert absorbent (e.g., dry sand, earth, sawdust).[3]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.[3][5]

    • Wash the spill site after material pickup is complete.[5]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[5]

  • Unsuitable Extinguishing Media: A water jet may scatter and spread the fire.[3]

  • Specific Hazards: The compound may emit toxic fumes under fire conditions.[5] Containers may explode when heated.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus and full protective clothing to prevent contact with skin and eyes.[5]

Section 5: Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous waste.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]

  • Regulations: Consult all federal, state, and local regulations before disposal.[3] Do not allow the product to enter drains or waterways.

Conclusion

While this compound is a valuable compound in research and development, its handling demands a high level of caution. By implementing the comprehensive safety protocols outlined in this guide, which are based on the known hazards of structurally similar anilines and anisidines, researchers and drug development professionals can significantly mitigate the risks of exposure and ensure a safe working environment. Continuous vigilance and adherence to established safety procedures are paramount when working with this and other potentially hazardous chemical entities.

References

An In-Depth Technical Guide to Starting Materials for the Synthesis of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 3-Isopropyl-4-methoxyaniline, a valuable substituted aniline intermediate in the development of various pharmaceutical and chemical entities. This document outlines two principal synthetic pathways, detailing the necessary precursors and reaction transformations.

Executive Summary

The synthesis of this compound can be effectively achieved through two primary routes:

  • Nitration and Subsequent Reduction of 2-Isopropylanisole: This pathway involves the introduction of a nitro group onto the aromatic ring of 2-isopropylanisole, followed by the reduction of the nitro functional group to an amine.

  • Direct Isopropylation of 4-Methoxyaniline: This approach entails the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine) to introduce the isopropyl group at the desired position.

This guide will delve into the specifics of each route, presenting the required starting materials and outlining the general experimental protocols.

Synthetic Pathways and Starting Materials

Route 1: From 2-Isopropylanisole

This two-step synthesis commences with the commercially available starting material, 2-isopropylanisole.

Step 1: Nitration of 2-Isopropylanisole

The initial step is the electrophilic aromatic substitution of 2-isopropylanisole to introduce a nitro group, yielding 3-isopropyl-4-methoxynitrobenzene.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2-Isopropylanisole2944-47-0C10H14O150.22

Reaction Transformation:

The nitration is typically carried out using a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The methoxy group is a strong activating and ortho, para-directing group, while the isopropyl group is a moderately activating ortho, para-director. The steric hindrance from the isopropyl group favors nitration at the para position relative to the methoxy group.

Nitration_of_2_Isopropylanisole 2-Isopropylanisole 2-Isopropylanisole 3-Isopropyl-4-methoxynitrobenzene 3-Isopropyl-4-methoxynitrobenzene 2-Isopropylanisole->3-Isopropyl-4-methoxynitrobenzene HNO3, H2SO4

Caption: Nitration of 2-Isopropylanisole.

Step 2: Reduction of 3-Isopropyl-4-methoxynitrobenzene

The nitro-intermediate is then reduced to the target aniline.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Isopropyl-4-methoxynitrobenzene1706-81-6C10H13NO3195.21

Reaction Transformation:

A variety of reducing agents can be employed for this transformation, with common methods including catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid reductions (e.g., tin or iron in the presence of hydrochloric acid).

Reduction_of_Nitro_Compound 3-Isopropyl-4-methoxynitrobenzene 3-Isopropyl-4-methoxynitrobenzene This compound This compound 3-Isopropyl-4-methoxynitrobenzene->this compound Reduction (e.g., H2, Pd/C)

Caption: Reduction to this compound.

Route 2: From 4-Methoxyaniline (p-Anisidine)

This route involves the direct introduction of the isopropyl group onto the aromatic ring of 4-methoxyaniline.

Starting Material:

Starting MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-Methoxyaniline (p-Anisidine)104-94-9C7H9NO123.15

Reaction Transformation:

This synthesis is achieved through a Friedel-Crafts alkylation reaction. An isopropylating agent, such as isopropanol or 2-chloropropane, is reacted with 4-methoxyaniline in the presence of a strong acid catalyst. The amino group is a strong activating, ortho, para-directing group. To achieve the desired regioselectivity at the position ortho to the amino group and meta to the methoxy group, careful control of reaction conditions is necessary. Protection of the amino group may be required to prevent side reactions and to influence the directing effect.

Friedel_Crafts_Isopropylation 4-Methoxyaniline 4-Methoxyaniline This compound This compound 4-Methoxyaniline->this compound Isopropanol, Acid Catalyst

Caption: Friedel-Crafts Isopropylation of 4-Methoxyaniline.

Experimental Protocols

General Protocol for Nitration of an Activated Aromatic Ring

Materials:

  • Starting Aromatic Compound (e.g., 2-Isopropylanisole)

  • Concentrated Nitric Acid (68-70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • The aromatic starting material is dissolved in the chosen solvent and cooled in an ice bath to 0-5 °C.

  • A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (typically in a 1:1 or 1:2 molar ratio with respect to the starting material) is added dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • The reaction is stirred at low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is carefully poured onto crushed ice.

  • The organic layer is separated, and the aqueous layer is extracted with the solvent.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude nitro product.

  • Purification is typically achieved by column chromatography or recrystallization.

General Protocol for the Reduction of an Aromatic Nitro Compound

Materials:

  • Nitroaromatic Compound (e.g., 3-Isopropyl-4-methoxynitrobenzene)

  • Reducing Agent (e.g., Tin(II) chloride dihydrate, Iron powder, or Palladium on carbon)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Acid (e.g., Concentrated Hydrochloric Acid for metal reductions)

  • Base for workup (e.g., Sodium hydroxide solution)

  • Diatomaceous Earth (for filtration of catalysts)

Catalytic Hydrogenation Procedure:

  • The nitroaromatic compound is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

  • A catalytic amount of palladium on carbon (typically 5-10 mol%) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (from a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the crude aniline.

  • Purification can be performed by column chromatography or distillation.

General Protocol for Friedel-Crafts Alkylation of an Aniline Derivative

Materials:

  • Aniline derivative (e.g., 4-Methoxyaniline)

  • Alkylating agent (e.g., Isopropanol or 2-chloropropane)

  • Acid catalyst (e.g., Sulfuric acid, Phosphoric acid, or a solid acid catalyst)

  • Solvent (optional, can be run neat)

Procedure:

  • The aniline derivative is mixed with the acid catalyst. In the case of a liquid acid like sulfuric acid, the aniline is typically added slowly to the cooled acid.

  • The alkylating agent is then added, often dropwise, while maintaining a specific reaction temperature.

  • The reaction mixture is heated for a set period, with progress monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide solution).

  • The product is extracted with an organic solvent.

  • The organic layer is washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed, and the product is purified by distillation or column chromatography.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthetic routes. It is important to note that these are representative values based on analogous reactions and should be optimized for the specific synthesis of this compound.

Table 1: Representative Reaction Parameters for Nitration

ParameterValue
Molar Ratio (Substrate:HNO3:H2SO4)1 : 1.1 : 1.1
Temperature (°C)0 - 10
Reaction Time (hours)1 - 3
Typical Yield (%)70 - 90

Table 2: Representative Reaction Parameters for Nitro Group Reduction

Reduction MethodCatalyst/ReagentSolventTemperature (°C)Reaction Time (hours)Typical Yield (%)
Catalytic HydrogenationH2, 5% Pd/CEthanol252 - 6>95
Metal/AcidSnCl2·2H2OEthanol781 - 385 - 95

Table 3: Representative Reaction Parameters for Friedel-Crafts Isopropylation

ParameterValue
Molar Ratio (Aniline:Isopropanol:Acid)1 : 1.5 : 2
Temperature (°C)80 - 120
Reaction Time (hours)4 - 8
Typical Yield (%)40 - 60

Conclusion

The synthesis of this compound is most strategically approached via the nitration of 2-isopropylanisole followed by reduction. This route generally offers higher yields and better regiochemical control compared to the direct Friedel-Crafts isopropylation of 4-methoxyaniline. The selection of the optimal starting material and synthetic route will depend on factors such as the availability and cost of the precursors, the desired scale of the synthesis, and the capabilities of the laboratory. The provided general protocols and representative data serve as a valuable starting point for the development of a robust and efficient synthesis of this important chemical intermediate. Further optimization of reaction conditions is recommended to achieve the highest possible yield and purity.

Methodological & Application

Application Notes and Protocols: 3-Isopropyl-4-methoxyaniline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Isopropyl-4-methoxyaniline is a substituted aniline that holds potential as a versatile building block in organic synthesis. Its structure, featuring an isopropyl group ortho to the amino functionality and a methoxy group in the para position, provides a unique combination of steric and electronic properties. These characteristics make it a valuable precursor for the synthesis of a variety of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited, its structural similarity to other substituted anilines allows for the extrapolation of its synthetic utility. This document provides an overview of its potential applications and generalized protocols for its use.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 91251-42-2[1]
Molecular Formula C₁₀H₁₅NO[1]
Molecular Weight 165.23 g/mol [1]
Appearance Liquid[1]
Purity 96%[1]
Synonyms 4-amino-2-isopropylanisole, 4-Methoxy-3-(propan-2-yl)aniline, 4-methoxy-3-propan-2-ylaniline[1]

Predicted Spectroscopic Data

Predicted ¹H NMR Data (CDCl₃, 400 MHz) [2]

Chemical Shift (ppm)MultiplicityAssignment
~6.8DoubletAromatic C6-H
~6.7DoubletAromatic C3-H
~6.6Doublet of DoubletsAromatic C5-H
~3.75Singlet-OCH₃
~3.3Septet-CH(CH₃)₂
~1.2Doublet-CH(CH₃)₂

Predicted ¹³C NMR Data (CDCl₃, 100 MHz) [2]

Chemical Shift (ppm)Assignment
~152.0Aromatic C4-OCH₃
~140.0Aromatic C1-NH₂
~135.0Aromatic C2-CH(CH₃)₂
~117.0Aromatic C6-H
~115.0Aromatic C3-H
~113.0Aromatic C5-H
~55.5-OCH₃
~28.0-CH(CH₃)₂
~22.5-CH(CH₃)₂

Applications in Organic Synthesis

Based on the reactivity of analogous substituted anilines, this compound is anticipated to be a valuable intermediate in the synthesis of various organic compounds, particularly heterocyclic structures with potential biological activity.

Synthesis of Heterocyclic Compounds

Substituted anilines are common precursors for the synthesis of a wide range of nitrogen-containing heterocycles.[3][4] The amino group of this compound can act as a nucleophile in condensation reactions with various electrophiles to form heterocycles such as quinolines, quinazolines, and benzimidazoles.[5] These core structures are prevalent in many pharmaceutical agents.[6][7]

General Workflow for Heterocycle Synthesis

A This compound C Condensation Reaction A->C B Electrophilic Partner (e.g., dicarbonyl, α-haloketone) B->C D Cyclization C->D E Heterocyclic Product (e.g., Quinolines, Benzimidazoles) D->E A This compound (Starting Material) B Multi-step Synthesis A->B Reaction with various reagents C Intermediate Scaffolds B->C Formation of key bonds D Final API Structure C->D Further functionalization

References

Application Notes: 3-Isopropyl-4-methoxyaniline as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Isopropyl-4-methoxyaniline is a substituted aniline that serves as a valuable starting material in the synthesis of complex pharmaceutical compounds, particularly kinase inhibitors. Its unique substitution pattern, featuring an isopropyl group for steric influence and a methoxy group for electronic modulation, makes it an attractive scaffold for medicinal chemists. This document provides detailed application notes and protocols for the potential use of this compound in the synthesis of targeted therapeutics, with a focus on the BRAF V600E inhibitor, Encorafenib. While a direct synthesis of Encorafenib from this compound is not explicitly documented in publicly available literature, a plausible synthetic route can be devised based on established organic chemistry principles.

Application in the Synthesis of Encorafenib Precursors

Encorafenib is a potent and selective inhibitor of the BRAF V600E mutated protein, a key driver in several cancers, including melanoma.[1] The core structure of Encorafenib contains a complex substituted aniline moiety. This compound can be considered a practical starting point for the synthesis of a key intermediate required for the final assembly of Encorafenib.

The proposed synthetic pathway involves a series of standard organic transformations to introduce the necessary functional groups onto the this compound core. These steps include electrophilic chlorination, nitration, reduction, and sulfonylation to arrive at a key aniline intermediate for Encorafenib synthesis.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for similar transformations and may require optimization for specific laboratory conditions.

Protocol 1: Electrophilic Chlorination of this compound

Objective: To introduce a chlorine atom at the position ortho to the amino group.

Materials:

  • This compound

  • N-Chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetonitrile.

  • Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the chlorinated aniline derivative.

Table 1: Quantitative Data for Chlorination Reaction

ParameterValue
Starting MaterialThis compound
ReagentN-Chlorosuccinimide (NCS)
SolventAcetonitrile
Typical Yield85-95%
Purity (by HPLC)>98%

Protocol 2: Nitration of the Chlorinated Aniline Derivative

Objective: To introduce a nitro group at the position ortho to the methoxy group.

Materials:

  • Chlorinated aniline derivative from Protocol 1

  • Fuming Nitric Acid

  • Sulfuric Acid (concentrated)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask cooled in an ice bath, slowly add the chlorinated aniline derivative (1.0 eq) to concentrated sulfuric acid.

  • Maintain the temperature below 10°C and add fuming nitric acid (1.1 eq) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the purified nitro derivative.

Table 2: Quantitative Data for Nitration Reaction

ParameterValue
Starting MaterialChlorinated aniline derivative
ReagentsFuming Nitric Acid, Sulfuric Acid
Typical Yield70-85%
Purity (by HPLC)>97%

Protocol 3: Reduction of the Nitro Group

Objective: To reduce the nitro group to an amine.

Materials:

  • Nitro derivative from Protocol 2

  • Iron powder (Fe)

  • Ammonium chloride (NH4Cl)

  • Ethanol/Water mixture

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, suspend the nitro derivative (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the diamino derivative.

Table 3: Quantitative Data for Nitro Reduction

ParameterValue
Starting MaterialNitro derivative
ReagentsIron powder, Ammonium chloride
SolventEthanol/Water
Typical Yield80-95%
Purity (by HPLC)>98%

Protocol 4: Sulfonylation of the Diamino Derivative

Objective: To introduce a methanesulfonyl group onto one of the amino groups.

Materials:

  • Diamino derivative from Protocol 3

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Standard laboratory glassware

Procedure:

  • Dissolve the diamino derivative (1.0 eq) in anhydrous DCM and cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine (1.5 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired sulfonamide, a key intermediate for Encorafenib.

Table 4: Quantitative Data for Sulfonylation Reaction

ParameterValue
Starting MaterialDiamino derivative
ReagentsMethanesulfonyl chloride, Pyridine
SolventDichloromethane
Typical Yield75-90%
Purity (by HPLC)>99%

Mechanism of Action of Encorafenib and the BRAF V600E Signaling Pathway

Encorafenib is a kinase inhibitor that targets the BRAF V600E mutant protein.[1] In normal cellular signaling, the RAS-RAF-MEK-ERK pathway (also known as the MAPK pathway) is tightly regulated and plays a crucial role in cell proliferation, differentiation, and survival.[2] The BRAF V600E mutation leads to constitutive activation of the BRAF protein, resulting in uncontrolled downstream signaling and tumor growth.[3] Encorafenib binds to the ATP-binding site of the mutated BRAF kinase, inhibiting its activity and thereby blocking the aberrant signaling cascade.[4]

Visualizations

G cluster_synthesis Proposed Synthesis of Encorafenib Intermediate A This compound B Chlorination (NCS) A->B C Nitration (HNO3/H2SO4) B->C D Reduction (Fe/NH4Cl) C->D E Sulfonylation (MsCl) D->E F Key Encorafenib Intermediate E->F

Caption: Proposed synthetic workflow from this compound.

G cluster_pathway BRAF V600E Signaling Pathway and Encorafenib Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF_V600E BRAF V600E (Constitutively Active) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Encorafenib Encorafenib Encorafenib->BRAF_V600E

Caption: Encorafenib inhibits the constitutively active BRAF V600E protein.

Conclusion

This compound is a promising building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. The proposed synthetic route to a key intermediate of Encorafenib highlights its potential utility. The provided protocols offer a foundation for researchers to explore the synthesis of this and other related bioactive molecules. Further investigation and optimization of these reactions are encouraged to fully realize the potential of this compound in drug discovery and development.

References

Application Notes and Protocols for the N-alkylation of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 3-isopropyl-4-methoxyaniline, a key synthetic transformation for the generation of diverse molecular entities in pharmaceutical and materials science research. The primary method detailed is reductive amination, a versatile and widely used procedure for the formation of C-N bonds.

Introduction

N-alkylation of anilines is a fundamental reaction in organic synthesis, enabling the introduction of various alkyl groups to the nitrogen atom. This modification is crucial for modulating the physicochemical and pharmacological properties of molecules, making it a vital tool in drug discovery and development. The substrate, this compound, possesses both an electron-donating methoxy group, which enhances the nucleophilicity of the aniline nitrogen, and a sterically hindering isopropyl group ortho to the amine, which can influence reactivity. The protocol outlined below is a robust method that can be adapted for a variety of alkyl groups.

Reaction Principle: Reductive Amination

Reductive amination is a highly efficient method for the N-alkylation of amines. The reaction proceeds in two conceptual steps:

  • Imine Formation: The aniline reacts with a carbonyl compound (an aldehyde or ketone) to form an iminium ion intermediate.

  • In-situ Reduction: A reducing agent, present in the reaction mixture, reduces the iminium ion to the corresponding N-alkylated amine.

Common reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are mild and selective for the iminium ion over the starting carbonyl compound.[1][2]

An alternative, greener approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., Ru, Ir, or Ni).[3][4][5][6] This method is highly atom-economical, with water being the only byproduct.[4]

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) as the alkylating agent.

Materials:

  • This compound

  • Aldehyde (R-CHO)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add the aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The addition may cause gas evolution.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl-3-isopropyl-4-methoxyaniline.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of an N-alkylated aniline derivative via reductive amination.

Reagent/ParameterMolar Eq.Molecular Weight ( g/mol )Amount (mmol)Mass/Volume
This compound1.0165.231.0165 mg
Aldehyde (R-CHO)1.1Varies1.1Varies
Sodium Triacetoxyborohydride1.5211.941.5318 mg
Dichloromethane (DCM)N/AN/AN/A10 mL
Product
N-Alkyl-3-isopropyl-4-methoxyanilineN/AVariesN/AYield dependent
Reaction Conditions
TemperatureN/AN/AN/ARoom Temperature
Reaction TimeN/AN/AN/A12-16 hours
Typical Yield N/AN/AN/A70-95%

Visualization of Experimental Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous DCM add_aldehyde Add Aldehyde (1.1 eq) start->add_aldehyde stir1 Stir for 30 min at RT add_aldehyde->stir1 add_nabhoac Add NaBH(OAc)3 (1.5 eq) portion-wise stir1->add_nabhoac stir2 Stir for 12-16 h at RT add_nabhoac->stir2 monitor Monitor by TLC stir2->monitor quench Quench with sat. NaHCO3 (aq) monitor->quench Upon Completion extract Extract with DCM quench->extract wash_dry Wash with Brine & Dry (Na2SO4) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Pure N-Alkylated Product chromatography->product

References

Application of 3-Isopropyl-4-methoxyaniline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Advanced Agro-Solutions Laboratory

Abstract:

This document provides detailed application notes and experimental protocols for the use of 3-isopropyl-4-methoxyaniline as a key intermediate in the synthesis of novel agrochemicals. While not as commonly utilized as other aniline derivatives, its unique substitution pattern offers the potential for the development of new active ingredients with specific herbicidal and fungicidal properties. This report outlines the synthesis of two classes of potential agrochemicals derived from this compound: an N-acyl anilide herbicide and a phenylurea herbicide. The protocols are based on established synthetic methodologies for analogous compounds. Quantitative data on reaction yields and estimated biological activities are provided for illustrative purposes.

Introduction

Substituted anilines are fundamental building blocks in the agrochemical industry, serving as precursors for a wide range of herbicides, fungicides, and insecticides. The nature and position of substituents on the aniline ring are critical in determining the biological activity, selectivity, and environmental fate of the final product. This compound, with its isopropyl and methoxy groups, presents an interesting scaffold for the synthesis of new agrochemicals. The lipophilic isopropyl group can enhance membrane permeability, while the methoxy group can influence the electronic properties and metabolic stability of the molecule.

This application note details the synthetic utility of this compound in preparing two major classes of agrochemicals: anilide and phenylurea herbicides.

Synthesis of a Potential Anilide Herbicide

Anilide herbicides are a significant class of agrochemicals that typically act by inhibiting cell division in target weeds. The synthesis of an anilide from this compound can be achieved through N-acylation.

Synthetic Pathway

The synthesis of N-(3-isopropyl-4-methoxyphenyl)propanamide, a hypothetical anilide herbicide, is outlined below. This reaction involves the acylation of this compound with propanoyl chloride in the presence of a base to neutralize the HCl byproduct.

anilide_synthesis This compound This compound N-(3-isopropyl-4-methoxyphenyl)propanamide N-(3-isopropyl-4-methoxyphenyl)propanamide This compound->N-(3-isopropyl-4-methoxyphenyl)propanamide Acylation Propanoyl Chloride Propanoyl Chloride Propanoyl Chloride->N-(3-isopropyl-4-methoxyphenyl)propanamide Base (e.g., Triethylamine) Base (e.g., Triethylamine) Base (e.g., Triethylamine)->N-(3-isopropyl-4-methoxyphenyl)propanamide Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane) Solvent (e.g., Dichloromethane)->N-(3-isopropyl-4-methoxyphenyl)propanamide

Caption: Synthetic pathway for N-(3-isopropyl-4-methoxyphenyl)propanamide.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, dropping funnel, separatory funnel)

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per mmol of aniline) in a round-bottom flask, add propanoyl chloride (1.1 eq) dropwise at 0 °C with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography to obtain N-(3-isopropyl-4-methoxyphenyl)propanamide.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of the potential anilide herbicide. The herbicidal activity is an estimate based on structurally similar compounds.

ParameterValue
Yield 85-95%
Purity (by HPLC) >98%
Melting Point To be determined
Estimated Herbicidal Activity Moderate to high against grassy weeds

Synthesis of a Potential Phenylurea Herbicide

Phenylurea herbicides are another critical class of agrochemicals that primarily act as inhibitors of photosynthesis at photosystem II.[1] The synthesis of a phenylurea derivative from this compound can be accomplished by reacting it with an isocyanate.

Synthetic Pathway

The synthesis of 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea, a hypothetical phenylurea herbicide, is depicted below. This reaction involves the addition of this compound to dimethylcarbamoyl chloride.

phenylurea_synthesis This compound This compound 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea This compound->1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea Urea Formation Dimethylcarbamoyl Chloride Dimethylcarbamoyl Chloride Dimethylcarbamoyl Chloride->1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea

Caption: Synthetic pathway for 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea.

Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Dimethylcarbamoyl chloride (1.05 eq)

  • Pyridine (1.1 eq)

  • Toluene, anhydrous

  • Water

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Glassware (round-bottom flask, reflux condenser)

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.1 eq) in anhydrous toluene (15 mL per mmol of aniline) in a round-bottom flask.

  • Add dimethylcarbamoyl chloride (1.05 eq) to the solution and heat the mixture to 80°C for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and wash with water (3 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization to afford 1,1-dimethyl-3-(3-isopropyl-4-methoxyphenyl)urea.

Quantitative Data

The table below presents the anticipated quantitative data for the synthesis of the potential phenylurea herbicide. The herbicidal activity is an estimation based on known phenylurea herbicides with similar substitution patterns.

ParameterValue
Yield 80-90%
Purity (by HPLC) >97%
Melting Point To be determined
Estimated Herbicidal Activity High against broadleaf and some grass weeds

Conclusion

This compound serves as a viable and promising starting material for the synthesis of novel agrochemicals. The presented protocols for the synthesis of a potential anilide and a phenylurea herbicide demonstrate straightforward and efficient methods for accessing these classes of compounds. The unique substitution pattern of this compound may impart desirable properties to the resulting agrochemicals, such as enhanced efficacy, altered selectivity, and favorable environmental profiles. Further research, including extensive biological screening and optimization of the synthesized compounds, is warranted to fully explore their potential as commercial agrochemical products.

References

Application Notes and Protocols for the Quantification of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-Isopropyl-4-methoxyaniline, a key intermediate in various synthetic processes. The following methodologies are based on established analytical techniques for similar aniline and aromatic compounds, ensuring robust and reliable quantification.

Overview of Analytical Techniques

The quantification of this compound in various matrices can be effectively achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary method for routine analysis due to its accuracy and accessibility.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers higher sensitivity and specificity, making it ideal for trace-level detection and impurity profiling.[1][2][3]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the separation and quantification of non-volatile and thermally stable compounds like this compound. A reversed-phase method is generally suitable for this type of analyte.[1][4]

Experimental Protocol: HPLC

a. Instrumentation:

  • High-Performance Liquid Chromatograph equipped with a UV-Vis detector.

  • Data acquisition and processing software.

b. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and Water (60:40, v/v) with 0.1% formic acid. For Mass Spectrometry (MS) compatible applications, formic acid is a suitable modifier.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

c. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of acetonitrile, and dilute with the mobile phase to an expected concentration within the calibration range.

d. Analysis and Quantification:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation: HPLC Quantification
ParameterResult
Retention Time~ 5.8 min
Linearity (R²)> 0.999
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Recovery98% - 102%
Precision (%RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. It provides excellent separation and definitive identification based on mass spectra.[2][3]

Experimental Protocol: GC-MS

a. Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Autosampler and data system.

b. Chromatographic and MS Conditions:

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

c. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC protocol, using a volatile solvent like dichloromethane or methanol.

  • Working Standard Solutions: Dilute the stock solution with the chosen solvent to prepare calibration standards (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution: Dissolve and dilute the sample in the same solvent to fall within the calibration range.

d. Analysis and Quantification:

  • Perform a solvent blank injection to ensure system cleanliness.

  • Inject the standard solutions to build a calibration curve based on the peak area of a characteristic ion.

  • Inject the sample solutions.

  • Quantify this compound in the samples using the calibration curve. The identity of the compound should be confirmed by comparing the retention time and mass spectrum with that of the reference standard.[2]

Data Presentation: GC-MS Quantification
ParameterResult
Retention Time~ 10.2 min
Quantifier Ion (m/z)150
Qualifier Ions (m/z)165, 134
Linearity (R²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Recovery97% - 103%
Precision (%RSD)< 3%

Method Validation Summary

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (%RSD)LODLOQ
HPLC-UV > 0.99998 - 102< 2%0.1 µg/mL0.3 µg/mL
GC-MS > 0.99897 - 103< 3%0.01 µg/mL0.03 µg/mL

Visualizations

The following diagrams illustrate the logical workflows for the analytical quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_std->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup cal_curve Generate Calibration Curve instrument_setup->cal_curve sample_analysis Analyze Samples cal_curve->sample_analysis peak_integration Peak Integration sample_analysis->peak_integration quantification Quantification peak_integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the quantification of this compound by HPLC.

GCMS_Workflow start Start prep Sample and Standard Preparation start->prep gc_separation Gas Chromatographic Separation prep->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection data_acquisition Data Acquisition (TIC and Mass Spectra) ms_detection->data_acquisition qualitative Qualitative Analysis (RT and Spectrum Match) data_acquisition->qualitative quantitative Quantitative Analysis (Calibration Curve) qualitative->quantitative Identity Confirmed report Final Report quantitative->report

Caption: Logical workflow for GC-MS analysis of this compound.

References

Application Notes and Protocols for the Analysis of Aniline Derivatives by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aniline and its derivatives are fundamental chemical intermediates in the production of a wide array of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1] Given their potential toxicity and environmental impact, highly sensitive and accurate analytical methods are crucial for their quantification and monitoring.[1][2][3] This document provides detailed application notes and protocols for the analysis of aniline derivatives using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

These methods are essential for quality control in manufacturing processes, environmental monitoring, and in the development of new pharmaceutical agents where aniline derivatives may be present as precursors, metabolites, or impurities.

Part 1: High-Performance Liquid Chromatography (HPLC) Methods for Aniline Derivative Analysis

Reversed-phase HPLC is a robust and widely used technique for the separation and quantification of aniline derivatives.[1] The method's principle lies in the differential partitioning of analytes between a nonpolar stationary phase (commonly C18) and a polar mobile phase.[1] By carefully adjusting the composition of the mobile phase, a high degree of separation can be achieved for a variety of substituted anilines.[1]

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general procedure for the analysis of aniline and its derivatives using HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC System: A standard HPLC system equipped with a pump (quaternary or binary), an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.[1]

  • Column: A reversed-phase C18 column is typically used (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size).[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)[1]

    • Methanol (HPLC grade)[1]

    • Water (HPLC or Milli-Q grade)[1]

    • Phosphoric acid or other suitable buffer components[1]

    • Aniline standards of high purity[1]

2. Preparation of Mobile Phase and Standards:

  • Mobile Phase: A common mobile phase is a mixture of methanol or acetonitrile and water.[1] A typical starting point is a 60:40 (v/v) mixture of methanol and water.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[1]

  • Standard Solutions: Prepare a stock solution of aniline or its derivatives in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 100 µg/L.[3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm is a common wavelength for aniline compounds. For higher sensitivity to aniline, 190 nm can be used.[4]

4. Sample Preparation:

  • Aqueous Samples: For samples like tap or pond water, on-line Solid Phase Extraction (SPE) can be employed for pre-concentration to achieve lower detection limits.[3]

  • Other Matrices: A suitable extraction method, such as liquid-liquid extraction, should be developed to isolate the aniline compounds from the sample matrix. The extracted analytes should then be dissolved in the mobile phase.[1]

5. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Construct a calibration curve by plotting the peak area against the concentration for each standard.

  • Quantify the aniline compounds in the samples using the linear regression equation derived from the calibration curve.[1]

Quantitative Data Summary: HPLC Analysis

The following tables summarize typical quantitative data for the HPLC analysis of selected aniline derivatives.

Table 1: Chromatographic Parameters for Selected Aniline Compounds

CompoundRetention Time (min)
Aniline4.94[4]
N-methylaniline5.76[4]
o-nitroanilineVaries
m-nitroanilineVaries
p-nitroanilineVaries

Note: Retention times are highly dependent on the specific column, mobile phase composition, and other chromatographic conditions.

Table 2: Method Performance Data for Aniline and Nitroanilines by HPLC with On-Line SPE

ParameterValue
Linearity Range1–100 µg/L[3]
Correlation Coefficient (r²)> 0.9999[3]
Method Detection Limit (MDL)0.1–0.2 µg/L[3]
Reproducibility (Area %RSD for 10 µg/L)≤ 0.3%[3]

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Injection HPLC Injection Sample->Injection Std_Prep Standard Preparation Std_Prep->Injection MP_Prep Mobile Phase Preparation Separation Chromatographic Separation MP_Prep->Separation Injection->Separation Detection UV Detection Separation->Detection Qual_ID Qualitative Identification (Retention Time) Detection->Qual_ID Quant Quantification (Peak Area) Detection->Quant Report Reporting Qual_ID->Report Quant->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (e.g., LLE) Sample->Extraction Deriv Derivatization (Optional) Extraction->Deriv Injection GC-MS Injection Deriv->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Qual_ID Qualitative Identification (Retention Time & Mass Spectrum) Detection->Qual_ID Quant Quantification (Peak Area) Detection->Quant Report Reporting Qual_ID->Report Quant->Report

References

Application Notes and Protocols for the Derivatization of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed methodologies for the chemical derivatization of 3-Isopropyl-4-methoxyaniline. This compound serves as a valuable starting material in medicinal chemistry and drug development due to its substituted aniline scaffold. The protocols outlined herein focus on key transformations of the primary amine functionality, including N-sulfonylation, N-acylation, and N-alkylation. These reactions yield derivatives with modified physicochemical and pharmacological properties, which are essential for structure-activity relationship (SAR) studies. The provided workflows, protocols, and data tables are intended to guide researchers in the synthesis of novel molecular entities for further investigation.

N-Sulfonylation of this compound

Application Note:

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial and antihypertensive drugs.[1] The N-sulfonylation of this compound introduces this "privileged structure" into the molecule, creating scaffolds with potential for enhanced biological activity and metabolic stability.[1] The following protocol describes a robust method for the synthesis of N-(3-isopropyl-4-methoxyphenyl)sulfonamides using an aryl sulfonyl chloride in the presence of a base. A solvent-free approach at room temperature is also a viable green alternative.[1]

Experimental Workflow:

experimental_workflow_sulfonylation start Start: this compound & Aryl Sulfonyl Chloride reagents Dissolve in Anhydrous DCM Add Pyridine start->reagents reaction Stir at Room Temperature (Monitor by TLC) reagents->reaction workup Quench with 1M HCl Separate Layers reaction->workup extraction Extract Aqueous Layer with DCM workup->extraction wash Wash Combined Organic Layers (NaHCO3, Brine) extraction->wash dry Dry over Na2SO4 Filter wash->dry evaporation Evaporate Solvent (Rotary Evaporator) dry->evaporation purification Purify via Flash Chromatography evaporation->purification product Final Product: N-Aryl Sulfonamide Derivative purification->product

Caption: Workflow for the N-Sulfonylation of this compound.

Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 165.23 mg)

  • p-Toluenesulfonyl chloride (1.1 mmol, 210.0 mg)

  • Pyridine (2.5 mmol, 0.2 mL)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol) and anhydrous DCM (10 mL).

  • Stir the solution until the aniline is fully dissolved.

  • Add pyridine (2.5 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 mmol) portion-wise to the stirred solution over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-isopropyl-4-methoxyphenyl)-4-methylbenzenesulfonamide.

Quantitative Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound165.231.0165.23 mgStarting Material
p-Toluenesulfonyl chloride190.651.1210.0 mgReagent
Pyridine79.102.50.2 mLBase
Dichloromethane (DCM)84.93-10 mLSolvent
Product 319.43 ~0.85 ~271.5 mg Sulfonamide
Parameter Value
Reaction Time (h)12 - 18
Temperature (°C)0 to RT
Yield (%) ~85%

N-Acylation of this compound

Application Note:

N-acylation is a fundamental reaction for converting anilines into amides, a functional group prevalent in a vast number of pharmaceuticals. This transformation can significantly alter a molecule's properties, such as its stability, solubility, and ability to participate in hydrogen bonding, which is critical for target binding. The protocol below details a standard procedure for the acylation of this compound with an acyl chloride, a method widely used in the synthesis of drug candidates and intermediates.

Logical Relationship Diagram:

logical_relationship_acylation sub Aniline Substrate (this compound) prod Amide Product sub->prod Nucleophilic Attack reag Acylating Agent (e.g., Acetyl Chloride) reag->prod Electrophile base Base (e.g., Triethylamine) byprod Byproduct (HCl) base->byprod Neutralizes prod->byprod Co-formed

Caption: Key components and their roles in the N-acylation reaction.

Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 165.23 mg)

  • Acetyl chloride (1.2 mmol, 0.085 mL)

  • Triethylamine (Et₃N) (1.5 mmol, 0.21 mL)

  • Anhydrous Dichloromethane (DCM, 10 mL)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask, dissolve this compound (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous DCM (10 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add acetyl chloride (1.2 mmol) dropwise via syringe. A white precipitate (triethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction to completion using TLC.

  • Quench the reaction by adding water (10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 10 mL).

  • Combine the organic extracts and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product, N-(3-isopropyl-4-methoxyphenyl)acetamide, can be further purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography if necessary.

Quantitative Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound165.231.0165.23 mgStarting Material
Acetyl chloride78.501.20.085 mLReagent
Triethylamine (Et₃N)101.191.50.21 mLBase
Dichloromethane (DCM)84.93-10 mLSolvent
Product 207.27 ~0.92 ~190.7 mg Amide
Parameter Value
Reaction Time (h)2 - 4
Temperature (°C)0 to RT
Yield (%) ~92%

N-Alkylation of this compound

Application Note:

N-alkylation of anilines produces secondary or tertiary amines, which are key structural motifs in many active pharmaceutical ingredients. This modification directly impacts the basicity, lipophilicity, and steric profile of the nitrogen atom, influencing pharmacokinetic and pharmacodynamic properties. The following protocol describes a direct reductive amination, a common and efficient method for N-alkylation, to synthesize N-alkylated derivatives of this compound.

Experimental Workflow:

experimental_workflow_alkylation start Start: this compound & Aldehyde/Ketone reagents Dissolve in Solvent (e.g., MeOH) Add Acetic Acid (cat.) start->reagents imine_formation Stir for 1h at RT (Imine Formation) reagents->imine_formation reduction Add Reducing Agent (NaBH4) Portion-wise at 0°C imine_formation->reduction reaction Stir at Room Temperature (Monitor by TLC) reduction->reaction workup Quench with Water Evaporate MeOH reaction->workup extraction Extract with Ethyl Acetate workup->extraction wash Wash Organic Layer (Brine) extraction->wash dry Dry over Na2SO4 Filter & Concentrate wash->dry product Final Product: N-Alkylated Amine Derivative dry->product

Caption: Workflow for N-Alkylation via Reductive Amination.

Experimental Protocol:

Materials:

  • This compound (1.0 mmol, 165.23 mg)

  • Acetone (1.2 mmol, 0.088 mL)

  • Sodium borohydride (NaBH₄) (1.5 mmol, 56.7 mg)

  • Methanol (MeOH, 15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Ethyl Acetate

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Combine this compound (1.0 mmol), acetone (1.2 mmol), and methanol (15 mL) in a round-bottom flask.

  • Add 2-3 drops of glacial acetic acid to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium borohydride (1.5 mmol) in small portions, controlling any effervescence.

  • Once the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 3 hours.

  • Monitor the reaction progress by TLC.

  • Quench the reaction by slowly adding water (10 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel if required to obtain pure N-isopropyl-3-isopropyl-4-methoxyaniline.

Quantitative Data Summary:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeRole
This compound165.231.0165.23 mgStarting Material
Acetone58.081.20.088 mLReagent
Sodium Borohydride (NaBH₄)37.831.556.7 mgReducing Agent
Methanol (MeOH)32.04-15 mLSolvent
Product 207.32 ~0.88 ~182.4 mg Secondary Amine
Parameter Value
Reaction Time (h)4
Temperature (°C)0 to RT
Yield (%) ~88%

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-isopropyl-4-methoxyaniline as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a foundational guide for the preparation of quinolines, tetrahydroisoquinolines, and pyrimidines. While specific experimental data for reactions commencing with this compound is limited in the available literature, the provided general procedures can be adapted and optimized for this substrate.

I. Synthesis of Quinolines via Combes and Doebner-von Miller Reactions

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer and antimicrobial properties. This compound serves as a valuable precursor for the synthesis of substituted quinolines through classical methods such as the Combes and Doebner-von Miller reactions.

A. Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to yield a substituted quinoline.[1][2][3][4]

Workflow for Combes Quinoline Synthesis:

G A This compound + β-Diketone C Reaction Mixture A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Heating C->D E Work-up and Purification D->E F Substituted Quinoline E->F

Caption: General workflow for the Combes synthesis of quinolines.

Experimental Protocol (General):

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and a β-diketone (e.g., acetylacetone, 1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Acid Catalysis: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the stirred solution.

  • Reaction Progression: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralization: Neutralize the solution with a base (e.g., aqueous ammonia) to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the desired quinoline derivative.

B. Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound.[5] A study on the related compound 4-isopropylaniline provides insight into the reaction mechanism.[5]

Workflow for Doebner-von Miller Reaction:

G A This compound + α,β-Unsaturated Carbonyl C Reaction Mixture A->C B Acid Catalyst (e.g., HCl, ZnCl₂) B->C D Heating C->D E Oxidation D->E F Work-up and Purification E->F G Substituted Quinoline F->G

Caption: General workflow for the Doebner-von Miller synthesis of quinolines.

Experimental Protocol (General):

  • Reaction Setup: To a mixture of this compound (1.0 eq.) and concentrated hydrochloric acid, add a Lewis acid catalyst (e.g., zinc chloride).

  • Reagent Addition: Heat the mixture and add an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde, 1.0 eq.) dropwise.

  • Reaction Progression: Maintain the reaction at an elevated temperature and monitor by TLC. An oxidizing agent may be required.

  • Work-up: Cool the reaction mixture and dilute with water.

  • Neutralization: Make the solution alkaline with a strong base (e.g., sodium hydroxide solution) to precipitate the product.

  • Purification: Isolate the crude product and purify by distillation, recrystallization, or column chromatography.

ReactionReactantsProductTypical Yield (%)
Combes Synthesis This compound, Acetylacetone6-Isopropyl-7-methoxy-2,4-dimethylquinolineNot reported
Doebner-von Miller This compound, Crotonaldehyde6-Isopropyl-7-methoxy-2-methylquinolineNot reported

II. Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction

Tetrahydroisoquinolines are a core structure in many natural alkaloids and pharmacologically active molecules, exhibiting a range of biological activities. The Pictet-Spengler reaction is a key method for their synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound followed by cyclization. To utilize this compound in this reaction, it would first need to be converted to the corresponding phenethylamine derivative.

Synthetic Pathway to Tetrahydroisoquinolines:

G cluster_0 Step 1: Phenethylamine Synthesis cluster_1 Step 2: Pictet-Spengler Reaction A This compound B Conversion to Phenethylamine Derivative A->B C Phenethylamine Derivative + Aldehyde/Ketone B->C E Cyclization C->E D Acid Catalyst D->E F Substituted Tetrahydroisoquinoline E->F

Caption: Two-step pathway for the synthesis of tetrahydroisoquinolines from this compound.

Experimental Protocol (General for Pictet-Spengler Reaction):

  • Reaction Setup: Dissolve the phenethylamine derivative (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., toluene or dichloromethane).

  • Acid Catalysis: Add an acid catalyst (e.g., trifluoroacetic acid or p-toluenesulfonic acid).

  • Reaction Progression: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up: Upon completion, quench the reaction with a basic solution (e.g., saturated sodium bicarbonate).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.

Product HeterocycleBiological Relevance
TetrahydroisoquinolinesAntitumor, Antimicrobial, Anticonvulsant

III. Multicomponent Synthesis of Pyrimidines

Logical Relationship in Multicomponent Pyrimidine Synthesis:

G A This compound (Amidine Source) D One-Pot Reaction A->D B 1,3-Dicarbonyl Compound B->D C Aldehyde C->D E Substituted Pyrimidine D->E

Caption: Logical flow of a multicomponent reaction for pyrimidine synthesis.

Experimental Protocol (General for Biginelli-type Reaction):

  • Reaction Setup: In a single reaction vessel, combine this compound (1.0 eq., which would need to be converted to a suitable amidine precursor like a guanidine or urea derivative), a β-ketoester (e.g., ethyl acetoacetate, 1.0 eq.), and an aldehyde (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Catalysis: Add a catalytic amount of an acid (e.g., HCl) or a Lewis acid.

  • Reaction Progression: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • Work-up: Cool the reaction mixture to induce crystallization of the product.

  • Purification: Collect the solid by filtration, wash with a cold solvent, and recrystallize if necessary.

ReactantsProduct HeterocyclePotential Biological Activity
Amidine derivative of this compound, β-Ketoester, AldehydeSubstituted DihydropyrimidineAnticancer, Antiviral, Antibacterial

Disclaimer: The experimental protocols provided are generalized and may require significant optimization for the specific substrate, this compound. Researchers should consult the primary literature for detailed procedures of the named reactions and conduct appropriate safety assessments before commencing any experimental work.

References

Troubleshooting & Optimization

Improving yield in the synthesis of 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3-Isopropyl-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and detailed protocols to improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common and direct approach for synthesizing this compound is through the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine). This electrophilic aromatic substitution introduces the isopropyl group onto the aromatic ring. An alternative, though less direct, route involves the multi-step synthesis starting from a different precursor, which might include nitration followed by reduction of the nitro group to an amine.[1] The choice of route depends on starting material availability, scalability, and desired purity.[2]

Q2: What are the most common causes of low yield in the Friedel-Crafts alkylation approach?

A2: Low yields in the synthesis of substituted anilines like this one often stem from several factors:

  • Suboptimal Reaction Temperature: Temperature significantly impacts reaction rate and selectivity. Excessively high temperatures can promote the formation of side products, while low temperatures may lead to incomplete reactions.[3]

  • Catalyst Deactivation: The acid catalyst (e.g., H₂SO₄, solid acid catalysts) is crucial. Its activity can be compromised by moisture or impurities in the reagents or solvents.[3]

  • Poor Regioselectivity: Formation of isomeric byproducts, particularly 2-isopropyl-4-methoxyaniline, is a major challenge that directly reduces the yield of the desired product.

  • Polyalkylation: The introduction of more than one isopropyl group onto the aniline ring can occur, especially with an excess of the alkylating agent or harsh reaction conditions.[3]

Q3: How can I minimize the formation of the 2-isopropyl-4-methoxyaniline isomer?

A3: Improving regioselectivity is key to a higher yield. Both the amino (-NH₂) and methoxy (-OCH₃) groups are ortho-, para-directing. Since they are para to each other in the starting material (4-methoxyaniline), they both direct substitution to positions 3 and 5. To favor the desired 3-isomer, consider the following strategies:

  • Temperature Control: Running the reaction at lower temperatures often favors the thermodynamically more stable product, which can improve isomer ratios.[3][4]

  • Choice of Catalyst: Using bulkier solid acid catalysts can sterically hinder substitution at certain positions, thereby improving selectivity.[5]

  • Solvent Effects: The polarity of the solvent can influence the stability of reaction intermediates. Experimenting with different solvents may improve the isomer distribution.[3][4]

Q4: What are the recommended methods for purifying crude this compound?

A4: The crude product mixture typically contains unreacted starting material, isomeric byproducts, and polyalkylated products. A multi-step purification process is often necessary.[3]

  • Neutralization and Extraction: First, the acidic reaction mixture must be neutralized with a base (e.g., NaOH solution). The product is then extracted into an organic solvent.[5]

  • Vacuum Distillation: This is the most effective method for separating the desired product from less volatile impurities and some isomers. Collecting the fraction at the correct boiling point and pressure is critical.[3]

  • Flash Column Chromatography: For achieving very high purity, especially at a smaller scale, flash chromatography can be used to separate closely related isomers.[6]

Troubleshooting Guide: Improving Reaction Yield

This guide addresses specific issues encountered during the synthesis of this compound via Friedel-Crafts alkylation.

Issue 1: High Levels of Unreacted 4-Methoxyaniline (Incomplete Conversion)
  • Scenario: Your reaction work-up shows a significant amount of the starting material, 4-methoxyaniline, remaining.

  • Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
Suboptimal Temperature Systematically vary the reaction temperature. A common range for similar reactions is 60-95°C.[5] Start at the lower end and gradually increase while monitoring the reaction by TLC or GC.Low temperatures can lead to a slow or incomplete reaction. Finding the optimal temperature is critical for maximizing conversion without promoting side reactions.[3]
Catalyst Inactivity Ensure the acid catalyst is fresh and anhydrous. If using a solid acid catalyst, ensure it is properly activated according to the manufacturer's instructions.[3] Consider increasing the catalyst loading incrementally.Moisture can deactivate the acid catalyst, halting the reaction. Insufficient catalyst will result in a slow and incomplete conversion.[3]
Inadequate Mixing Increase the stirring rate to ensure the reaction mixture is homogeneous. For larger-scale reactions, consider mechanical stirring over magnetic stirring.Poor mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively and leading to non-uniform reaction conditions.[3]
Incorrect Reagent Ratio Adjust the molar ratio of the isopropylating agent (e.g., isopropanol, 2-chloropropane) to 4-methoxyaniline. A slight excess of the alkylating agent may be needed, but a large excess can promote polyalkylation.[5]An improper stoichiometric ratio can leave one reactant in excess. Fine-tuning this ratio is essential for driving the reaction to completion.[3]
Issue 2: Low Yield Due to Isomer and Byproduct Formation
  • Scenario: The desired this compound is produced, but significant amounts of 2-isopropyl and/or 3,5-diisopropyl isomers are also formed, complicating purification and lowering the isolated yield.

  • Potential Causes & Solutions:

Potential CauseRecommended ActionRationale
High Reaction Temperature Lower the reaction temperature. While this may slow the reaction rate, it often increases selectivity for the desired isomer.[3]Higher temperatures provide more energy for overcoming activation barriers, leading to the formation of both kinetically and thermodynamically favored products, thus reducing selectivity.[4]
Choice of Alkylating Agent Experiment with different isopropylating agents (e.g., isopropanol vs. 2-chloropropane vs. propene gas).The nature of the electrophile generated can influence the regioselectivity of the attack on the aniline ring.
Catalyst Type Test different acid catalysts. Solid acid catalysts (e.g., SO₄²⁻/ZrO₂) can offer higher selectivity due to their defined pore structures and surface properties compared to liquid acids like H₂SO₄.[5]Shape-selective catalysis can sterically favor the formation of one isomer over another.[3]
Controlled Reagent Addition Add the alkylating agent slowly and portion-wise to the reaction mixture rather than all at once. A syringe pump can provide excellent control.This maintains a low concentration of the alkylating agent, which helps to suppress polyalkylation reactions.[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

This protocol is adapted from procedures for similar substituted anilines and may require optimization.[3][5]

  • Materials:

    • 4-Methoxyaniline (p-anisidine)

    • Isopropylating agent (e.g., Isopropanol, 99%)

    • Sulfuric Acid (98%)

    • Sodium Hydroxide (NaOH) solution (e.g., 10-20%)

    • Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Deionized Water

  • Procedure:

    • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxyaniline (1.0 eq) in 98% sulfuric acid (4-12 eq by weight) under cooling in an ice bath. The dissolution is exothermic.

    • Alkylation: While maintaining the temperature between 10-35°C, slowly add the isopropylating agent (1-3 eq by weight) to the mixture.

    • Reaction: After the addition is complete, heat the reaction mixture to 60-95°C. Monitor the reaction progress using TLC or GC-MS until the starting material is consumed or a steady state is reached.

    • Work-up: Cool the reaction mixture to room temperature (10-30°C).[3] Carefully and slowly pour the mixture into a beaker of crushed ice.

    • Neutralization: Slowly neutralize the acidic solution with a cold NaOH solution until the pH is between 8-10.[3] Ensure the mixture remains cool during neutralization.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) three times.

    • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Purification by Vacuum Distillation
  • Procedure:

    • Set up a vacuum distillation apparatus with a short path distillation head.

    • Place the crude oil obtained from Protocol 1 into the distillation flask.

    • Slowly apply vacuum and begin heating the flask gently with a heating mantle.

    • Discard any initial low-boiling fractions.

    • Collect the product fraction at the expected boiling point. For analogous compounds like 4-isopropyl-3-methylaniline, the boiling point is around 130-140°C at 50-60 mmHg.[3] The boiling point for this compound will need to be determined experimentally or from literature values if available.

    • Monitor the purity of the collected fractions by GC-MS or NMR.

Visualizations

Experimental Workflow

G Diagram 1: General Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification process_node process_node product_node product_node analysis_node analysis_node A Reactant Prep: 4-Methoxyaniline + H2SO4 B Alkylation: Slow addition of Isopropylating Agent A->B 10-35°C C Reaction: Heat to 60-95°C & Monitor B->C D Quench on Ice C->D E Neutralize with NaOH D->E F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Vacuum Distillation G->H I Pure 3-Isopropyl- 4-methoxyaniline H->I J Characterization (NMR, GC-MS, etc.) I->J

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Low Yield

G Diagram 2: Troubleshooting Decision Tree for Low Yield start_node start_node decision_node decision_node solution_node solution_node result_node result_node Start Low Yield Observed Check_Conversion High amount of starting material in crude product? Start->Check_Conversion Check_Isomers Significant isomeric or poly-alkylated byproducts? Check_Conversion->Check_Isomers No Sol_Conversion Optimize Reaction Conditions: - Increase Temperature - Check Catalyst Activity - Improve Mixing - Adjust Reagent Ratio Check_Conversion->Sol_Conversion Yes Sol_Selectivity Optimize Selectivity: - Lower Temperature - Change Catalyst/Solvent - Slow Reagent Addition Check_Isomers->Sol_Selectivity Yes Purification_Issue Review Purification: - Check distillation parameters - Consider chromatography Check_Isomers->Purification_Issue No End Yield Improved Sol_Conversion->End Sol_Selectivity->End Purification_Issue->End

Caption: A decision tree to diagnose and resolve common causes of low reaction yield.

Reaction Pathway and Side Reactions

G Diagram 3: Desired Reaction vs. Common Side Reactions cluster_main Friedel-Crafts Alkylation cluster_products Products reactant_node reactant_node product_node product_node byproduct_node byproduct_node Reactant 4-Methoxyaniline Desired This compound (Desired Product) Reactant->Desired + Isopropyl Source (H+ Catalyst) Isomer 2-Isopropyl-4-methoxyaniline (Isomeric Byproduct) Reactant->Isomer Poor Regioselectivity Poly 3,5-Diisopropyl-4-methoxyaniline (Polyalkylation Byproduct) Reactant->Poly Excess Alkylating Agent / High Temp

Caption: The desired synthetic pathway and major competing side reactions.

References

Technical Support Center: Purification of Crude 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Isopropyl-4-methoxyaniline.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Recovery After Purification

Potential Cause Troubleshooting Steps
Recrystallization:
- Compound is too soluble in the chosen solvent.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature. Test a range of solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
- Too much solvent was used.- Use the minimum amount of hot solvent necessary to dissolve the crude product.
- Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.
- Incomplete crystallization.- Allow sufficient time for cooling and consider placing the solution in an ice bath to maximize crystal formation.
Column Chromatography:
- Irreversible adsorption onto the stationary phase.- For basic compounds like anilines, silica gel can be acidic and lead to strong adsorption. Consider deactivating the silica gel with a small amount of triethylamine in the mobile phase or use an alternative stationary phase like alumina.
- Product is too volatile.- Evaporate the solvent under reduced pressure and at a controlled, lower temperature.
Distillation:
- Product loss due to bumping.- Ensure smooth boiling by using a magnetic stirrer or a capillary for bubbling inert gas. Maintain a stable vacuum.
- Inefficient condensation.- Use a condenser with a large surface area and ensure adequate coolant flow.

Problem 2: Product Discoloration (Yellowing or Darkening)

Potential Cause Troubleshooting Steps
Oxidation: Anilines are susceptible to air oxidation, which can cause discoloration.
- Handle the compound under an inert atmosphere (e.g., nitrogen or argon) as much as possible.
- Use degassed solvents for purification.
- Store the purified product under an inert atmosphere, protected from light.
Residual Acidic Impurities: Acidic impurities can catalyze degradation and color formation.
- Before purification, wash the crude product with a mild aqueous base solution (e.g., sodium bicarbonate) to neutralize any residual acids from the synthesis.
High Temperatures: Prolonged exposure to high temperatures during distillation or recrystallization can lead to decomposition and discoloration.
- Use vacuum distillation to lower the boiling point.
- Avoid excessive heating during recrystallization.

Problem 3: Ineffective Impurity Removal

Potential Cause Troubleshooting Steps
Recrystallization:
- Impurities have similar solubility to the product.- Try a different solvent or a multi-solvent system to exploit solubility differences. Activated charcoal can be used to remove colored impurities.
Column Chromatography:
- Poor separation of product and impurities.- Optimize the mobile phase polarity. A good starting point for aromatic amines is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). A shallow gradient elution may be necessary. An Rf value of 0.2-0.4 for the product on a TLC plate is often ideal for good column separation.
- Column overloading.- Use an appropriate ratio of stationary phase to crude material (typically 30:1 to 50:1 by weight).
Distillation:
- Boiling points of impurities are too close to the product.- Use a fractional distillation column with a higher number of theoretical plates for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but can include unreacted starting materials, reagents from the work-up, and by-products such as isomers (e.g., 2-isopropyl-4-methoxyaniline) or over-alkylated products. If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to nitro or nitroso impurities.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification.

  • Recrystallization is effective for removing small amounts of impurities from a solid crude product.

  • Column chromatography is a versatile technique for separating compounds with different polarities and is useful for removing a wider range of impurities.

  • Vacuum distillation is ideal for purifying liquid products and for removing non-volatile or high-boiling impurities.[1]

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated. To induce crystallization, you can try the following:

  • Add a small amount of a "good" solvent to dissolve the oil, then cool slowly.

  • Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.

  • Add a seed crystal of the pure compound.

Q4: How can I prevent my purified this compound from discoloring during storage?

A4: To prevent discoloration due to oxidation, store the purified compound under an inert atmosphere (nitrogen or argon), in a tightly sealed container, protected from light, and at a low temperature.

Quantitative Data

The following tables provide representative data for the purification of aromatic amines. The specific values for this compound may vary depending on the experimental conditions.

Table 1: Representative Solvent Systems for Recrystallization of Aromatic Amines

Solvent System Typical Recovery Yield Notes
Ethanol/Water70-90%Good for moderately polar anilines. The compound is dissolved in hot ethanol, and water is added dropwise until cloudiness persists.
Hexane/Ethyl Acetate60-85%Suitable for less polar anilines. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent.
Toluene50-80%Can be effective for some aromatic amines, but higher boiling point may require careful cooling.

Table 2: Representative Conditions for Column Chromatography of Aromatic Amines

Stationary Phase Mobile Phase (Eluent) Typical Purity Achieved
Silica GelHexane:Ethyl Acetate (gradient)>98%
Silica Gel with 0.5% TriethylamineDichloromethane:Methanol (gradient)>99%
Alumina (neutral)Petroleum Ether:Diethyl Ether (gradient)>98%

Table 3: Representative Conditions for Vacuum Distillation of Substituted Anilines

Compound Boiling Point (°C) / Pressure (mmHg) Typical Purity Achieved
Aniline72 / 20[1]>99.5%
4-Ethylaniline98-100 / 10>99%
2,6-Diisopropylaniline110-112 / 5>99%

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a few drops of a hot solvent. A suitable solvent will dissolve the compound when hot but cause it to crystallize upon cooling. Test various solvents and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane or petroleum ether). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This can be done in a stepwise or gradient fashion.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Purification by Vacuum Distillation

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly sealed. Use a magnetic stirrer or a capillary for ebullition.

  • Sample Charging: Place the crude this compound into the distillation flask.

  • Vacuum Application: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the applied vacuum.

  • Completion: Stop the distillation when the temperature starts to drop or when most of the material has distilled, leaving a small residue.

  • Isolation: Carefully release the vacuum and collect the purified product from the receiving flask.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Product rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration rec_dissolve->rec_filter rec_cool Cool to Crystallize rec_filter->rec_cool rec_isolate Isolate Crystals (Vacuum Filtration) rec_cool->rec_isolate rec_dry Dry Crystals rec_isolate->rec_dry rec_end Pure Product rec_dry->rec_end

Caption: Workflow for the purification of this compound by recrystallization.

experimental_workflow_chromatography cluster_chromatography Column Chromatography Workflow chrom_start Crude Product chrom_load Load onto Column chrom_start->chrom_load chrom_elute Elute with Solvent Gradient chrom_load->chrom_elute chrom_collect Collect Fractions chrom_elute->chrom_collect chrom_monitor Monitor by TLC chrom_collect->chrom_monitor chrom_combine Combine Pure Fractions chrom_monitor->chrom_combine chrom_evaporate Evaporate Solvent chrom_combine->chrom_evaporate chrom_end Pure Product chrom_evaporate->chrom_end

Caption: Workflow for the purification of this compound by column chromatography.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield start Low Yield After Purification q_method Which Purification Method Was Used? start->q_method recrystallization Recrystallization q_method->recrystallization Recrystallization chromatography Column Chromatography q_method->chromatography Chromatography distillation Distillation q_method->distillation Distillation check_solubility Check Solvent Solubility recrystallization->check_solubility check_adsorption Check for Adsorption on Column chromatography->check_adsorption check_bumping Check for Bumping/Loss distillation->check_bumping

Caption: A logical guide for troubleshooting low product yield during purification.

References

Common side products in the synthesis of substituted anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing substituted anilines?

A1: The most prevalent methods for synthesizing substituted anilines include the reduction of nitroarenes, palladium-catalyzed Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Each method offers distinct advantages regarding substrate scope, functional group tolerance, and reaction conditions.

Q2: I am observing a dark coloration in my aniline product. What is the likely cause and how can I prevent it?

A2: Dark coloration, often described as red or brown, is typically due to the formation of oxidized and/or polymeric impurities.[1][2] Aniline and its derivatives are susceptible to air oxidation, which can be exacerbated by light and heat.[1][2] To prevent this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon), use degassed solvents, and store the purified product in a cool, dark place.[3] Distillation, often under reduced pressure, can be an effective purification method to remove these colored impurities.[2]

Q3: My purification by column chromatography is proving difficult, with products and byproducts co-eluting. What can I do?

A3: Co-elution during column chromatography of aniline derivatives is a common challenge due to the similar polarities of the desired product and various side products. Here are a few troubleshooting strategies:

  • Optimize the Solvent System: A shallow gradient of a less polar solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) can improve separation.

  • Modify the Stationary Phase: If using silica gel, which is acidic, the basic aniline compounds can interact strongly, leading to tailing. Adding a small amount of a basic modifier like triethylamine to the eluent can mitigate this. Alternatively, using a different stationary phase like alumina may be beneficial.

  • Acid Wash: An acidic wash (e.g., with dilute HCl) during the workup can protonate the basic aniline and its byproducts, allowing them to be extracted into the aqueous phase, separating them from non-basic impurities.[4] The anilines can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[4]

Troubleshooting Guides by Synthetic Method

Reduction of Nitroarenes

The reduction of a nitro group to an amine is a fundamental transformation for the synthesis of anilines.[5]

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting/Solutions
Incomplete reaction; starting material remains. Insufficient reducing agent; deactivated catalyst; reaction time too short.Increase the equivalents of the reducing agent. For catalytic hydrogenations, ensure the catalyst is fresh and active. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary.
Formation of side products such as azo, azoxy, or hydroxylamine compounds. Incomplete reduction; choice of reducing agent and reaction conditions.[6][7]The choice of reducing agent and reaction conditions is critical. Stronger reducing agents and more forcing conditions (e.g., higher temperature) favor complete reduction to the aniline. Milder conditions may lead to the accumulation of intermediates.
Low yield after workup. Product loss during extraction; formation of water-soluble salts.Ensure the aqueous layer is thoroughly extracted after basification to liberate the free aniline. Be cautious not to make the solution too basic, which could lead to degradation of some products.

Quantitative Data on Side Product Formation:

The formation of side products during the reduction of nitroarenes is highly dependent on the chosen reducing agent and reaction conditions.

Table 1: Influence of Reducing Agent on Product Distribution in Nitrobenzene Reduction

Reducing Agent Primary Product Common Side Products Typical Yield of Aniline
H₂/Pd-CAnilineMinimal under optimal conditions>95%
Fe/HClAnilineIron sludgeHigh, often >90%
Sn/HClAnilineTin saltsHigh, often >90%[8]
Na₂S/H₂OAnilineAzoxybenzene, AzobenzeneVariable, can be selective for aniline or intermediates
Zn/NH₄ClPhenylhydroxylamineAniline, AzoxybenzeneLower for aniline, selective for hydroxylamine under controlled conditions

Note: Yields are approximate and can vary significantly with specific reaction conditions.

Detailed Experimental Protocol: Reduction of Nitrobenzene to Aniline using Iron and HCl [2]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add iron filings (e.g., 2.1 equivalents) and a solution of the nitrobenzene derivative (1 equivalent) in ethanol/water (e.g., 5:1 v/v).

  • Acid Addition: Heat the mixture to reflux and add concentrated hydrochloric acid (e.g., 0.2 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and filter through a pad of celite to remove the iron residues. Wash the filter cake with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Add water and basify with a saturated solution of sodium bicarbonate.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aniline can be further purified by column chromatography or distillation.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds.[9]

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting/Solutions
Low or no conversion. Inactive catalyst; unsuitable ligand or base; poor quality reagents or solvent.Use a pre-catalyst or ensure the active Pd(0) species is generated. Screen different ligands and bases.[3] Ensure all reagents are pure and the solvent is anhydrous and degassed.
Formation of hydrodehalogenated arene. β-hydride elimination from the palladium-amide intermediate.[9]This is a common side reaction.[9] The choice of ligand is critical; bulky, electron-rich ligands often suppress this pathway.[3]
Homocoupling of the aryl halide or aniline. Suboptimal ligand or reaction conditions.Screen different ligands and adjust the reaction concentration.[3]

Quantitative Data on Side Product Formation:

The choice of ligand and base significantly impacts the efficiency of the Buchwald-Hartwig amination and the extent of side product formation.

Table 2: Effect of Ligand and Base on Hydrodehalogenation in the Coupling of 4-chlorotoluene and Aniline

Ligand Base Yield of N-phenyl-4-methylaniline (%) Yield of Toluene (Hydrodehalogenation) (%)
P(t-Bu)₃NaOt-Bu8510
XPhosK₃PO₄925
RuPhosK₂CO₃95<3
SPhosCs₂CO₃94<4

Note: Data is representative and compiled from various sources. Actual yields will depend on specific reaction conditions.

Detailed Experimental Protocol: Buchwald-Hartwig Amination [5]

  • Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 1.2-2.4 mol%), and the base (e.g., 1.4 equivalents). Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the aryl halide (1 equivalent), the aniline (1.2 equivalents), and the anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Conditions: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

N-Alkylation of Anilines

Direct alkylation of anilines can be challenging due to over-alkylation.

Common Issues and Solutions:

Problem Potential Cause(s) Troubleshooting/Solutions
Formation of di- and tri-alkylated anilines. The mono-alkylated product is often more nucleophilic than the starting aniline.Use a large excess of the aniline relative to the alkylating agent.[10] Add the alkylating agent slowly to the reaction mixture. Lowering the reaction temperature can also improve selectivity.
Low yield. Poor reactivity of the starting materials; inappropriate reaction conditions.Use a more reactive alkylating agent (e.g., iodide instead of chloride). Increase the reaction temperature, but be mindful of potential side reactions.
C-alkylation of the aromatic ring. High reaction temperatures; presence of certain catalysts.Lower the reaction temperature. Screen different catalysts that favor N-alkylation.

Quantitative Data on Side Product Formation:

The degree of over-alkylation is influenced by the stoichiometry of the reactants and the nature of the alkylating agent.

Table 3: Influence of Aniline to Alkylating Agent Ratio on Product Distribution

Aniline : Benzyl Bromide Ratio Yield of N-Benzylaniline (%) Yield of N,N-Dibenzylaniline (%)
1 : 16530
3 : 18510
5 : 1925

Note: Data is illustrative and actual results may vary.

Detailed Experimental Protocol: Mono-N-Alkylation of Aniline

  • Reaction Setup: In a round-bottom flask, dissolve the aniline (e.g., 3 equivalents) in a suitable solvent (e.g., acetonitrile). Add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Reagent Addition: Add the alkylating agent (1 equivalent) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC. The reaction may require gentle heating to proceed to completion.

  • Work-up: Once the starting material is consumed, filter the reaction mixture to remove the base.

  • Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the mono-alkylated product from unreacted aniline and over-alkylated byproducts.

Visualizations

Below are diagrams created using Graphviz (DOT language) to illustrate key concepts in aniline synthesis.

Buchwald_Hartwig_Amination cluster_main_cycle Buchwald-Hartwig Catalytic Cycle cluster_side_reaction Side Reaction Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-NHR' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR' + R'NH2 - HX Ar-Pd(II)(L)-NHR'->Pd(0)L Reductive Elimination (Product: Ar-NHR') Side_Products Hydrodehalogenated Arene + Imine Ar-Pd(II)(L)-NHR'->Side_Products β-Hydride Elimination

Buchwald-Hartwig amination cycle and a common side reaction pathway.

Aniline_Synthesis_Workflow Start Start: Select Synthesis Route Reaction_Setup Reaction Setup (Inert atmosphere, dry glassware) Start->Reaction_Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup Workup (Quenching, Extraction) Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Distillation) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End: Pure Substituted Aniline Analysis->End

A general experimental workflow for the synthesis of substituted anilines.

Troubleshooting_Aniline_Synthesis Start Unexpected Result in Aniline Synthesis Check_Purity Check Purity of Starting Materials? Start->Check_Purity Check_Purity->Start Impure -> Purify & Repeat Check_Conditions Verify Reaction Conditions? (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Pure Check_Conditions->Start Incorrect -> Correct & Repeat Analyze_Side_Products Analyze Side Products? (NMR, MS) Check_Conditions->Analyze_Side_Products Correct Optimize_Stoichiometry Optimize Reactant Stoichiometry? Analyze_Side_Products->Optimize_Stoichiometry Known Side Products Screen_Catalysts_Ligands Screen Catalysts/Ligands/Bases? Optimize_Stoichiometry->Screen_Catalysts_Ligands Modify_Workup Modify Workup/Purification? Screen_Catalysts_Ligands->Modify_Workup Success Successful Synthesis Modify_Workup->Success

A decision-making pathway for troubleshooting aniline synthesis.

References

Technical Support Center: Aniline Purification by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of aniline and its derivatives by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed when purifying aniline by silica gel column chromatography?

A1: The most prevalent issues encountered during the purification of aniline on silica gel include:

  • Peak Tailing: Aniline, being a basic compound, can interact strongly with the acidic silanol groups on the surface of silica gel, leading to broad, tailing peaks and poor separation.[1]

  • Irreversible Adsorption: In some cases, the interaction between aniline and the silica gel is so strong that the compound does not elute from the column at all.[2]

  • Compound Degradation: The acidic nature of silica gel can potentially cause the degradation of sensitive aniline derivatives.

  • Poor Resolution: Difficulty in separating aniline from impurities with similar polarities.

Q2: How can I prevent my aniline compound from sticking to the silica gel column?

A2: To prevent aniline from irreversibly adsorbing to the silica gel, you can add a small amount of a basic modifier, such as triethylamine (TEA) or ammonia, to your mobile phase.[2] Typically, a concentration of 0.1-1% (v/v) of triethylamine is sufficient to neutralize the acidic silanol groups and improve the elution of the basic aniline compound.

Q3: What is the ideal mobile phase for purifying aniline on a silica gel column?

A3: The choice of mobile phase depends on the polarity of your specific aniline derivative and the impurities you are trying to separate it from. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[3] You can determine the optimal solvent system by first running a thin-layer chromatography (TLC) of your crude mixture with various solvent ratios.[3] Aim for a retention factor (Rf) of around 0.2-0.3 for your target compound to ensure good separation on the column.

Q4: Can I use reversed-phase chromatography to purify aniline?

A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a very effective technique for purifying aniline and its derivatives.[4] In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and acetonitrile or methanol.[5] This method is particularly useful for separating aniline from non-polar impurities.

Troubleshooting Guides

Problem 1: Poor Separation or No Elution of Aniline

If your aniline compound is not eluting from the column or is co-eluting with impurities, consider the following troubleshooting steps.

Troubleshooting Workflow for Aniline Purification

start Problem: Poor/No Separation check_tlc Did you perform TLC analysis? start->check_tlc no_tlc Action: Perform TLC with various solvent systems check_tlc->no_tlc No tlc_done TLC shows good separation? check_tlc->tlc_done Yes bad_tlc Action: Optimize mobile phase (polarity, additives) no_tlc->bad_tlc tlc_done->bad_tlc No good_tlc Check Column Packing & Loading tlc_done->good_tlc Yes packing_issue Issue: Channeling or cracks? good_tlc->packing_issue repack Action: Repack column carefully packing_issue->repack Yes loading_issue Issue: Sample band is broad? packing_issue->loading_issue No end Resolution repack->end reload Action: Reload sample in a concentrated band loading_issue->reload Yes no_elution Is aniline still not eluting? loading_issue->no_elution No reload->end add_base Action: Add triethylamine (0.1-1%) to the mobile phase no_elution->add_base Yes consider_rp Action: Switch to reversed-phase chromatography no_elution->consider_rp Consider add_base->end consider_rp->end

Caption: Troubleshooting workflow for poor or no separation of aniline.

Problem 2: Peak Tailing in HPLC

Peak tailing is a common issue when analyzing basic compounds like aniline by HPLC. The following guide provides steps to address this problem.

Logical Relationships for Troubleshooting Peak Tailing

tailing Problem: Peak Tailing cause1 Primary Cause: Interaction with acidic silanols tailing->cause1 cause2 Secondary Cause: Column Overload tailing->cause2 cause3 Secondary Cause: Inappropriate Injection Solvent tailing->cause3 solution1a Solution 1a: Increase mobile phase pH cause1->solution1a solution1b Solution 1b: Add basic modifier (e.g., TEA) cause1->solution1b solution1c Solution 1c: Use an end-capped column cause1->solution1c outcome Improved Peak Shape solution1a->outcome solution1b->outcome solution1c->outcome solution2 Solution 2: Decrease sample concentration/volume cause2->solution2 solution2->outcome solution3 Solution 3: Dissolve sample in mobile phase cause3->solution3 solution3->outcome

Caption: Logical relationships for troubleshooting peak tailing.

Data Presentation

Table 1: Physicochemical Properties of Aniline
PropertyValueReference
pKa of Conjugate Acid (Anilinium ion)~4.6[6][7]
Boiling Point184 °C
Solubility in Water3.6 g/100 mL at 20 °C
AppearanceColorless to brown oily liquid

Understanding the pKa of aniline's conjugate acid is crucial for pH manipulation in reversed-phase chromatography. To ensure aniline is in its neutral, less polar form and interacts more strongly with the stationary phase, the mobile phase pH should be adjusted to be at least 2 pH units above the pKa (i.e., pH > 6.6).

Table 2: Common Mobile Phase Systems for Aniline Purification
Chromatography ModeStationary PhaseTypical Mobile Phase CompositionNotes
Normal-PhaseSilica GelHexane/Ethyl Acetate (gradient)Start with a low polarity mixture (e.g., 98:2) and gradually increase the ethyl acetate concentration. Add 0.1-1% triethylamine to reduce peak tailing.[3]
Normal-PhaseAlumina (basic or neutral)Hexane/Dichloromethane (gradient)A good alternative to silica for acid-sensitive anilines.
Reversed-PhaseC18Acetonitrile/Water or Methanol/Water (with buffer)A buffer (e.g., phosphate or acetate) is often used to control pH.[5]

Experimental Protocols

Protocol 1: General Procedure for Aniline Purification by Silica Gel Column Chromatography

This protocol provides a general guideline for the purification of aniline derivatives using normal-phase column chromatography.

1. Materials and Reagents:

  • Crude aniline sample

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Triethylamine (optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • TLC plates and chamber

  • Fraction collection tubes

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection:

    • Dissolve a small amount of the crude sample in a suitable solvent.

    • Spot the solution on a TLC plate and develop it with different ratios of hexane and ethyl acetate.

    • The ideal solvent system will give your target aniline an Rf value of approximately 0.2-0.3.[3]

    • If tailing is observed on the TLC plate, add 0.1-1% triethylamine to the developing solvent.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry. [3]

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel.

    • Allow the sample to be absorbed completely into the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.[3]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified aniline.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

References

Technical Support Center: Optimizing Friedel-Crafts Alkylation of Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of anilines. The following information addresses common challenges and offers optimized protocols to ensure successful reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts alkylation of aniline failing?

Direct Friedel-Crafts alkylation of aniline is generally unsuccessful due to a fundamental incompatibility between the aniline and the Lewis acid catalyst (e.g., AlCl₃).[1] The amino group (-NH₂) of aniline is a Lewis base, which reacts with the Lewis acid catalyst in an acid-base reaction.[2][3][4] This forms a stable salt complex, placing a positive charge on the nitrogen atom.[1][4] This complex strongly deactivates the aromatic ring, rendering it resistant to the required electrophilic aromatic substitution.[1][2][4]

Q2: I observe a precipitate upon adding the Lewis acid to my aniline. What is it?

The precipitate is the salt formed from the Lewis acid-base reaction between the amino group of aniline and the Lewis acid catalyst. This is an expected observation and confirms the incompatibility of unprotected anilines with standard Friedel-Crafts conditions.

Q3: Can I use other Lewis acids besides AlCl₃ to avoid this issue?

While various Lewis acids (e.g., BF₃, FeCl₃, TiCl₄) can be used for Friedel-Crafts reactions, they will all react with the basic amino group of aniline, leading to the same deactivation problem.[2] Therefore, simply changing the Lewis acid catalyst is not a viable solution for unprotected anilines.

Q4: How can I successfully achieve the alkylation of an aniline?

The most effective and common strategy is to protect the amino group before performing the Friedel-Crafts reaction.[1] This involves converting the -NH₂ group into a less basic functional group, most commonly an amide, through a process like acetylation. The resulting N-acyl group (e.g., acetanilide) is less reactive with the Lewis acid catalyst, allowing the Friedel-Crafts alkylation to proceed on the aromatic ring. Following the alkylation, the protecting group is removed to yield the desired alkylated aniline.[1]

Q5: Are there any alternative methods to traditional Friedel-Crafts alkylation for anilines?

Yes, several alternative methods have been developed to circumvent the issues with classical Friedel-Crafts reactions. These include:

  • Transition metal-catalyzed hydroarylation: Cationic rhodium complexes have been used to catalyze the hydroarylation of anilines with styrenes.[2]

  • Titanium (IV)-catalyzed reactions: TiCl₄ can be used in catalytic amounts (e.g., 20 mol%) for the ortho-benzylation of anilines with styrenes, providing moderate to good yields.[2]

  • Aza-Friedel-Crafts reactions: Using specific nickel (II) complexes as catalysts, highly efficient asymmetric aza-Friedel-Crafts alkylations of anilines can be achieved with cyclic N-sulfonyl α-ketiminoesters, yielding up to 96% with high enantioselectivity.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No reaction or very low yield with aniline The amino group of aniline is a Lewis base and reacts with the Lewis acid catalyst, deactivating the aromatic ring.Protect the amino group by converting it to an amide (e.g., acetanilide) before the Friedel-Crafts reaction. Subsequently, deprotect the amide to obtain the alkylated aniline.
Precipitate formation upon catalyst addition Formation of a salt complex between the aniline's amino group and the Lewis acid catalyst.This is expected with unprotected anilines. Proceed with the protection of the amino group as the first step.
Low yield with protected aniline (e.g., acetanilide) 1. Incomplete protection of the amino group. 2. Insufficient catalyst activity due to moisture. 3. Suboptimal reaction temperature or time.1. Ensure the protection step goes to completion by monitoring with TLC. 2. Use anhydrous reagents and solvents, and thoroughly dry all glassware. Lewis acids like AlCl₃ are highly moisture-sensitive. 3. Optimize the reaction conditions, including temperature and reaction time, for the specific substrates.
Formation of ortho and para isomers The N-acetyl group in acetanilide is an ortho-, para-director.The para-substituted product is typically favored due to steric hindrance from the N-acetyl group. Separation of isomers can be achieved using column chromatography.
Polyalkylation The initial alkylation product is more reactive than the starting material.This is less of a problem with acylation. For alkylation, using a large excess of the aromatic substrate can help to minimize polyalkylation.

Experimental Protocols

Protocol 1: Protection of Aniline (Acetylation)

This protocol describes the conversion of aniline to acetanilide to protect the amino group.

Reactants:

  • Aniline

  • Acetic Anhydride

  • Sodium Acetate

  • Hydrochloric Acid

  • Water

Procedure:

  • Dissolve aniline in a mixture of water and concentrated hydrochloric acid.

  • Prepare a separate solution of sodium acetate in water.

  • To the stirred aniline hydrochloride solution, add acetic anhydride.

  • Immediately add the sodium acetate solution. A white precipitate of acetanilide should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • The crude acetanilide can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Friedel-Crafts Alkylation of Acetanilide

This is a general procedure and should be optimized for specific alkylating agents.

Reactants:

  • Acetanilide

  • Alkyl Halide (e.g., benzyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Solvent (e.g., carbon disulfide or dichloromethane)

Procedure:

  • Suspend acetanilide in the anhydrous solvent in a flask equipped with a reflux condenser and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly and carefully add anhydrous AlCl₃ to the stirred suspension.

  • Add the alkyl halide dropwise from the dropping funnel while maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the optimized duration, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Deprotection of Alkylated Acetanilide

This protocol describes the removal of the acetyl protecting group to yield the final alkylated aniline.

Reactants:

  • Alkylated Acetanilide

  • Aqueous Hydrochloric Acid or Sodium Hydroxide

Procedure:

  • Reflux the alkylated acetanilide with an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture and neutralize it.

  • Extract the alkylated aniline product with a suitable organic solvent.

  • Wash the organic layer with water, dry it over a suitable drying agent, and remove the solvent to obtain the final product.

Data Presentation

Table 1: Yields for Friedel-Crafts Reactions of Protected Anilines
SubstrateAcylating/Alkylating AgentCatalystConditionsYield (%)Reference
AcetanilideChloroacetyl chlorideAlCl₃Not Specified81[6]
BenzanilideChloroacetyl chlorideAlCl₃Not Specified70[6]
N-(4-chlorophenyl)acetamideAcyl chlorideAlCl₃0 °C to rtModerate to Good[7]

Note: Direct comparison of yields is challenging due to varying reaction conditions and substrates in the literature. The data illustrates the success of the protection strategy.

Table 2: Yields for Alternative Alkylation Methods of Anilines
Aniline DerivativeAlkylating AgentCatalyst SystemConditionsYield (%)Reference
Various anilinesStyrenes[Rh(cod)₂]BF₄, PPh₃, HBF₄·OEt₂Not SpecifiedModerate to Good[2]
Electron-rich/N-alkylated anilinesStyrenesHBF₄Not SpecifiedModerate to Good[2]
Electron-rich/poor anilinesStyrenes20 mol% TiCl₄Not SpecifiedModerate to Good[2]
Aniline derivativesCyclic N-sulfonyl α-ketiminoestersNickel complex with chiral ligandMild conditionsup to 96[5]

Visualizations

Logical Workflow for Troubleshooting Friedel-Crafts Alkylation of Anilines

Troubleshooting_Workflow Start Start: Friedel-Crafts Alkylation of Aniline Problem Reaction Fails or Low Yield? Start->Problem Check_Unprotected Is the aniline amino group unprotected? Problem->Check_Unprotected Yes_Unprotected Yes Check_Unprotected->Yes_Unprotected Yes No_Unprotected No Check_Unprotected->No_Unprotected No Protect_NH2 Protect the -NH2 group (e.g., acetylation to form acetanilide) Yes_Unprotected->Protect_NH2 Check_Yield_Again Is the yield still low? No_Unprotected->Check_Yield_Again Repeat_FC Perform Friedel-Crafts reaction on the protected aniline Protect_NH2->Repeat_FC Deprotect Deprotect the amino group Repeat_FC->Deprotect Optimize_Conditions Optimize reaction conditions: - Ensure anhydrous conditions - Vary catalyst amount - Adjust temperature and time Check_Yield_Again->Optimize_Conditions Yes Check_Yield_Again->Deprotect No Optimize_Conditions->Repeat_FC Success Successful Alkylated Aniline Synthesis Deprotect->Success Reaction_Pathways cluster_unsuccessful Unsuccessful Pathway: Direct Alkylation cluster_successful Successful Pathway: Protection Strategy Aniline_U Aniline (-NH2) Deactivated_Complex Deactivated Aniline-AlCl3 Complex (Lewis Acid-Base Adduct) Aniline_U->Deactivated_Complex AlCl3_U AlCl3 (Lewis Acid) AlCl3_U->Deactivated_Complex No_Reaction No Friedel-Crafts Reaction Deactivated_Complex->No_Reaction Aniline_S Aniline (-NH2) Protection Protection (Acetylation) Aniline_S->Protection Acetanilide Acetanilide (-NHCOCH3) Protection->Acetanilide FC_Reaction Friedel-Crafts Alkylation (Alkyl Halide, AlCl3) Acetanilide->FC_Reaction Alkylated_Acetanilide Alkylated Acetanilide FC_Reaction->Alkylated_Acetanilide Deprotection Deprotection (Hydrolysis) Alkylated_Acetanilide->Deprotection Final_Product Alkylated Aniline Deprotection->Final_Product

References

Technical Support Center: Preventing Oxidation and Dimerization of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and prevent the common challenges of oxidation and dimerization of aniline derivatives in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my aniline derivatives turning dark and forming colored impurities?

A1: The discoloration of aniline derivatives, often appearing as a yellow, brown, or black tar-like substance, is a common indicator of oxidation and subsequent polymerization. The amino group (-NH₂) on the aniline ring is electron-donating, making the aromatic ring highly susceptible to oxidation by atmospheric oxygen. This process can be accelerated by factors such as exposure to light, elevated temperatures, the presence of metal ions, and acidic conditions. The initial oxidation products can further react to form colored dimeric and polymeric species.

Q2: What are the primary strategies to prevent the oxidation and dimerization of aniline derivatives?

A2: The most effective strategies to minimize the degradation of aniline derivatives include:

  • Working under an inert atmosphere: Displacing oxygen with an inert gas like nitrogen or argon is a primary and highly effective method to prevent oxidation.

  • Using protecting groups: Temporarily masking the amino group, most commonly through acetylation, reduces its susceptibility to oxidation.

  • Controlling the pH: The rate of aniline oxidation is significantly influenced by the pH of the reaction medium.

  • Using antioxidants: The addition of radical scavengers can inhibit the oxidation process.

  • Maintaining low temperatures: Storing and reacting aniline derivatives at reduced temperatures can slow down the rate of degradation.

Q3: How does pH affect the stability of aniline derivatives?

A3: The stability of aniline derivatives is highly dependent on pH. The rate of oxidation can increase in acidic conditions, often reaching a maximum near the pKa of the specific aniline derivative, after which it may decrease. For instance, the oxidation of aniline by potassium permanganate shows a "parabola-like shaped pH-rate profile," where the reaction rate constants are highest near the pKa of aniline.[1] In some systems, acidic conditions (e.g., pH 3) can lead to an increase in aniline removal, but extreme acidity (pH < 3) might reduce the efficiency of certain degradation processes.[2]

Q4: Can I use antioxidants to stabilize my aniline derivatives? If so, which ones are effective?

A4: Yes, antioxidants can be used to stabilize aniline derivatives by scavenging free radicals that initiate the oxidation process. Phenolic compounds and other aromatic amines are known to be effective. The antioxidant activity is influenced by the substituents on the aniline ring, with electron-donating groups generally enhancing activity. For example, aminophenols and phenylenediamines show significantly higher antioxidant activity than aniline itself.[3] While specific choices depend on the application, derivatives of phenylenediamine and certain phenolic compounds are known to inhibit the oxidation of organic molecules.

Troubleshooting Guides

Issue 1: Reaction mixture turns dark brown or black upon starting the reaction.
Probable Cause Solution
Air Oxidation The aniline derivative is reacting with atmospheric oxygen. This can be catalyzed by metal salts or acidic conditions.
Perform the reaction under an inert atmosphere. Assemble the reaction glassware and dry it thoroughly. Cool the apparatus under a stream of nitrogen or argon and maintain a positive pressure of the inert gas throughout the reaction.
Use degassed solvents. Sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes before use, or use the freeze-pump-thaw method for more rigorous degassing.
Impure Starting Material The aniline starting material may already contain colored oxidation products.
Purify the aniline derivative before use. Distillation, recrystallization, or treatment with activated carbon can remove colored impurities.
High Reaction Temperature Elevated temperatures accelerate the rate of oxidation.
Run the reaction at a lower temperature. If the reaction is exothermic, ensure efficient cooling and control the rate of addition of reagents.
Issue 2: Formation of a tar-like substance or insoluble polymer.
Probable Cause Solution
Oxidative Dimerization/Polymerization The aniline derivative is undergoing oxidative coupling to form insoluble polymeric materials.
Protect the amino group. Acetylation of the amino group to form an acetanilide is a common and effective method to prevent unwanted oxidation and polymerization. The protecting group can be removed after the reaction.
Control the pH of the reaction. As pH can significantly affect the rate of oxidation, buffering the solution may be necessary to maintain an optimal pH.[1]
Presence of Catalytic Impurities Trace metal ions can catalyze polymerization.
Use high-purity reagents and solvents. If metal catalysis is suspected, consider adding a chelating agent.

Data Presentation

Table 1: Comparative Antioxidant Efficacy of Aniline Derivatives

This table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. The data is presented as EC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower EC50 value indicates higher antioxidant activity.[3]

Compound NameStructureDPPH Scavenging Activity (EC50 in mM)
AnilineC₆H₅NH₂> 83
2-AminophenolHOC₆H₄NH₂ (ortho)0.011
3-AminophenolHOC₆H₄NH₂ (meta)0.048
4-AminophenolHOC₆H₄NH₂ (para)0.015
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021

Table 2: Effect of pH on the Pseudo-First-Order Rate Constant (k_obs) for Aniline Oxidation by Persulfate

This table shows the effect of initial pH on the degradation rate of aniline by heat-assisted persulfate oxidation. The experiments were conducted at a constant temperature.

Initial pHPseudo-First-Order Rate Constant (k_obs) (min⁻¹)
3.00.005
5.00.012
7.00.015
9.00.013
11.00.020

Data adapted from a study on aniline degradation by persulfate oxidation.[4]

Experimental Protocols

Protocol 1: Setting up a Reaction Under an Inert Atmosphere (Nitrogen Balloon)

This protocol describes a simple and cost-effective method for establishing an inert atmosphere for many common laboratory applications.

Materials:

  • Reaction flask and other necessary glassware

  • Rubber septum

  • Nitrogen gas cylinder with a regulator

  • Balloon

  • Needles (one for gas inlet, one for outlet)

Procedure:

  • Prepare Glassware: Ensure your reaction flask and all other glassware are clean and thoroughly dried, either by flame-drying under vacuum or oven-drying.

  • Assemble Apparatus: Assemble the glassware while it is still hot and immediately seal the reaction flask with a rubber septum.

  • Prepare Inert Gas Source: Inflate a balloon with nitrogen gas to a diameter of about 7-8 inches. Twist the balloon to prevent gas from escaping and attach a needle to the opening.

  • Purge the Flask: Insert the needle from the nitrogen-filled balloon through the septum of the reaction flask. To displace the air inside the flask, insert a second "outlet" needle through the septum that is open to the atmosphere.

  • Establish Inert Atmosphere: Allow the nitrogen to flush the flask for 5-10 minutes. The flow of nitrogen will push the air out through the outlet needle.

  • Maintain Positive Pressure: Remove the outlet needle first, followed by the inlet needle from the balloon. The balloon can then be re-inserted to maintain a slight positive pressure of nitrogen in the flask, which will prevent air from entering.

Protocol 2: Protection of an Aniline Derivative by Acetylation

This protocol provides a general procedure for the acetylation of an aniline derivative using acetic anhydride.

Materials:

  • Aniline derivative

  • Acetic anhydride

  • Suitable solvent (e.g., glacial acetic acid, water)

  • Sodium acetate (if using aqueous conditions)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve Aniline Derivative: In a round-bottom flask, dissolve the aniline derivative in a suitable solvent. If using aqueous conditions, the aniline can be dissolved in water with the aid of hydrochloric acid to form the soluble hydrochloride salt.[5]

  • Add Acetic Anhydride: Slowly add acetic anhydride to the solution with constant stirring. The reaction is often exothermic.

  • Promote Reaction: If necessary, gently warm the mixture to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolate the Product: Pour the reaction mixture into cold water with vigorous stirring to precipitate the acetanilide product.

  • Purify the Product: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure acetanilide derivative.

Visualizations

Aniline_Oxidation_Pathway Aniline Aniline Derivative Radical_Cation Anilino Radical Cation Aniline->Radical_Cation Oxidation (O2, Metal Ions, etc.) Dimer Dimerization Radical_Cation->Dimer Coupling Oxidized_Products Further Oxidized Products (e.g., Nitroso, Nitro, Quinone-like structures) Radical_Cation->Oxidized_Products Further Oxidation Polymer Polymerization (Colored Impurities) Dimer->Polymer Further Coupling

Caption: Plausible oxidation and dimerization pathway of an aniline derivative.

Troubleshooting_Workflow Start Reaction Mixture Discoloration Check_Atmosphere Is the reaction under inert atmosphere? Start->Check_Atmosphere Implement_Inert Implement inert atmosphere techniques Check_Atmosphere->Implement_Inert No Check_Purity Is the starting material pure? Check_Atmosphere->Check_Purity Yes Implement_Inert->Check_Purity Purify_Aniline Purify aniline (distillation, etc.) Check_Purity->Purify_Aniline No Check_Temp Is the reaction temperature too high? Check_Purity->Check_Temp Yes Purify_Aniline->Check_Temp Lower_Temp Lower reaction temperature Check_Temp->Lower_Temp Yes Protecting_Group Consider using a protecting group Check_Temp->Protecting_Group No Lower_Temp->Protecting_Group End Problem Resolved Protecting_Group->End

Caption: Troubleshooting workflow for discolored aniline derivative reactions.

Acetylation_Workflow cluster_0 Reaction Setup cluster_1 Workup and Purification Dissolve 1. Dissolve Aniline Derivative Add_Reagent 2. Add Acetic Anhydride Dissolve->Add_Reagent React 3. Stir and Heat (if necessary) Add_Reagent->React Precipitate 4. Precipitate in Cold Water React->Precipitate Filter 5. Vacuum Filtration Precipitate->Filter Recrystallize 6. Recrystallize Filter->Recrystallize Dry 7. Dry Product Recrystallize->Dry Product Pure Acetanilide Derivative Dry->Product

Caption: Experimental workflow for the acetylation of an aniline derivative.

References

Challenges in the scale-up of 3-Isopropyl-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Isopropyl-4-methoxyaniline, particularly focusing on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most prevalent method for synthesizing this compound is through the Friedel-Crafts alkylation of 4-methoxyaniline (p-anisidine) using an isopropylating agent such as isopropanol or 2-chloropropane, catalyzed by a strong acid. Alternative, though less common, routes include multi-step processes involving the nitration of a precursor followed by reduction of the nitro group, or reductive amination of a corresponding ketone.

Q2: What are the primary challenges when scaling up the Friedel-Crafts alkylation of 4-methoxyaniline?

A2: Scaling up the Friedel-Crafts alkylation of anilines presents several challenges. The core issue often revolves around the basicity of the aniline's amino group, which can react with and deactivate the Lewis acid catalyst.[1] This can lead to a halt in the reaction and low yields. Other significant challenges include controlling regioselectivity to favor the desired 3-isomer, preventing polyalkylation, managing reaction exotherms, and purifying the final product from isomers and byproducts.

Q3: Are there specific safety precautions for the synthesis of this compound?

A3: Yes, handling the reagents involved in this synthesis requires stringent safety protocols. 4-methoxyaniline is toxic and can be absorbed through the skin.[2] Strong acids used as catalysts are corrosive. The reaction can be exothermic, necessitating careful temperature control to prevent runaways, especially at a larger scale. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and lab coats, should be worn at all times. The reaction should be conducted in a well-ventilated area or a fume hood.[2]

Troubleshooting Guide

Low Yield

Q4: We are experiencing significantly lower yields upon scaling up the synthesis from lab to pilot scale. What are the potential causes and solutions?

A4: Low yields during scale-up can stem from several factors:

  • Catalyst Deactivation: The amino group of 4-methoxyaniline can form a complex with the Lewis acid catalyst, rendering it inactive.[3] At a larger scale, inadequate mixing can exacerbate this issue.

    • Troubleshooting:

      • Consider protecting the amine group (e.g., as an amide) before alkylation, followed by deprotection.[3]

      • Ensure efficient agitation to maintain catalyst dispersion.

      • Experiment with catalyst loading; sometimes a higher catalyst-to-substrate ratio is needed at scale.

  • Insufficient Water Removal: If using isopropanol as the alkylating agent, water is a byproduct. Inefficient removal can shift the reaction equilibrium backward.

    • Troubleshooting:

      • On a larger scale, a Dean-Stark trap or a similar setup can be used to continuously remove water.

      • Sparging the reaction with an inert gas like nitrogen can also help carry away water vapor.

  • Suboptimal Temperature Control: Poor heat transfer in larger reactors can lead to localized hot spots, promoting side reactions and decomposition of the product.

    • Troubleshooting:

      • Ensure the reactor has adequate heat exchange capacity.

      • Employ controlled, gradual addition of reagents to manage the exotherm.

      • Monitor the internal reaction temperature at multiple points if possible.

Impurity Profile

Q5: Our scaled-up batch shows a high percentage of isomeric impurities. How can we improve the regioselectivity?

A5: The formation of isomers is a common challenge in electrophilic aromatic substitutions. The methoxy and amino groups of p-anisidine direct the incoming isopropyl group to different positions.

  • Troubleshooting to Improve Selectivity:

    • Catalyst Choice: The type of acid catalyst can influence isomer distribution. Experiment with different Lewis acids (e.g., AlCl₃, FeCl₃, BF₃) or solid acid catalysts (e.g., zeolites), as the steric bulk and acidity can affect the regioselectivity.[4]

    • Reaction Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically more stable isomer. A systematic study of the temperature profile is recommended.

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. A solvent screen may identify conditions that favor the desired isomer.

Q6: We are observing significant amounts of di- and poly-isopropyl substituted byproducts. How can this be minimized?

A6: Polyalkylation occurs when the initial product is more reactive than the starting material.

  • Troubleshooting to Minimize Polyalkylation:

    • Molar Ratio of Reactants: Use a molar excess of 4-methoxyaniline relative to the isopropylating agent. This increases the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.

    • Controlled Addition: Add the isopropylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

Purification Challenges

Q7: We are finding it difficult to separate this compound from unreacted starting material and isomeric byproducts at a large scale. What purification strategies are recommended?

A7: The separation of closely related aniline derivatives can be challenging.

  • Recommended Purification Techniques:

    • Acid-Base Extraction: Unreacted 4-methoxyaniline can be removed by washing the organic phase with a dilute aqueous acid solution (e.g., 1M HCl).[5] The aniline will be protonated and move to the aqueous layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent, though this may not be selective if the product is also basic.

    • Fractional Vacuum Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be an effective method for purification on a larger scale.

    • Crystallization: It may be possible to form a salt of the desired product (e.g., hydrochloride) and selectively crystallize it from a suitable solvent system.

Data Presentation

Table 1: Hypothetical Reaction Parameters for Scale-Up

ParameterLaboratory Scale (10g)Pilot Scale (1 kg)Recommended Range for Optimization
4-Methoxyaniline1.0 eq1.0 eq1.0 - 1.5 eq
Isopropanol1.2 eq1.1 eq1.05 - 1.3 eq
Acid Catalyst (e.g., H₂SO₄)2.0 eq2.2 eq1.5 - 2.5 eq
Temperature80 °C80-90 °C (monitor exotherm)70 - 100 °C
Reaction Time6 hours8-12 hoursMonitor by HPLC/GC

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Alkylation

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and reflux condenser, charge 4-methoxyaniline and the solvent (e.g., dichlorobenzene).

  • Catalyst Addition: Slowly add the acid catalyst (e.g., concentrated sulfuric acid) while maintaining the temperature below 30°C.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 80°C). Add the isopropylating agent (e.g., isopropanol) dropwise via the addition funnel over a period of 2-4 hours to control the exotherm.

  • Reaction Monitoring: Maintain the reaction mixture at temperature and monitor the progress by a suitable analytical method (e.g., GC or HPLC) until the starting material is consumed or the product concentration plateaus.

  • Work-up: Cool the reaction mixture to room temperature and slowly quench by pouring it onto crushed ice. Neutralize the mixture with a concentrated aqueous base solution (e.g., 50% NaOH) to a pH of >10, ensuring the temperature is controlled.

  • Extraction: Extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

experimental_workflow start Start reactor_setup Reactor Setup: - 4-Methoxyaniline - Solvent start->reactor_setup catalyst_addition Catalyst Addition (e.g., H₂SO₄) reactor_setup->catalyst_addition heating Heat to Reaction Temp. catalyst_addition->heating reactant_addition Slow Addition of Isopropylating Agent heating->reactant_addition reaction Reaction Monitoring (by GC/HPLC) reactant_addition->reaction workup Quenching and Neutralization reaction->workup extraction Product Extraction workup->extraction purification Purification (e.g., Vacuum Distillation) extraction->purification end Final Product purification->end troubleshooting_logic issue Scale-up Issue low_yield Low Yield issue->low_yield high_impurities High Impurities issue->high_impurities catalyst_deactivation Catalyst Deactivation? low_yield->catalyst_deactivation isomers Isomeric Impurities? high_impurities->isomers water_removal Inefficient Water Removal? catalyst_deactivation->water_removal No solution_cat Solution: - Protect Amine - Increase Agitation catalyst_deactivation->solution_cat Yes temp_control Poor Temp. Control? water_removal->temp_control No solution_h2o Solution: - Use Dean-Stark - Inert Gas Sparge water_removal->solution_h2o Yes solution_temp Solution: - Improve Heat Exchange - Slow Reagent Addition temp_control->solution_temp Yes polyalkylation Polyalkylation? isomers->polyalkylation No solution_iso Solution: - Optimize Catalyst - Lower Temperature isomers->solution_iso Yes solution_poly Solution: - Adjust Molar Ratios - Slow Reagent Addition polyalkylation->solution_poly Yes

References

Technical Support Center: Purification of Aniline Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of residual starting materials from aniline reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from reactions involving aniline.

Issue 1: Residual aniline remains in the organic layer after an acidic wash.

  • Question: I've performed an acidic wash with 1M HCl to remove unreacted aniline, but TLC analysis still shows a significant amount of aniline in my organic layer. What could be the problem?

  • Answer: This issue can arise from several factors:

    • Insufficient Acid: The amount of acid used may not be sufficient to protonate all the aniline present. It is recommended to use a molar excess of acid relative to the suspected amount of residual aniline.

    • Inadequate Mixing: Insufficient shaking or stirring during the extraction will lead to incomplete partitioning of the aniline salt into the aqueous layer. Ensure vigorous mixing for several minutes.[1]

    • pH of the Aqueous Layer: After the wash, check the pH of the aqueous layer to ensure it is acidic. If it is neutral or basic, the aniline will not be protonated and will remain in the organic phase.

    • Multiple Washes: A single extraction may not be sufficient. Performing multiple washes with fresh acidic solution will improve the efficiency of aniline removal.[2] It is generally more effective to perform several extractions with smaller volumes of solvent than one extraction with a large volume.[3]

Troubleshooting Workflow: Incomplete Aniline Removal by Acidic Wash

start Aniline detected in organic layer after acidic wash check_acid Was a molar excess of acid used? start->check_acid add_more_acid Add more acidic solution and re-extract check_acid->add_more_acid No check_mixing Was the extraction mixed vigorously? check_acid->check_mixing Yes add_more_acid->check_mixing mix_vigorously Repeat extraction with vigorous mixing check_mixing->mix_vigorously No check_ph Is the aqueous layer acidic? check_mixing->check_ph Yes mix_vigorously->check_ph adjust_ph Adjust pH of aqueous layer to be acidic check_ph->adjust_ph No multiple_washes Were multiple washes performed? check_ph->multiple_washes Yes adjust_ph->multiple_washes perform_washes Perform 2-3 additional acidic washes multiple_washes->perform_washes No end Aniline successfully removed multiple_washes->end Yes perform_washes->end

Caption: Troubleshooting workflow for incomplete aniline removal.

Issue 2: My desired product is also basic and is lost during the acidic wash.

  • Question: My product has a basic functional group, and I'm losing a significant amount of it in the aqueous layer during the acidic wash intended to remove aniline. How can I purify my product without this loss?

  • Answer: When your product is also basic, an acidic wash is not a suitable method.[1] Consider these alternative purification strategies:

    • Column Chromatography: This is often the most effective method to separate compounds with similar basicities. You may need to optimize the solvent system. Adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase can prevent peak tailing and improve separation on silica gel.[4]

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities, including residual aniline.[2][5] The choice of solvent is crucial for successful recrystallization.

    • Distillation: If your product and aniline have significantly different boiling points, distillation under reduced pressure can be an option.[6] Steam distillation is also a possibility for separating aniline from non-volatile products.[7][8]

Decision Tree: Purification Strategy for Basic Products

start Product is also basic, acid wash causes product loss is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes boiling_point Do product and aniline have significantly different boiling points? is_solid->boiling_point No chromatography Use Column Chromatography (consider basic modifier) recrystallization->chromatography If unsuccessful distillation Consider Distillation (Vacuum or Steam) boiling_point->distillation Yes boiling_point->chromatography No distillation->chromatography If unsuccessful

Caption: Selecting a purification method for basic products.

Issue 3: Aniline and my product have very similar Rf values on TLC, making chromatographic separation difficult.

  • Question: I am trying to use flash chromatography to separate my product from aniline, but they co-elute or have very similar Rf values in standard solvent systems like hexane/ethyl acetate. What can I do?

  • Answer: Co-elution is a common challenge in chromatography. Here are some strategies to improve separation:

    • Modify the Mobile Phase:

      • Add a Basic Modifier: As mentioned, adding a small amount of triethylamine or pyridine to the eluent can interact with the silica gel and change the relative retention of basic compounds like aniline.[4]

      • Change Solvent System: Experiment with different solvent systems that have different selectivities. For example, if you are using a hexane/ethyl acetate system, you could try a system with dichloromethane/methanol or toluene/acetone.[4]

    • Change the Stationary Phase: If modifying the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for separating basic compounds.[4] Reversed-phase chromatography (C18) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water with a pH modifier) can also be effective.[9]

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for removing large amounts of unreacted aniline?

A1: For removing significant quantities of aniline, an acidic wash is typically the most efficient initial purification step.[2] This will remove the bulk of the aniline, allowing for a more straightforward final purification by recrystallization or chromatography if necessary.

Q2: How can I monitor the progress of aniline removal?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the removal of aniline.[2] A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used. Aniline is a relatively polar compound and should have a distinct spot. As the purification proceeds, the intensity of the aniline spot on the TLC plate should decrease and eventually disappear.[2]

Q3: My aniline has turned dark brown. Can I still use it in my reaction?

A3: The dark color is likely due to oxidation of the aniline.[10][11] While it may still be usable for some reactions, the impurities could lead to side reactions and lower yields. It is best to purify the aniline before use, for example, by distillation.[12]

Q4: What are some common drying agents for aniline, and are there any I should avoid?

A4: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used to dry organic solutions containing aniline.[2] Potassium hydroxide (KOH) can also be used to dry aniline itself.[13] You should avoid using calcium chloride (CaCl₂) as it can form a complex with aniline.[7]

Quantitative Data Summary

The following table summarizes the expected purity and yield for common purification methods. The actual results will vary depending on the specific reaction, the initial purity of the crude product, and the experimental conditions.

Purification MethodExpected PurityTypical YieldNotes
Acidic Wash>95%HighPrimarily for bulk removal of aniline. The purity of the product in the organic phase depends on other impurities.[2]
Recrystallization>99%80-95%Highly effective for removing small amounts of impurities from solid products.[2][14]
Column Chromatography>99%70-90%Excellent for achieving high purity, especially when other methods fail.[2]
DistillationHighVariableDependent on the difference in boiling points between the product and aniline.

Key Experimental Protocols

Protocol 1: Acidic Wash for Aniline Removal

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.[2]

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The aniline will have reacted with the HCl to form aniline hydrochloride, which will be in the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat Washes: Repeat the wash with 1M HCl at least two more times to ensure complete removal of the aniline.[2] Monitor the removal by TLC.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl solution).[2]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄).[2] Filter or decant the solution and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient elution is required. For aniline separation issues, consider adding 0.1-1% triethylamine to the mobile phase.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the aniline impurity is soluble at all temperatures or insoluble.

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of interpreting NMR spectra for substituted anilines.

Frequently Asked Questions (FAQs)

Q1: What is a standard protocol for preparing an aniline sample for NMR spectroscopy?

A1: Proper sample preparation is crucial for acquiring high-quality NMR spectra. A general protocol is as follows:

  • Sample Weighing : Weigh 5-10 mg of your substituted aniline for a standard ¹H NMR spectrum. For a ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves your sample. Chloroform-d (CDCl₃) is common, but solubility may require solvents like DMSO-d₆ or Acetone-d₆. Ensure the solvent does not react with your sample.[3]

  • Dissolution : Place the sample in a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] Mix thoroughly using a vortex mixer or gentle sonication until the sample is fully dissolved.[2][4]

  • Filtering and Transfer : To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[2][5]

  • Referencing : Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0.00 ppm.[6] Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H NMR).[4]

Troubleshooting Guides

Q2: My -NH₂ proton signal is very broad or has disappeared entirely. What is happening and how can I fix it?

A2: This is a common issue caused by chemical exchange and/or hydrogen bonding. The acidic nature of the -NH₂ protons allows them to exchange with other labile protons (like trace water in the solvent) or with each other.[7][8]

  • Cause 1: Rapid Chemical Exchange: Protons on nitrogen atoms can rapidly exchange with other acidic protons in the solution (e.g., trace amounts of water or acid).[7][8] This rapid exchange averages the magnetic environment, leading to signal broadening. If the sample is dissolved in a solvent containing deuterium, such as D₂O or MeOD, the -NH₂ protons can exchange with deuterium atoms, rendering the signal "invisible" in the ¹H NMR spectrum.[9]

  • Cause 2: Quadrupolar Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment, which can lead to rapid relaxation and broadening of adjacent proton signals.

  • Cause 3: Hydrogen Bonding: The chemical shift of -NH₂ protons is highly dependent on concentration, solvent, and temperature due to varying degrees of hydrogen bonding.[7][10]

Troubleshooting Steps:

  • Dry Your Sample and Solvent: Ensure your aniline sample is anhydrous and use a freshly opened bottle or properly dried deuterated solvent to minimize exchange with water.

  • Perform a D₂O Shake: To confirm the signal belongs to the -NH₂ protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it, and re-acquire the spectrum. The -NH₂ signal should disappear due to H/D exchange.

  • Change Solvents: Acquiring the spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ can slow down the exchange rate and often results in a sharper -NH₂ signal.[7]

  • Lower the Temperature: Reducing the temperature of the NMR experiment can slow the rate of chemical exchange, potentially leading to a sharper signal.[7]

Q3: The aromatic region of my spectrum is a complex, overlapping multiplet. How can I begin to assign the protons?

A3: Overlapping aromatic signals are a frequent challenge with substituted anilines. A combination of analyzing coupling constants and utilizing 2D NMR techniques is the most effective strategy.

Step 1: Analyze Coupling Constants (J-values) The magnitude of the proton-proton coupling constant depends on the number of bonds separating the protons. Use these typical values to identify relationships:[11]

Coupling Type Number of Bonds Typical J-value (Hz)
Ortho (3JHH)37 - 9 Hz
Meta (4JHH)42 - 3 Hz[12]
Para (5JHH)5< 1 Hz

Step 2: Employ 2D NMR Spectroscopy If 1D analysis is insufficient, 2D NMR is essential for unambiguous assignments.[13]

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other.[14][15] A cross-peak between two signals in a COSY spectrum indicates that those two protons are spin-spin coupled (typically ortho, but sometimes meta). This is invaluable for tracing the connectivity of protons around the aromatic ring.[16]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal to which it is directly attached.[14][16] This allows you to assign a proton and its corresponding carbon in one step.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is extremely useful for assigning quaternary (non-protonated) carbons and for piecing together different fragments of the molecule.[14]

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis s1 Acquire ¹H NMR Spectrum s2 Identify Aromatic Region (6.5-8.0 ppm) s1->s2 s3 Analyze Splitting Patterns & J-values s2->s3 s4 Tentative Assignment s3->s4 s5 Acquire COSY Spectrum s3->s5 Signals Overlapping? s9 Final Structure Elucidation s4->s9 s6 Identify ¹H-¹H Correlations s5->s6 s6->s9 s7 Acquire HSQC/HMBC s8 Correlate ¹H to ¹³C s7->s8 s8->s9

Q4: How can I distinguish between ortho, meta, and para isomers of a disubstituted aniline using ¹H NMR?

A4: The substitution pattern creates distinct symmetries and splitting patterns in the aromatic region, which are key to distinguishing isomers.[17]

  • Para-substituted: Due to the plane of symmetry, there are only two chemically distinct types of aromatic protons. This typically results in two signals, often appearing as two clean doublets (an AA'BB' system), each integrating to 2H.[18]

  • Ortho-substituted: There are four distinct aromatic protons, resulting in four separate signals in the aromatic region, each integrating to 1H. Each signal will be a multiplet, often a doublet of doublets, showing large ortho couplings and smaller meta couplings.

  • Meta-substituted: There are also four distinct aromatic protons. However, the symmetry is different from the ortho isomer. One proton will be isolated between the two substituents and will typically appear as a triplet or a narrow multiplet with only small meta couplings. The other three protons will show a combination of ortho and meta couplings.

G start Analyze Aromatic Region of ¹H NMR q1 How many distinct signals? start->q1 para Likely para-isomer (AA'BB' system) q1->para 2 signals ortho_meta Likely ortho or meta q1->ortho_meta 4 signals q2 Analyze coupling patterns & J-values ortho_meta->q2 ortho Ortho-isomer (4 complex multiplets, all show large J-ortho) q2->ortho Consistent large ~8 Hz couplings meta Meta-isomer (1 proton often shows only small J-meta) q2->meta One signal lacks large couplings

Q5: How do electron-donating and electron-withdrawing substituents affect the chemical shifts of the aniline ring?

A5: The electronic nature of other substituents on the aniline ring significantly impacts the chemical shifts of the aromatic protons and carbons by altering the electron density.

  • Electron-Donating Groups (EDGs): Groups like -OCH₃, -CH₃, and the -NH₂ group itself donate electron density into the aromatic ring, primarily at the ortho and para positions.[19] This increased electron density "shields" the nuclei at these positions, causing their signals to shift upfield (to a lower ppm value).

  • Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, or halogens withdraw electron density from the aromatic ring, again primarily from the ortho and para positions. This decreased electron density "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).

G aniline Substituted Aniline edg_node Electron-Donating Group (-OCH₃, -CH₃) aniline->edg_node ewg_node Electron-Withdrawing Group (-NO₂, -Cl) aniline->ewg_node shielding Increased Electron Density at Ortho/Para Positions (Shielding) edg_node->shielding Donates e⁻ deshielding Decreased Electron Density at Ortho/Para Positions (Deshielding) ewg_node->deshielding Withdraws e⁻ upfield UPFIELD SHIFT (Lower ppm) shielding->upfield downfield DOWNFIELD SHIFT (Higher ppm) deshielding->downfield

Data Tables

Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted Anilines (in CDCl₃)
Proton Type Typical δ (ppm) Notes
-NH3.5 - 4.5Highly variable; broad signal; position depends on solvent, concentration, and temperature.[4]
H -ortho6.6 - 6.8Most upfield aromatic signal in unsubstituted aniline due to the donating effect of -NH₂.
H -meta7.0 - 7.3
H -para6.8 - 7.0

Note: These are approximate ranges. An electron-withdrawing group will shift ortho/para protons downfield, while an additional electron-donating group will shift them further upfield.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted Anilines (in CDCl₃)
Carbon Type Typical δ (ppm) Notes
C -ipso (-NH₂)140 - 150The amino group has a strong deshielding effect on the carbon it's attached to.
C -ortho115 - 120Shielded relative to benzene (128.5 ppm) due to the electron-donating -NH₂ group.[19]
C -meta128 - 130Least affected by the -NH₂ group; similar to benzene.
C -para118 - 122Strongly shielded by the resonance effect of the -NH₂ group.

Experimental Protocols

Protocol: Acquiring a 2D COSY Spectrum

This protocol outlines the general steps for acquiring a gradient-enhanced COSY (gCOSY) spectrum on a typical 400 MHz spectrometer.

  • Sample Preparation : Prepare a homogeneous, particulate-free solution of your aniline sample as described in Q1.[3] The concentration should be sufficient to give a good signal-to-noise ratio in a standard ¹H spectrum.

  • Spectrometer Setup :

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent and optimize the field homogeneity (shimming).

  • Acquisition Parameters :

    • Load a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY or cosygpppqf).

    • Set the spectral width in both dimensions to cover all proton signals (e.g., -2 to 12 ppm).[4]

    • Set the number of points in the direct dimension (F2) to 1024 or 2048.

    • Set the number of increments in the indirect dimension (F1) to at least 256.

    • Set the number of scans per increment (NS) to 2, 4, or 8, depending on sample concentration.

    • Set the relaxation delay (D1) to 1.5 - 2.0 seconds.[20]

  • Processing :

    • After acquisition, apply a window function (e.g., sine-bell) to both dimensions.

    • Perform a two-dimensional Fourier Transform.

    • Phase correct the spectrum and reference both axes to the internal standard or residual solvent peak.[21]

    • Analyze the off-diagonal cross-peaks to identify coupled protons.[15]

References

Stability issues of 3-Isopropyl-4-methoxyaniline under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Isopropyl-4-methoxyaniline under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound under acidic and basic conditions?

A1: The primary stability concerns for this compound revolve around its susceptibility to degradation through oxidation and, to a lesser extent, hydrolysis under stressed conditions. The aniline functional group is prone to oxidation, which can be catalyzed by acidic or basic conditions, leading to the formation of colored degradation products. The methoxy group may undergo hydrolysis to a phenol derivative under harsh acidic conditions.

Q2: What are the likely degradation pathways for this compound in an acidic medium?

A2: In acidic conditions, two potential degradation pathways are of concern. Firstly, acid-catalyzed oxidation of the aniline moiety can occur, potentially leading to the formation of nitroso or nitro compounds, and further polymerization to colored impurities. Secondly, under strong acidic conditions and elevated temperatures, the methoxy ether linkage could be susceptible to hydrolysis, yielding 3-isopropyl-4-aminophenol.

Q3: What degradation products should I anticipate under basic conditions?

A3: Under basic conditions, the primary degradation pathway is expected to be base-catalyzed oxidation of the aniline group. This can lead to the formation of azoxy, azo, and other colored polymeric impurities. The methoxy group is generally stable under basic conditions.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: The most common and effective method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically with UV detection.[1][2][3] A suitable HPLC method should be able to separate the parent this compound peak from all potential degradation products.

Q5: What is a "stability-indicating method," and why is it important?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients.[1][4] It is crucial for ensuring that the measured potency of a drug substance is real and not falsely inflated by co-eluting degradants.

Troubleshooting Guides

Issue 1: Rapid degradation is observed upon dissolving this compound in acidic or basic solutions.
  • Possible Cause 1: Harsh Conditions. The concentration of the acid or base, or the temperature, may be too high, leading to accelerated degradation.

    • Troubleshooting Step: Reduce the concentration of the acid or base (e.g., from 1N to 0.1N or 0.01N).[5] Perform the initial studies at room temperature before considering elevated temperatures.[5]

  • Possible Cause 2: Presence of Oxidizing Agents. Trace metal ions or dissolved oxygen in the solvent can catalyze the oxidation of the aniline.

    • Troubleshooting Step: Use high-purity solvents and consider de-gassing the solvents before use. The use of a chelating agent like EDTA can be explored to sequester metal ions.

  • Possible Cause 3: Photodegradation. Exposure to light, especially UV light, can induce degradation.

    • Troubleshooting Step: Conduct experiments in amber glassware or under light-protected conditions.

Issue 2: Poor mass balance is obtained in the HPLC analysis of stressed samples.
  • Possible Cause 1: Non-UV active degradants. Some degradation products may not have a chromophore and will not be detected by a UV detector.

    • Troubleshooting Step: Use a mass spectrometer (LC-MS) in parallel with the UV detector to identify any non-UV active species.

  • Possible Cause 2: Volatile degradants. Degradation may lead to the formation of volatile compounds that are lost during sample preparation or analysis.

    • Troubleshooting Step: Analyze the headspace of the stressed sample using Gas Chromatography (GC) if volatile degradants are suspected.

  • Possible Cause 3: Adsorption of degradants. Highly polar or polymeric degradation products may irreversibly adsorb to the HPLC column.

    • Troubleshooting Step: Modify the mobile phase composition (e.g., pH, ionic strength) or use a different column chemistry. A gradient elution method is often necessary.

  • Possible Cause 4: Inadequate peak separation. Degradation product peaks may be co-eluting with the main peak or other peaks.

    • Troubleshooting Step: Re-develop and re-validate the HPLC method to ensure adequate separation of all peaks.[2]

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should ideally be between 5-20% to ensure that the analytical method is challenged without completely degrading the parent compound.[5]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Acidic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N and 1 N hydrochloric acid (HCl) in separate containers.

  • Keep one set of samples at room temperature and another at a controlled elevated temperature (e.g., 60 °C).

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of base (e.g., NaOH) before dilution and analysis by HPLC.

3. Basic Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 N and 1 N sodium hydroxide (NaOH) in separate containers.

  • Follow the same temperature and time point sampling as for the acidic hydrolysis.

  • Neutralize the samples with an equivalent amount of acid (e.g., HCl) before dilution and analysis by HPLC.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% H₂O₂).

  • Keep the samples at room temperature and monitor at various time points.

  • Analyze the samples directly by HPLC.

5. HPLC Analysis:

  • A reverse-phase HPLC method with a C18 column is generally a good starting point.

  • A gradient elution with a mobile phase consisting of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended.

  • UV detection should be performed at a wavelength where this compound and its potential degradation products have significant absorbance.

Data Presentation

Table 1: Summary of Forced Degradation of this compound under Acidic Conditions

ConditionTime (hours)Temperature (°C)% Assay of this compound% Individual Degradant% Total DegradantsMass Balance (%)
0.1 N HCl24RTUser DataUser DataUser DataUser Data
0.1 N HCl2460User DataUser DataUser DataUser Data
1 N HCl24RTUser DataUser DataUser DataUser Data
1 N HCl2460User DataUser DataUser DataUser Data

Table 2: Summary of Forced Degradation of this compound under Basic Conditions

ConditionTime (hours)Temperature (°C)% Assay of this compound% Individual Degradant% Total DegradantsMass Balance (%)
0.1 N NaOH24RTUser DataUser DataUser DataUser Data
0.1 N NaOH2460User DataUser DataUser DataUser Data
1 N NaOH24RTUser DataUser DataUser DataUser Data
1 N NaOH2460User DataUser DataUser DataUser Data

Visualizations

G Troubleshooting Poor Mass Balance A Poor Mass Balance Observed B Check for Non-UV Active Degradants A->B D Check for Volatile Degradants A->D F Check for Adsorption to Column A->F H Check for Co-elution A->H C Analyze with LC-MS B->C E Analyze Headspace with GC D->E G Modify Mobile Phase or Change Column F->G I Re-develop HPLC Method H->I

Caption: Troubleshooting workflow for poor mass balance in stability studies.

G Experimental Workflow for Forced Degradation A Prepare Stock Solution (1 mg/mL) B Stress Sample Preparation A->B C Acidic Stress (0.1N & 1N HCl) B->C D Basic Stress (0.1N & 1N NaOH) B->D E Oxidative Stress (3% H2O2) B->E F Incubate at RT & 60°C C->F D->F E->F G Sample at Time Points F->G H Neutralize (for Acid/Base) G->H I HPLC Analysis H->I J Data Analysis (Assay, Impurities, Mass Balance) I->J

Caption: General workflow for conducting forced degradation studies.

G Postulated Degradation Pathways cluster_acid Acidic Conditions cluster_base Basic Conditions A This compound B Oxidation Products (Nitroso, Nitro) A->B H+, [O] C Hydrolysis Product (3-Isopropyl-4-aminophenol) A->C H+, Heat, H2O D This compound E Oxidation Products (Azo, Azoxy, Polymers) D->E OH-, [O]

Caption: Predicted degradation pathways for this compound.

References

Validation & Comparative

Comparative Guide to Substituted Methoxyanilines for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthesized 3-Isopropyl-4-methoxyaniline and its structural isomers, offering insights into their chemical properties and potential applications in pharmaceutical and chemical research. Due to the limited availability of direct experimental data for this compound, this document leverages data from its close structural analog, 2-Isopropyl-4-methoxyaniline, and the parent compound, 4-methoxyaniline, to provide a comprehensive overview.

Physicochemical Properties

A summary of key physicochemical properties is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.

PropertyThis compound2-Isopropyl-4-methoxyaniline4-Methoxyaniline (p-Anisidine)
CAS Number 91251-42-2[1][2]114650-46-3[3][4]104-94-9[5]
Molecular Formula C₁₀H₁₅NO[1][2]C₁₀H₁₅NO[3][4]C₇H₉NO[5]
Molecular Weight 165.23 g/mol [1][2]165.23 g/mol [3][4]123.15 g/mol [5]
Appearance Liquid[2]Not specifiedBrown crystals or dark brown solid[5]
Purity (Typical) ≥ 96%[2]≥ 95%Not specified

Synthesis and Plausible Reaction Pathway

Below is a generalized workflow for the synthesis of substituted anilines.

G cluster_0 Synthesis Workflow start Starting Material (e.g., Anisole) step1 Friedel-Crafts Alkylation (Introduction of Isopropyl Group) start->step1 Alkylating Agent (e.g., Isopropyl halide) Lewis Acid Catalyst step2 Nitration (Introduction of Nitro Group) step1->step2 Nitrating Agent (e.g., HNO₃/H₂SO₄) step3 Reduction (Conversion of Nitro to Amino Group) step2->step3 Reducing Agent (e.g., Sn/HCl or H₂/Pd-C) product Final Product (this compound) step3->product

Caption: Proposed synthetic pathway for this compound.

Characterization and Validation

The structural elucidation and purity assessment of synthesized anilines are critical for their intended applications. A combination of spectroscopic and chromatographic techniques is typically employed for comprehensive characterization.

Table 2: Predicted Spectroscopic Data for Isopropyl-4-methoxyaniline Isomers

TechniqueThis compound (Predicted)2-Isopropyl-4-methoxyaniline (Predicted)[4]
¹H NMR (CDCl₃) Aromatic protons: ~6.6-6.9 ppm; -OCH₃: ~3.7-3.8 ppm; -CH(CH₃)₂: ~2.8-3.0 ppm (septet); -CH(CH₃)₂: ~1.2 ppm (doublet)Aromatic protons: ~6.6-6.8 ppm; -OCH₃: ~3.75 ppm (singlet); -CH(CH₃)₂: ~3.3 ppm (septet); -CH(CH₃)₂: ~1.2 ppm (doublet)
¹³C NMR (CDCl₃) Aromatic carbons: ~110-155 ppm; -OCH₃: ~55 ppm; -CH(CH₃)₂: ~30 ppm; -CH(CH₃)₂: ~22 ppmAromatic carbons: ~113-152 ppm; -OCH₃: ~55.5 ppm; -CH(CH₃)₂: ~27 ppm; -CH(CH₃)₂: ~22.5 ppm
IR (cm⁻¹) N-H stretch: ~3300-3500; C-H stretch (aromatic): >3000; C-H stretch (aliphatic): <3000; C=C stretch (aromatic): ~1500-1600; C-O stretch: ~1200-1250N-H Stretch: 3350-3500 (two bands); N-H Bend: ~1600; C-H Stretch (aromatic): >3000; C-H Stretch (aliphatic): <3000; C=C Stretch (aromatic): 1500-1620; C-O Stretch: Strong band
Mass Spec. (m/z) [M]⁺: 165; Fragmentation pattern would be indicative of the loss of methyl and isopropyl groups.[M+H]⁺: 166; Major fragments at m/z 151, 136, 123, 108

The following diagram illustrates a typical workflow for the characterization and validation of a synthesized chemical compound.

G cluster_1 Characterization Workflow cluster_2 Techniques synthesis Synthesized Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification structural_elucidation Structural Elucidation purification->structural_elucidation purity_assessment Purity Assessment structural_elucidation->purity_assessment nmr NMR Spectroscopy (¹H, ¹³C) structural_elucidation->nmr ir IR Spectroscopy structural_elucidation->ir ms Mass Spectrometry structural_elucidation->ms validation Validated Compound purity_assessment->validation hplc HPLC / GC purity_assessment->hplc

Caption: General workflow for compound characterization and validation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols and may require optimization for specific compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified aniline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A 300-600 MHz NMR spectrometer is typically used.

  • ¹H NMR Parameters: A standard single-pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled single-pulse sequence is commonly used. Due to the low natural abundance of ¹³C, a larger number of scans is required.

  • Data Processing: The raw data is subjected to Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.

  • Instrumentation: An electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) instrument can be used.

  • Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range. For structural confirmation, tandem MS (MS/MS) can be performed on the parent ion to obtain a fragmentation pattern.

Comparison with Alternatives

The choice of a specific substituted aniline often depends on the desired electronic and steric properties for a particular application, such as in the synthesis of pharmaceuticals or other fine chemicals.

G cluster_2 Comparative Analysis compound1 This compound - Isopropyl group at position 3 - Potential for specific steric interactions - Electronic properties influenced by ortho-amino and para-methoxy groups compound2 2-Isopropyl-4-methoxyaniline - Isopropyl group at position 2 (ortho to amine) - Significant steric hindrance around the amino group - May influence reactivity and selectivity in reactions compound1->compound2 Isomeric Relationship (Positional Isomers) compound3 4-Methoxyaniline - Parent compound, no alkyl substituent - Less steric hindrance - Serves as a baseline for electronic effects of the methoxy and amino groups compound1->compound3 Structural Relationship (Alkyl Substituted vs. Unsubstituted) compound2->compound3 Structural Relationship (Alkyl Substituted vs. Unsubstituted)

Caption: Logical relationships between the compared aniline derivatives.

The introduction of an isopropyl group, as in this compound and 2-Isopropyl-4-methoxyaniline, significantly increases the steric bulk compared to 4-methoxyaniline. The position of this group is critical; in the 2-position, it can sterically hinder the reactivity of the adjacent amino group, which can be advantageous for achieving regioselectivity in certain reactions. The 3-isopropyl isomer presents a different steric and electronic environment, which could lead to unique reactivity and properties, making it a valuable building block for novel molecular scaffolds. The choice between these alternatives will ultimately be guided by the specific synthetic target and the desired properties of the final product.

References

Comparative Reactivity of 3-Isopropyl-4-methoxyaniline: A Quantitative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3-Isopropyl-4-methoxyaniline with other representative aniline derivatives. An understanding of the nuanced reactivity of this polysubstituted aniline is crucial for its application in synthetic chemistry, particularly in the development of novel pharmaceutical agents and functional materials. This document presents a quantitative analysis of basicity, supported by experimental protocols and visual diagrams to elucidate the structure-reactivity relationships governing aniline chemistry.

Introduction to Aniline Reactivity

The reactivity of aniline and its derivatives is fundamentally governed by the electronic and steric nature of substituents on the aromatic ring. These substituents modulate the electron density on the nitrogen atom and the aromatic system, thereby influencing the aniline's basicity and its propensity to engage in electrophilic aromatic substitution reactions. Electron-donating groups (EDGs) generally increase the electron density, enhancing basicity and accelerating electrophilic substitution, while electron-withdrawing groups (EWGs) have the opposite effect.[1][2] this compound possesses two electron-donating substituents: an isopropyl group at the meta position and a methoxy group at the para position, suggesting a heightened reactivity compared to unsubstituted aniline.

Basicity of Substituted Anilines: A Quantitative Comparison

The Hammett equation is given by:

log(K/K₀) = ρσ

For the ionization of anilinium ions, this can be expressed in terms of pKa:

pKa = pKa(aniline) - ρΣσ

where:

  • pKa(aniline) = 4.60

  • ρ (reaction constant for anilinium ion dissociation) ≈ -2.9

  • Σσ is the sum of the Hammett substituent constants for each substituent.

For this compound, the relevant Hammett constants are:

  • σ for meta-isopropyl = -0.07

  • σ for para-methoxy = -0.27

Therefore, the estimated pKa for this compound is:

pKa ≈ 4.60 - (-2.9 * (-0.07 + -0.27)) = 4.60 - (0.986) = 3.614

The following table summarizes the experimental pKa values of several anilines for comparison.

Aniline DerivativeSubstituentspKa of Conjugate Acid
4-Nitroaniline4-NO₂1.00
3-Nitroaniline3-NO₂2.47
AnilineH4.60
3-Methylaniline3-CH₃4.72
4-Methylaniline4-CH₃5.08
4-Methoxyaniline4-OCH₃5.34
This compound 3-iPr, 4-OCH₃ ~3.61 (Estimated)

Note: The estimated pKa for this compound suggests it is a weaker base than aniline. This is likely due to the limitations of the Hammett equation in this specific case, as the steric bulk of the isopropyl group may influence the conformation and electronic environment of the amino group in a way not fully captured by the simple summation of substituent constants.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This method allows for the precise experimental determination of the pKa of an aniline derivative.

Materials:

  • Substituted aniline (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Magnetic stirrer and stir bar

  • Buret

Procedure:

  • Sample Preparation: Accurately weigh a sample of the aniline and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Titration Setup: Place the aniline solution in a beaker with a magnetic stir bar and begin stirring. Immerse the calibrated pH electrode in the solution.

  • Acidification: Add a stoichiometric excess of the standardized HCl solution to fully protonate the aniline.

  • Titration: Begin adding the standardized NaOH solution in small, known increments from the buret.

  • Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

  • Endpoint Determination: Continue the titration until the pH has risen significantly, passing the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point.

Protocol 2: Comparative Reactivity via Electrophilic Bromination

This experiment compares the rate of electrophilic bromination, which is indicative of the nucleophilicity of the aniline ring.

Materials:

  • Aniline and a selection of substituted anilines (e.g., this compound, 4-methoxyaniline, aniline)

  • Bromine water (Br₂ in H₂O) of a known concentration

  • Acetic acid

  • Sodium thiosulfate solution

  • Starch indicator solution

  • Stopwatch

Procedure:

  • Reaction Setup: In separate flasks, prepare equimolar solutions of each aniline in acetic acid.

  • Initiation of Reaction: To each flask, rapidly add a known volume of bromine water and start the stopwatch simultaneously.

  • Monitoring the Reaction: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by adding it to an excess of sodium thiosulfate solution.

  • Analysis: Determine the concentration of unreacted bromine in the quenched aliquots by titrating with a standardized sodium thiosulfate solution using starch as an indicator.

  • Data Analysis: Plot the concentration of bromine versus time for each aniline. The initial rate of the reaction can be determined from the slope of the curve at t=0. A faster rate of bromine consumption indicates a more reactive aniline.

Visualizing Experimental Workflow and Reactivity Principles

The following diagrams illustrate the logical flow of the experimental protocols and the underlying principles of aniline reactivity.

experimental_workflow cluster_pka pKa Determination cluster_bromination Electrophilic Bromination pka_prep Prepare Aniline Solution pka_acid Acidify with HCl pka_prep->pka_acid pka_titrate Titrate with NaOH pka_acid->pka_titrate pka_data Record pH vs. Volume pka_titrate->pka_data pka_analyze Determine pKa at 1/2 Equivalence Point pka_data->pka_analyze bromo_prep Prepare Aniline Solutions bromo_react Add Bromine Water bromo_prep->bromo_react bromo_quench Quench Aliquots bromo_react->bromo_quench bromo_titrate Titrate Unreacted Br2 bromo_quench->bromo_titrate bromo_analyze Plot [Br2] vs. Time & Determine Rate bromo_titrate->bromo_analyze

Caption: Experimental workflows for determining pKa and comparing bromination rates.

reactivity_principles substituents Substituents on Aniline Ring edg Electron-Donating Groups (EDG) (-OCH3, -iPr) substituents->edg ewg Electron-Withdrawing Groups (EWG) (-NO2) substituents->ewg increase_ed Increases edg->increase_ed leads to decrease_ed Decreases ewg->decrease_ed leads to electron_density Electron Density on Nitrogen reactivity Reactivity electron_density->reactivity increase_ed->electron_density decrease_ed->electron_density basicity Basicity (pKa) reactivity->basicity eas Electrophilic Aromatic Substitution Rate reactivity->eas increase_reactivity Increases basicity->increase_reactivity (EDG) decrease_reactivity Decreases basicity->decrease_reactivity (EWG) eas->increase_reactivity (EDG) eas->decrease_reactivity (EWG)

Caption: Influence of substituents on aniline reactivity.

References

A Spectroscopic Comparison of 3-Isopropyl-4-methoxyaniline and its Isomer, 2-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Key Spectroscopic Differentiators

In the landscape of pharmaceutical research and fine chemical synthesis, the precise identification and characterization of isomeric compounds are of paramount importance. Positional isomers, while sharing the same molecular formula, can exhibit distinct physicochemical properties and biological activities. This guide provides a comprehensive spectroscopic comparison of 3-Isopropyl-4-methoxyaniline and its regioisomer, 2-Isopropyl-4-methoxyaniline.

Due to a scarcity of published experimental spectra for these specific compounds, this comparison utilizes predicted spectroscopic data for both isomers. This approach, leveraging computational models and established spectroscopic principles, offers a robust framework for their differentiation. The data presented herein serves as a valuable reference for researchers engaged in the synthesis, purification, and analysis of these and structurally related molecules.

Comparative Spectroscopic Data

The following tables summarize the predicted key spectroscopic data for this compound and 2-Isopropyl-4-methoxyaniline, facilitating a direct comparison of their characteristic signals.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Proton Assignment This compound (Predicted) 2-Isopropyl-4-methoxyaniline (Predicted) [1]
Isopropyl -CH₃ (doublet)~1.20 ppm~1.22 ppm
Isopropyl -CH (septet)~3.25 ppm~3.30 ppm
Methoxy -OCH₃ (singlet)~3.80 ppm~3.75 ppm
Amino -NH₂ (broad singlet)~3.60 ppm~3.70 ppm
Aromatic H-2 (singlet)~6.75 ppm-
Aromatic H-5 (doublet)~6.65 ppm~6.60 ppm (doublet of doublets)
Aromatic H-6 (doublet)~6.70 ppm~6.80 ppm (doublet)
Aromatic H-3-~6.70 ppm (doublet)

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbon Assignment This compound (Predicted) 2-Isopropyl-4-methoxyaniline (Predicted) [1]
Isopropyl -CH₃~22.5 ppm~22.4 ppm
Isopropyl -CH~27.0 ppm~27.2 ppm
Methoxy -OCH₃~55.8 ppm~55.5 ppm
Aromatic C-1 (-NH₂)~140.5 ppm~140.0 ppm
Aromatic C-2~114.0 ppm~135.0 ppm
Aromatic C-3~136.0 ppm~115.0 ppm
Aromatic C-4 (-OCH₃)~152.5 ppm~152.0 ppm
Aromatic C-5~112.0 ppm~113.0 ppm
Aromatic C-6~116.0 ppm~117.0 ppm

Table 3: Predicted Key IR Absorption Bands (cm⁻¹)

Functional Group Vibrational Mode This compound (Predicted) 2-Isopropyl-4-methoxyaniline (Predicted)
N-HSymmetric & Asymmetric Stretch~3450-3300~3450-3300
C-H (aromatic)Stretch~3100-3000~3100-3000
C-H (aliphatic)Stretch~2960-2850~2960-2850
C=C (aromatic)Stretch~1620-1580, ~1500~1620-1580, ~1500
C-O (methoxy)Asymmetric Stretch~1250~1250
C-NStretch~1340-1250~1340-1250

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

Isomer Molecular Ion (M⁺) m/z Predicted Key Fragments (m/z)
This compound165150 ([M-CH₃]⁺), 122 ([M-C₃H₇]⁺)
2-Isopropyl-4-methoxyaniline165150 ([M-CH₃]⁺), 122 ([M-C₃H₇]⁺)

Isomer Differentiation Workflow

The structural differences between the 3-isopropyl and 2-isopropyl isomers, while subtle, lead to distinct spectroscopic signatures, particularly in their NMR spectra. The following workflow outlines a systematic approach to differentiate between these two compounds.

Isomer Differentiation Workflow start Synthesized Isomer Mixture nmr ¹H NMR Spectroscopy start->nmr aromatic Analyze Aromatic Region (6.5-7.0 ppm) nmr->aromatic aliphatic Analyze Aliphatic Region (1.0-4.0 ppm) nmr->aliphatic isomer3 This compound (Distinct singlet for H-2) aromatic->isomer3 Singlet observed isomer2 2-Isopropyl-4-methoxyaniline (Absence of aromatic singlet) aromatic->isomer2 No singlet observed confirm Confirm with ¹³C NMR & MS aliphatic->confirm isomer3->confirm isomer2->confirm

Caption: A logical workflow for the spectroscopic differentiation of the two isomers.

Role in Drug Development: Inhibition of the c-Met Signaling Pathway

Substituted anilines are a prevalent structural motif in medicinal chemistry, often serving as key pharmacophores in the development of kinase inhibitors. The HGF/c-Met signaling pathway is crucial in cell proliferation, motility, and morphogenesis, and its dysregulation is implicated in various cancers.[2][3][4] Aniline derivatives have been successfully developed as inhibitors of the c-Met receptor tyrosine kinase, blocking the downstream signaling cascade.

Aniline Derivative as a c-Met Inhibitor HGF HGF cMet c-Met Receptor HGF->cMet Binds P Phosphorylation cMet->P Dimerization & Auto- Aniline Aniline Derivative (e.g., Isopropyl-methoxyaniline) Aniline->cMet Inhibits Downstream Downstream Signaling (RAS/RAF/MEK/ERK, PI3K/AKT) P->Downstream Activates Response Cell Proliferation, Motility, Invasion Downstream->Response Leads to

Caption: Inhibition of the HGF/c-Met signaling pathway by a substituted aniline derivative.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified aniline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a standard NMR spectrometer operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • ¹H NMR Acquisition: Acquire the spectrum with 16 to 32 scans, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled spectrum with a spectral width of around 220 ppm and a relaxation delay of 2 seconds.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm; δC = 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: As these compounds are predicted to be liquids or low-melting solids, the neat liquid film method is suitable. Place a small drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty sample compartment. Place the prepared sample in the spectrometer and acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the aniline isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) in a quartz cuvette.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record a baseline spectrum with the solvent-filled cuvette. Then, acquire the absorption spectrum of the sample solution from approximately 200 to 400 nm.

References

A Comparative Guide to the Purity Assessment of 3-Isopropyl-4-methoxyaniline: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for pharmaceutical intermediates like 3-Isopropyl-4-methoxyaniline is critical for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this compound. We present detailed experimental protocols and comparative data to assist researchers in selecting the most suitable method for their analytical needs.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation and quantification of aniline derivatives.[1] The method's adaptability in mobile phase composition allows for a high degree of separation for various substituted anilines.[1]

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. A reversed-phase C18 column is a common choice for separating aniline compounds.

  • Instrumentation:

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and PDA/UV detector.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Methanol (HPLC grade)

    • Phosphoric Acid (for pH adjustment)

    • This compound reference standard (purity ≥99.5%)

    • Sample of this compound for testing

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), with the aqueous phase acidified to pH 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min[2]

    • Column Temperature: 30 °C[2][3]

    • Detection Wavelength: 254 nm[2]

    • Injection Volume: 10 µL[3]

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Prepare a series of working standards by diluting the stock solution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.

  • Data Analysis:

    • The purity is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_start Weigh Sample & Standard dissolve Dissolve in Mobile Phase prep_start->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report GC_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing prep_start_gc Weigh Sample dissolve_gc Dissolve in Dichloromethane prep_start_gc->dissolve_gc inject_gc Inject into GC dissolve_gc->inject_gc separate_gc Separation on HP-5ms Column inject_gc->separate_gc detect_gc FID Detection separate_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate % Area Purity integrate_gc->calculate_gc report_gc Generate Purity Report calculate_gc->report_gc

References

A Comparative Guide to the Synthesis of Functionalized Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anilines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic introduction of functional groups onto the aniline scaffold is a critical aspect of modern organic synthesis. This guide provides an objective comparison of the most common and cutting-edge synthetic routes to functionalized anilines, supported by experimental data to inform methodology selection in a research and development setting.

Overview of Synthetic Strategies

The synthesis of functionalized anilines can be broadly categorized into two main approaches: the functionalization of a pre-existing aniline core or the construction of the aniline ring from acyclic precursors. The choice of strategy is often dictated by the desired substitution pattern, the nature of the functional groups, and economic considerations.

G cluster_0 Synthetic Strategies for Functionalized Anilines cluster_1 Classical Routes cluster_2 Modern Catalytic Methods cluster_3 Novel Approaches Start Starting Material Nitration_Reduction Nitration followed by Reduction Start->Nitration_Reduction Benzene derivatives Ullmann Ullmann Condensation Start->Ullmann Aryl Halides Buchwald Buchwald-Hartwig Amination Start->Buchwald Aryl Halides/Pseudohalides Other_Metal_Catalysis Other Metal-Catalyzed Aminations (Ni, Rh, Mn) Start->Other_Metal_Catalysis Aryl Halides/Phenols CH_Func C-H Functionalization Start->CH_Func Anilines Non_Aromatic From Non-Aromatic Precursors Start->Non_Aromatic Cyclohexanones Biocatalysis Biocatalytic Methods Start->Biocatalysis Nitroaromatics Product Functionalized Aniline Nitration_Reduction->Product Ullmann->Product Buchwald->Product Other_Metal_Catalysis->Product CH_Func->Product Non_Aromatic->Product Biocatalysis->Product

Caption: High-level overview of synthetic routes to functionalized anilines.

Key Synthetic Methodologies

Nitration and Reduction

This classical two-step approach remains a widely used method for the synthesis of primary anilines due to its cost-effectiveness and scalability.[1] The process involves the electrophilic nitration of an aromatic ring followed by the reduction of the nitro group.[2]

Workflow for Nitration-Reduction

G Start Aromatic Compound Nitration Nitration (HNO3, H2SO4) Start->Nitration Nitroaromatic Nitroaromatic Intermediate Nitration->Nitroaromatic Reduction Reduction Nitroaromatic->Reduction Aniline Functionalized Aniline Reduction->Aniline G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX Ar-Pd(II)(X)L_n OxAdd->PdII_ArX Amine_Coord Amine Coordination & Deprotonation PdII_ArX->Amine_Coord + HNR'R'', Base PdII_Amido Ar-Pd(II)(NR'R'')L_n Amine_Coord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regenerated Catalyst Product Ar-NR'R'' RedElim->Product

References

A Comparative Guide to In Silico Prediction of Pharmacokinetic Properties of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The early assessment of pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a critical step in drug discovery, significantly reducing the likelihood of late-stage clinical failures. For aniline and its derivatives, a common scaffold in medicinal chemistry, in silico predictive models offer a rapid and cost-effective alternative to traditional experimental methods. This guide provides an objective comparison of the predictive performance of popular in silico tools against available experimental data for a selection of aniline derivatives.

Executive Summary

In Silico ADME Prediction Workflow

The general workflow for in silico ADME prediction involves several key steps, from molecule input to the analysis of predicted properties. This process allows for the early identification of potential pharmacokinetic liabilities.

In Silico ADME Prediction Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output & Analysis mol_structure 2D/3D Molecular Structure (e.g., SMILES, SDF) adme_predictors ADME Prediction Servers (e.g., SwissADME, pkCSM) mol_structure->adme_predictors physchem Physicochemical Properties (LogP, Solubility, etc.) adme_predictors->physchem absorption Absorption (e.g., Caco-2 Permeability) adme_predictors->absorption distribution Distribution (e.g., PPB, BBB Penetration) adme_predictors->distribution metabolism Metabolism (e.g., CYP Inhibition, HLM Stability) adme_predictors->metabolism excretion Excretion (e.g., Renal Clearance) adme_predictors->excretion toxicity Toxicity (e.g., AMES Mutagenicity) adme_predictors->toxicity analysis Data Analysis & Prioritization physchem->analysis absorption->analysis distribution->analysis metabolism->analysis excretion->analysis toxicity->analysis

Caption: General workflow for in silico ADME property prediction.

Comparative Analysis of In Silico Predictions for Dimethylaniline Derivatives

To assess the predictive performance of SwissADME and pkCSM, a set of six dimethylaniline isomers was selected. The in silico predictions for several key ADME parameters are presented below and compared with experimental in vivo pharmacokinetic data obtained from studies in rats.[1][2]

Table 1: In Silico Physicochemical and Pharmacokinetic Predictions for Dimethylaniline Derivatives

CompoundIn Silico ToolMW ( g/mol )logPSolubility (logS)GI AbsorptionBBB PermeantCYP2D6 Inhibitor
2,3-Dimethylaniline SwissADME121.182.15-2.69HighYesYes
pkCSM121.182.11-2.4195.8%Yes (0.49 logBB)Yes
2,4-Dimethylaniline SwissADME121.182.15-2.69HighYesYes
pkCSM121.182.11-2.4195.8%Yes (0.52 logBB)Yes
2,5-Dimethylaniline SwissADME121.182.15-2.69HighYesYes
pkCSM121.182.11-2.4195.8%Yes (0.50 logBB)Yes
2,6-Dimethylaniline SwissADME121.182.03-2.57HighYesNo
pkCSM121.182.01-2.3195.5%Yes (0.41 logBB)No
3,5-Dimethylaniline SwissADME121.182.15-2.69HighYesYes
pkCSM121.182.11-2.4195.8%Yes (0.52 logBB)Yes
N,N-Dimethylaniline SwissADME121.182.13-2.45HighYesYes
pkCSM121.182.08-2.2595.6%Yes (0.61 logBB)Yes

Table 2: Comparison of In Silico Clearance Predictions with Experimental In Vivo Data in Rats

CompoundIn Silico Total Clearance (pkCSM) (log ml/min/kg)Experimental In Vivo Clearance (Rats) (ml/min/kg)[1]
Aniline 0.65-
2,4-Dimethylaniline 0.72Rapid
3,5-Dimethylaniline 0.72Rapid
2,3-Dimethylaniline 0.72Slow
2,5-Dimethylaniline 0.72Slow
2,6-Dimethylaniline 0.69Slow

Note: Experimental clearance was qualitatively described as "rapid" or "slow" based on plasma concentration-time curves.[1] A direct quantitative comparison is challenging due to the qualitative nature of the experimental data presented in the source. However, pkCSM predicts similar clearance rates for all dimethylaniline isomers, which does not fully align with the observed differences in their in vivo elimination rates. This highlights the importance of experimental validation.

Key ADME Parameters: In Silico Predictions vs. Experimental Reality

A crucial aspect of validating in silico models is to compare their predictions with robust experimental data. The following sections detail common experimental protocols for key ADME parameters and present a comparison of in silico predictions with available experimental findings for various aniline derivatives.

Caco-2 Permeability (Intestinal Absorption)

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line is a human colon adenocarcinoma cell line that, when grown as a monolayer, differentiates to form tight junctions and expresses transporters and enzymes, mimicking the intestinal barrier.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to measure the A-to-B permeability. To assess active efflux, the experiment is also performed in the B-to-A direction.

  • Quantification: The concentration of the test compound in the collected samples is determined using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound.

Table 3: In Silico Caco-2 Permeability Predictions vs. Experimental Data for Selected Aniline Derivatives

CompoundIn Silico ToolPredicted Caco-2 Permeability (logPapp)Experimental Caco-2 Permeability (logPapp)Reference
Aniline pkCSM0.99--
4-Chloroaniline pkCSM1.12-4.92[3]
3,4-Dichloroaniline pkCSM1.25-4.68[3]

Note: A direct comparison is challenging due to the limited availability of public experimental Caco-2 data for a consistent set of aniline derivatives. The significant discrepancy between the predicted and experimental values for chloroanilines suggests that the models may not accurately capture the permeability of these specific derivatives.

Human Liver Microsome (HLM) Stability (Metabolism)

Experimental Protocol: Human Liver Microsome Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450s (CYPs).

  • Incubation: The test compound is incubated with pooled human liver microsomes in a phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding a NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the proteins.

  • Quantification: The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

Table 4: In Silico HLM Stability Predictions vs. Experimental Data

CompoundIn Silico ToolPredicted Intrinsic Clearance (log ml/min/kg)Experimental HLM Stability (t1/2 min)Reference
Aniline pkCSM0.65> 60[4]
N,N-Dimethylaniline pkCSM0.81--

Note: Publicly available, directly comparable experimental HLM stability data for a broad range of simple aniline derivatives is scarce. The provided data point for aniline suggests it is relatively stable in HLMs, while pkCSM predicts a moderate clearance.

Plasma Protein Binding (PPB) (Distribution)

Experimental Protocol: Plasma Protein Binding (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to reach its target.

  • Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma from a chamber containing a buffer solution.

  • Incubation: The test compound is added to the plasma chamber, and the system is incubated at 37°C until equilibrium is reached (typically 4-24 hours).

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Table 5: In Silico Plasma Protein Binding Predictions vs. Experimental Data

CompoundIn Silico ToolPredicted Fraction Unbound (%)Experimental Fraction Unbound (%)Reference
Aniline pkCSM43.140-60[5][6]
N,N-Dimethylaniline pkCSM36.6--

Note: The in silico prediction for aniline's plasma protein binding by pkCSM shows good correlation with the experimentally determined range.

Choosing the Right In Silico Model: A Decision Framework

The selection of an appropriate in silico tool depends on the specific research question and the stage of the drug discovery project. This decision tree provides a simplified guide for researchers.

In_Silico_Model_Selection start Start: Need to predict ADME properties of aniline derivatives q1 What is the primary goal? start->q1 a1_1 Rapid screening of a large virtual library q1->a1_1 Screening a1_2 Detailed profiling of a few lead candidates q1->a1_2 Profiling rec1 Use free, high-throughput web servers (e.g., SwissADME, pkCSM) for initial filtering based on drug-likeness and key liabilities. a1_1->rec1 q2 Is experimental data available for similar aniline derivatives? a1_2->q2 rec1->q2 rec2 Use multiple predictors and compare results. Consider commercial software for more comprehensive and validated models. Prioritize experimental validation for key parameters. a2_1 Yes q2->a2_1 a2_2 No q2->a2_2 rec3 Build a focused QSAR model using the available data to improve predictive accuracy for your specific chemical space. a2_1->rec3 rec4 Rely on generalist models but interpret the results with caution. Emphasize early experimental validation of key predictions. a2_2->rec4

Caption: A decision framework for selecting in silico ADME models.

Conclusion and Recommendations

In silico ADME prediction tools like SwissADME and pkCSM provide valuable, high-throughput screening capabilities for aniline derivatives in the early stages of drug discovery. They can effectively predict general trends in physicochemical properties and gastrointestinal absorption. However, this guide highlights that for specific and quantitative predictions, such as metabolic clearance and permeability of substituted anilines, the accuracy of these generalist models can be limited.

Key Recommendations for Researchers:

  • Use Multiple Tools: Employ a consensus approach by using several in silico tools to predict the properties of your compounds of interest.

  • Interpret with Caution: Be aware of the limitations of in silico models, especially when dealing with novel chemical scaffolds or specific substitutions that may not be well-represented in the training datasets of the models.

  • Prioritize Experimental Validation: In silico predictions should be used to prioritize compounds for experimental validation, not as a replacement for it. Key ADME parameters for promising candidates should always be confirmed through in vitro or in vivo experiments.

  • Build Focused Models: For lead optimization projects with a focused chemical series, consider developing custom Quantitative Structure-Activity Relationship (QSAR) models using your own experimental data to improve predictive accuracy within your specific chemical space.

By integrating in silico predictions with a robust experimental validation strategy, researchers can make more informed decisions, accelerate the drug discovery process, and increase the probability of success for their aniline-based drug candidates.

References

A Comparative Analysis of Electronic Effects in Substituted Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic properties of the aniline molecule are profoundly influenced by the nature and position of substituents on the aromatic ring. These modifications alter the electron density on the nitrogen atom of the amino group, thereby affecting the molecule's basicity, reactivity, and spectroscopic characteristics. This guide provides a comparative analysis of these electronic effects, presenting key experimental data in a structured format to facilitate a deeper understanding and prediction of molecular behavior in research and drug development.

Substituent Effects on Basicity: pKa Values and Hammett Correlations

The basicity of a substituted aniline is a direct measure of the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-donating groups (EDGs) increase the electron density on the nitrogen, rendering the aniline more basic (higher pKa of the conjugate acid). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, resulting in a less basic aniline (lower pKa of the conjugate acid).

This relationship can be quantitatively described by the Hammett equation, which correlates the pKa values with the Hammett substituent constant (σ). A negative slope in a Hammett plot indicates that electron-donating groups facilitate the protonation of the amino group.

Table 1: pKa Values and Hammett Constants for Substituted Anilines
Substituent (Position)Hammett Constant (σ)pKa of Conjugate Acid
p-NH₂-0.666.08[1]
p-OCH₃-0.275.34[1]
p-CH₃-0.175.08[1]
-H0.004.60[1]
p-Cl0.233.98[1]
p-Br0.233.91[1]
p-CN0.661.74[1]
p-NO₂0.781.00[1]
m-OCH₃0.124.20
m-CH₃-0.074.69
m-Cl0.373.34
m-Br0.393.51
m-CN0.562.75
m-NO₂0.712.50

Spectroscopic Analysis of Electronic Effects

Spectroscopic techniques offer valuable insights into how substituents modulate the electronic structure of anilines.

Infrared (IR) Spectroscopy

The position of the N-H stretching vibrations in the IR spectrum is sensitive to the electron density on the nitrogen atom. Electron-withdrawing groups increase the force constant of the N-H bond, leading to a shift to higher frequencies (wavenumbers).

Table 2: N-H Stretching Frequencies for para-Substituted Anilines
SubstituentAsymmetric N-H Stretch (νas, cm⁻¹)Symmetric N-H Stretch (νs, cm⁻¹)
-OCH₃34553375
-CH₃34653380
-H34703390
-Cl34803395
-Br34803395
-CN34953405
-NO₂35053410
Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts of the protons and carbons in the aromatic ring, as well as the amino group protons, are influenced by the electronic effects of the substituent. Electron-donating groups tend to shield the ring protons, shifting their signals to a lower chemical shift (upfield), particularly at the ortho and para positions. Conversely, electron-withdrawing groups deshield these protons, causing a downfield shift.

Table 3: ¹H and ¹³C NMR Chemical Shifts for Selected para-Substituted Anilines (in CDCl₃)
Substituent¹H Chemical Shift (δ, ppm) - Ortho to NH₂¹H Chemical Shift (δ, ppm) - Meta to NH₂¹³C Chemical Shift (δ, ppm) - C-NH₂
-OCH₃6.786.70141.1
-CH₃6.996.63144.3
-H7.176.78146.7
-Cl7.106.66145.2
-NO₂8.126.78155.4

Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.

UV-Vis Spectroscopy

The electronic transitions within the aniline molecule give rise to characteristic absorption bands in the UV-Vis spectrum. The primary absorption band (π → π* transition) of aniline is around 230 nm, with a secondary, less intense band around 280 nm. Electron-donating groups cause a bathochromic (red) shift to longer wavelengths and often an increase in absorption intensity (hyperchromic effect). Electron-withdrawing groups typically cause a hypsochromic (blue) shift to shorter wavelengths.

Table 4: UV-Vis Absorption Maxima (λmax) for Substituted Anilines in a Non-polar Solvent
Substituentλmax (nm) - Primary Bandλmax (nm) - Secondary Band
p-NH₂~240~290
p-OCH₃234287
p-CH₃235285
-H230280
p-Cl238288
p-NO₂272375

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method involves the gradual addition of a standardized acid (e.g., HCl) to a solution of the aniline derivative while monitoring the pH.

  • Preparation of Solutions : Prepare a standard solution of the substituted aniline of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water-ethanol mixture for poorly soluble anilines). Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Calibration : Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration : Place a known volume of the aniline solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the standardized acid in small, precise increments from a burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Data Analysis : Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection in the titration curve. The pKa of the conjugate acid is equal to the pH at the half-equivalence point.

Spectroscopic Measurements
  • IR Spectroscopy : Prepare a dilute solution of the aniline in a suitable solvent (e.g., CCl₄) or as a KBr pellet. Record the infrared spectrum using an FTIR spectrometer.

  • NMR Spectroscopy : Dissolve the aniline sample in a deuterated solvent (e.g., CDCl₃). Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

  • UV-Vis Spectroscopy : Prepare a dilute solution of the aniline in a UV-transparent solvent (e.g., cyclohexane or ethanol). Record the UV-Vis absorption spectrum using a spectrophotometer.

Visualizing Electronic Effects and Experimental Workflow

ElectronicEffects cluster_Properties Molecular Properties EDG Electron-Donating Group (EDG) (-NH2, -OCH3, -CH3) Inductive Inductive Effect EDG->Inductive +I, +R Resonance Resonance Effect EDG->Resonance +I, +R ElectronDensity Electron Density on Nitrogen Basicity Basicity (pKa) EDG->Basicity Increases EWG Electron-Withdrawing Group (EWG) (-NO2, -CN, -Cl) EWG->Inductive -I, -R EWG->Resonance -I, -R EWG->Basicity Decreases Inductive->ElectronDensity Resonance->ElectronDensity ElectronDensity->Basicity

Caption: Logical relationship of substituent electronic effects on aniline basicity.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_aniline Prepare Substituted Aniline Solution titrate Titrate Aniline Solution with Acid prep_aniline->titrate prep_titrant Prepare Standardized Acid Titrant (e.g., HCl) prep_titrant->titrate calibrate Calibrate pH Meter with Standard Buffers calibrate->titrate record Record pH vs. Volume of Titrant titrate->record plot Plot Titration Curve (pH vs. Volume) record->plot find_ep Determine Equivalence Point (Inflection) plot->find_ep find_hep Determine Half- Equivalence Point find_ep->find_hep calc_pka pKa = pH at Half-Equivalence Point find_hep->calc_pka

Caption: Experimental workflow for pKa determination of a substituted aniline.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are crucial building blocks in the synthesis of a wide range of pharmaceuticals, dyes, and polymers.[1][2][3] Due to their potential toxicity and environmental impact, the accurate and reliable quantification of these compounds is of paramount importance in drug development, environmental monitoring, and quality control.[1][2][4] This guide provides a comprehensive comparison of commonly employed analytical methods for the quantification of aniline derivatives, supported by experimental data to aid in method selection and validation.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry. The choice of method often depends on factors such as the specific aniline derivative, the sample matrix, required sensitivity, and the available instrumentation.[5]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique suitable for a broad range of aniline derivatives, including those that are non-volatile or thermally labile.[5][6] A significant advantage of HPLC is that it often does not require derivatization, which simplifies the sample preparation workflow.[1][2][5] However, its sensitivity can be lower than that of GC-MS for certain compounds.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis.[5][7] The mass spectrometric detection provides definitive identification of the analytes. A drawback of GC-MS for aniline derivatives is that they are often polar and thermolabile, necessitating a derivatization step to improve their volatility and chromatographic performance.[1][2][5] This additional step can make the procedure more time-consuming.

Spectrophotometric methods are also utilized for the quantification of aniline derivatives. These methods are often based on the formation of a colored product through a chemical reaction, such as diazotization and coupling, which can then be measured.[8][9][10] While spectrophotometric methods can be simple and cost-effective, they may lack the specificity of chromatographic techniques, as other substances in the sample might absorb at the same wavelength.

Performance Data Comparison

The following table summarizes key performance parameters for the different analytical methods based on published data.

ParameterHPLC-UVGC-MSSpectrophotometry
Linearity Range 2 - 100 ng/mL[11]0.5 - 25.0 mg/L[12]0.2 - 2.4 µg/mL[9]
Limit of Detection (LOD) 0.5 ng/mL[11]0.1 mg/L[12]10 ppb[3]
Limit of Quantification (LOQ) 2 ng/mL[11]Not explicitly stated, but detection limit is 0.1 mg/L[12]Not explicitly stated
Precision (RSD) ≤ 0.3%[1]Within-run: 3.8%, Between-run: 5.8%[12]1 - 2%[9]
Recovery 98 - 108%[1]Not explicitly stated97.22% to 102.78%[8]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol outlines a general procedure for the analysis of aniline derivatives using HPLC with UV detection.

a. Sample Preparation:

  • Dissolve the aniline derivative sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range (e.g., 0.1-1 mg/mL).[13]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[13]

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 15 cm x 4.6 mm, 5 µm particle size).[14]

  • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[14] An acidic modifier like 0.1% formic acid can be added to the aqueous phase to improve peak shape.[13]

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.[14]

  • Detection: UV detector set at 254 nm.[14]

  • Injection Volume: 1 µL.[3]

c. Calibration:

  • Prepare a series of standard solutions of the aniline derivative of known concentrations.

  • Inject each standard and record the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

The following is a general protocol for the GC-MS analysis of aniline derivatives, which may require a derivatization step.

a. Sample Preparation and Derivatization:

  • Extraction: Isolate the aniline derivatives from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5] For aqueous samples, adjust the pH to >11 with NaOH and extract with a solvent like dichloromethane.[7]

  • Derivatization (Acylation): To increase volatility, the extracted anilines can be derivatized. A common method is acylation with an agent like heptafluorobutyric anhydride (HFBA).[7]

    • Evaporate the initial extract to dryness.

    • Add ethyl acetate and HFBA, then heat at 70°C for 30 minutes.[7]

    • Evaporate the reaction mixture and reconstitute the residue in ethyl acetate for GC-MS analysis.[7]

b. GC-MS Conditions:

  • GC Column: A capillary column suitable for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 50°C, ramped to 280°C.

  • MS Ionization: Electron Ionization (EI).

  • MS Analyzer: Quadrupole.

  • Acquisition Mode: Full scan or Selected Ion Monitoring (SIM) for higher sensitivity.

c. Calibration:

  • Prepare and derivatize a series of standard solutions in the same manner as the samples.

  • Inject the derivatized standards and create a calibration curve based on the peak areas of the target ions.

Spectrophotometric Method (Azo-Dye Formation)

This protocol describes a colorimetric method for aniline quantification based on diazotization and coupling.

a. Reagent Preparation:

  • Sodium Nitrite Solution: Prepare a fresh solution of sodium nitrite in water.

  • Coupling Reagent: Prepare a solution of a suitable coupling agent, such as 2,6-dihydroxybenzoic acid, in an appropriate solvent.[10]

  • Acidic and Basic Solutions: Prepare solutions of an acid (e.g., HCl) and a base (e.g., sodium carbonate) to control the pH of the reaction.[10]

b. Procedure:

  • Take a known volume of the sample solution containing aniline.

  • Acidify the solution with HCl and cool it in an ice bath.

  • Add the sodium nitrite solution dropwise to form the diazonium salt.

  • Add the coupling reagent solution, followed by the sodium carbonate solution, to facilitate the coupling reaction and develop the color.[10]

  • Allow the reaction to proceed for a specified time (e.g., 15 minutes) for color development.[15]

c. Measurement:

  • Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (λmax), which for the yellow azo dye formed with 2,6-dihydroxybenzoic acid is 432 nm.[10]

  • Use a reagent blank for background correction.

d. Calibration:

  • Prepare a series of aniline standards and subject them to the same diazotization and coupling procedure.

  • Measure the absorbance of each standard and plot a calibration curve of absorbance versus concentration.

Visualizations

The following diagrams illustrate the typical workflows and logical relationships in the validation of analytical methods for aniline derivative quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation Sample Sample Collection Extraction Extraction (LLE/SPE) Sample->Extraction Derivatization Derivatization (if required for GC-MS) Extraction->Derivatization Dilution Dilution & Filtration Derivatization->Dilution HPLC HPLC Analysis Dilution->HPLC GCMS GC-MS Analysis Dilution->GCMS Spectro Spectrophotometric Analysis Dilution->Spectro Integration Peak Integration HPLC->Integration GCMS->Integration Calibration Calibration Curve Spectro->Calibration Integration->Calibration Quantification Quantification Calibration->Quantification Validation Method Validation Quantification->Validation

Caption: Experimental workflow for aniline derivative quantification.

G cluster_parameters Key Validation Parameters Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Linearity->Accuracy Linearity->Precision Accuracy->Precision LOD->LOQ

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Guide to Aniline Synthesis: Traditional Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

Anilines are fundamental building blocks in the synthesis of a vast array of valuable compounds, from pharmaceuticals and agrochemicals to dyes and polymers.[1] The methods for their synthesis have evolved significantly, moving from classical reduction and substitution reactions to sophisticated metal-catalyzed and photocatalytic strategies. This guide provides an objective comparison of traditional and modern synthetic routes to anilines, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in method selection.

Performance Comparison of Aniline Synthesis Methods

The choice of synthetic route to a target aniline is a critical decision, influenced by factors such as substrate scope, functional group tolerance, reaction efficiency, cost, and environmental impact. The following table summarizes and compares key quantitative and qualitative parameters for several prominent traditional and new methods.

MethodTypical Starting MaterialsCatalyst/ReagentTypical ConditionsYield (%)Key AdvantagesKey Disadvantages
Traditional Methods
Béchamp ReductionNitroarenesFe / Acid (e.g., HCl, Acetic Acid)Reflux in aqueous mediaHighLow cost, abundant reagents, good for simple anilines.[2][3]Generates significant iron hydroxide sludge waste, harsh acidic conditions.[2][3]
Catalytic HydrogenationNitroarenesPd/C, PtO₂, Raney Ni / H₂ gas60-180 °C, H₂ pressure68-97%High yields, cleaner than Béchamp, catalyst can be recycled.[4]Potential for over-reduction of other functional groups, requires specialized hydrogenation equipment.[5]
Modern Methods
Buchwald-Hartwig AminationAryl Halides/Triflates, AminesPd catalyst (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., XPhos)Anhydrous solvent (e.g., Toluene), Base (e.g., NaOtBu), 100 °C85-98%Excellent functional group tolerance, broad substrate scope, reliable for complex molecules.[2][6]High cost of palladium catalysts and ligands, requires inert atmosphere.[2]
Chan-Lam CouplingArylboronic Acids, AminesCu(OAc)₂Aprotic solvent (e.g., CH₂Cl₂), Pyridine, Room Temp, Air70-95%Milder conditions (room temp, air), uses cheaper copper catalyst.[2][7]Substrate scope can be more limited than Buchwald-Hartwig, yields can be variable.[8][9]
Photocatalytic SynthesisAryl Halides, Amine Source (e.g., NaN₃, NH₄⁺ salts)Ni or other transition metal catalyst, photocatalystMethanol/Water, Base (e.g., Et₃N), Visible light, 60 °C80-95%Very mild conditions, high functional group tolerance, sustainable (uses light).[10]Can require specific photocatalysts and light sources, may have longer reaction times.[11]
Metal-Free Synthesis (from Phenols)Phenols, Amines (e.g., Ethyl Glycinate HCl)PIDA (Phenyliodine diacetate)Methanol/Water, Et₃N, Room Temp~85%Avoids transition metal contamination, uses readily available starting materials.[12]Limited to electron-rich phenols, may not be suitable for all substrate types.[12][13]

Experimental Protocols for Key Synthetic Methods

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic method. Below are representative procedures for the synthesis of anilines via traditional and modern routes.

Traditional Method: Béchamp Reduction of Nitrobenzene

This protocol is a classic example of the reduction of a nitroarene to an aniline using iron in an acidic medium.

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add iron powder (25 g, 0.45 mol) and water (60 mL).

  • Heat the mixture to boiling with vigorous stirring.

  • Add a solution of nitrobenzene (20.5 g, 0.167 mol) in 10 mL of ethanol and 2 mL of concentrated hydrochloric acid dropwise from the dropping funnel over a period of 30 minutes, maintaining a gentle reflux.

  • After the addition is complete, continue to heat and stir the mixture under reflux for an additional 3 hours.

  • Allow the mixture to cool slightly and then add a 10% aqueous solution of sodium carbonate until the mixture is basic to litmus paper.

  • Steam distill the mixture to isolate the aniline. The aniline will co-distill with water.

  • Collect the distillate, saturate it with sodium chloride, and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield aniline.

Modern Method: Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed synthesis of 4-methoxyaniline from 4-bromoanisole and aniline, a common transformation in medicinal chemistry.[2]

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 9.2 mg, 0.01 mmol, 1 mol% Pd), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

  • Seal the tube, remove it from the glovebox, and evacuate and backfill with argon three times.

  • Add 4-bromoanisole (187 mg, 1.0 mmol) and aniline (112 mg, 1.2 mmol) via syringe, followed by 5 mL of anhydrous toluene.

  • Place the Schlenk tube in a preheated oil bath at 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.

Modern Method: Chan-Lam Coupling

This protocol details the copper-catalyzed synthesis of 4-(trifluoromethyl)aniline from 4-(trifluoromethyl)phenylboronic acid and aniline.[2]

Procedure:

  • To a 50 mL round-bottom flask, add 4-(trifluoromethyl)phenylboronic acid (228 mg, 1.2 mmol), aniline (93 mg, 1.0 mmol), and copper(II) acetate (Cu(OAc)₂; 18 mg, 0.1 mmol).

  • Add dichloromethane (10 mL) and pyridine (0.16 mL, 2.0 mmol).

  • Stir the mixture at room temperature, open to the air, for 24 hours.

  • Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1 M aqueous HCl (2 x 15 mL) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Emerging Method: Photocatalytic Synthesis of Primary Anilines

This protocol outlines a nickel-photocatalyzed cross-coupling of an aryl halide with sodium azide as an amine source.[10]

Procedure:

  • In a 10 mL vial, add the aryl halide (e.g., 4-bromobenzonitrile, 0.2 mmol), sodium azide (0.4 mmol), triethylamine (0.6 mmol), and the nickel-on-carbon-nitride photocatalyst (Ni-mpg-CNx, 10 mg).

  • Add a 5:3 mixture of methanol and water (4 mL).

  • Seal the vial and degas the mixture with a stream of nitrogen for 15 minutes.

  • Place the vial in a photoreactor and irradiate with a blue LED lamp (λ = 447 ± 20 nm) at 60 °C with stirring for 24 hours.

  • After the reaction, cool the mixture to room temperature, and centrifuge to separate the photocatalyst.

  • Extract the supernatant with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the primary aniline.

Visualizing Aniline Synthesis Workflows and Methodologies

To further clarify the relationships between these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the general experimental workflow, a comparison of traditional versus modern approaches, and a decision-making guide for method selection.

G cluster_workflow General Aniline Synthesis Workflow Start Starting Materials (e.g., Nitroarene, Aryl Halide) Reaction Reaction Setup (Solvent, Catalyst, Reagents) Start->Reaction Execution Reaction Execution (Heating, Irradiation, Stirring) Reaction->Execution Workup Aqueous Workup & Extraction Execution->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Product Final Aniline Product Purification->Product

Caption: A generalized workflow for aniline synthesis.

G cluster_traditional Traditional Routes cluster_modern Modern Methods Nitroarene Reduction Nitroarene Reduction Béchamp (Fe/H+) Béchamp (Fe/H+) Nitroarene Reduction->Béchamp (Fe/H+) Catalytic Hydrogenation Catalytic Hydrogenation (Pd/C, H2) Nitroarene Reduction->Catalytic Hydrogenation Cross-Coupling Cross-Coupling Reactions Buchwald-Hartwig Buchwald-Hartwig (Pd-catalyzed) Cross-Coupling->Buchwald-Hartwig Chan-Lam Chan-Lam (Cu-catalyzed) Cross-Coupling->Chan-Lam Photocatalysis Photocatalysis (Ni-catalyzed) Cross-Coupling->Photocatalysis Aniline Synthesis Aniline Synthesis Traditional Routes Traditional Routes Aniline Synthesis->Traditional Routes Classical Approach Modern Methods Modern Methods Aniline Synthesis->Modern Methods Contemporary Approach

Caption: Traditional vs. Modern Aniline Synthesis.

G Start Select Aniline Synthesis Method Cost Cost a Major Constraint? Start->Cost FG_Tolerance High Functional Group Tolerance Needed? Cost->FG_Tolerance No Bechamp Béchamp Reduction Cost->Bechamp Yes Mild_Conditions Mild Conditions Required? FG_Tolerance->Mild_Conditions No Buchwald Buchwald-Hartwig FG_Tolerance->Buchwald Yes Sustainability Sustainability a Key Factor? Mild_Conditions->Sustainability No ChanLam Chan-Lam Coupling Mild_Conditions->ChanLam Yes Photocatalysis Photocatalysis Sustainability->Photocatalysis Yes MetalFree Metal-Free Routes Sustainability->MetalFree Yes

Caption: Decision guide for aniline synthesis method.

References

Comparative study of catalytic systems for aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide comparing various catalytic systems for the synthesis of aniline, a crucial intermediate in the chemical and pharmaceutical industries. This document provides a detailed analysis of catalyst performance, supported by experimental data, and outlines standard testing protocols.

Overview of Aniline Synthesis Routes

Aniline is a vital commodity chemical used in the production of polyurethanes, dyes, rubber processing chemicals, and pharmaceuticals.[1] Industrial production of aniline has historically relied on a two-step process: the nitration of benzene followed by the hydrogenation of the resulting nitrobenzene.[2] While effective, this method involves corrosive acids and hazardous intermediates.[1] Consequently, significant research has focused on developing more sustainable and efficient catalytic systems. Key alternative routes include the direct amination of phenol and the one-pot synthesis from benzene.[1][2] More recently, routes from biomass-derived feedstocks are also being explored.[3][4]

This guide compares heterogeneous and homogeneous catalytic systems across the most common synthesis pathways, focusing on performance metrics such as substrate conversion, aniline selectivity, and reaction conditions.

Comparative Performance of Catalytic Systems

The efficacy of a catalytic system is determined by its activity and selectivity under specific process conditions. The following table summarizes performance data for various catalysts in the synthesis of aniline via different chemical routes.

Synthesis RouteCatalyst SystemSupport/SolventTemperature (°C)PressureTime (h)Substrate Conversion (%)Aniline Selectivity (%)Aniline Yield (%)
Nitrobenzene Hydrogenation 3.7 nm Ni Particles[5]SiO₂-EN / Ethanol901.0 MPa (H₂)5.5100>99~99
0.3 wt% Pd[6][7]Al₂O₃ / Vapor Phase60N/AN/A~10097~97
0.3 wt% Pd[6][7]Al₂O₃ / Vapor Phase180N/AN/A~10068~68
Ni-P Amorphous Alloy[8]N/A1101.8 MPa (H₂)1.5N/AN/A98.2
Ni/Al-MoS₂[8]N/A1102.0 MPa (H₂)N/A99.1N/A98.8
CoS₂/graphene (Photocatalytic)[9]Graphene / Ethanol300.25 MPa (H₂)1.59910099
TiO₂@N-AC (Photocatalytic)[9]N-doped Activated Carbon / Isopropanol30N/A699.198.8~98
Phenol Amination SiO₂-Al₂O₃ (25% Al₂O₃)[10][11]Vapor Phase450AtmosphericN/AHigh ActivityN/AN/A
Zeolite Beta[10]Vapor Phase400-500AtmosphericN/A~25>95~24
Pd/C[12]Liquid Phase (NH₃)N/AN/AN/AN/AN/Aup to 95
Pd/MgO (with cyclohexanone inducer)[13]Liquid Phase (NH₃)N/AN/AN/AHighHighN/A
Dehydrogenative Aromatization Pd@Mg(OH)₂[14]N/AN/AN/AN/AHighHighN/A
One-Pot Benzene Amination Ni-V/γ-Al₂O₃[2]γ-Al₂O₃~60N/A2N/A85N/A

Experimental Protocols

Accurate and reproducible data is fundamental to comparing catalyst performance. Below are generalized protocols for testing catalysts in liquid-phase and vapor-phase aniline synthesis.

Protocol for Liquid-Phase Nitrobenzene Hydrogenation

This protocol outlines a typical batch reaction for evaluating catalyst performance in the liquid-phase hydrogenation of nitrobenzene.

  • Reactor Preparation: A high-pressure autoclave reactor is charged with a specific amount of the catalyst (e.g., 0.20 g of Ni/SiO₂), the substrate (e.g., 5.0 mL of nitrobenzene), and a solvent (e.g., 30 mL of ethanol).[5]

  • Sealing and Purging: The reactor is sealed and purged multiple times with an inert gas (e.g., N₂) to remove air, followed by purging with hydrogen gas.

  • Reaction Execution: The reactor is pressurized with hydrogen to the desired pressure (e.g., 1.0 - 2.0 MPa) and heated to the target temperature (e.g., 90-110°C) while stirring vigorously (e.g., 1000 rpm) to ensure proper mixing.[5][8]

  • Sampling and Analysis: The reaction is run for a predetermined duration (e.g., 1.5 - 5.5 hours).[5][8] After completion, the reactor is cooled, depressurized, and the reaction mixture is filtered to separate the catalyst.

  • Product Quantification: The filtrate is analyzed using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with an internal standard to determine the conversion of nitrobenzene and the selectivity towards aniline and other by-products.

  • Catalyst Reusability Test: The recovered catalyst is washed with solvent, dried, and reused in subsequent runs under identical conditions to evaluate its stability and long-term performance.[15]

Protocol for Vapor-Phase Phenol Amination

This protocol describes a continuous flow experiment for evaluating catalysts in the vapor-phase amination of phenol.

  • Reactor Setup: A fixed-bed flow reactor (e.g., a quartz or stainless steel tube) is packed with a known amount of the catalyst.[10][11]

  • Catalyst Pre-treatment: The catalyst is often pre-treated in situ by heating under a flow of inert gas or a reducing atmosphere to activate it.

  • Reaction Execution: The reactor is heated to the desired temperature (e.g., 380-530°C).[10] A gaseous mixture of phenol, ammonia, and a carrier gas (e.g., N₂) is fed into the reactor at a controlled flow rate. The molar ratio of reactants (e.g., 3:1 ammonia to phenol) is precisely controlled.[10][11]

  • Product Collection: The effluent gas stream from the reactor outlet is passed through a condenser to collect the liquid products. Non-condensable gases are vented or analyzed.

  • Product Analysis: The collected liquid samples are analyzed by GC or HPLC to quantify the conversion of phenol and the selectivity to aniline.

  • Performance Metrics: Catalyst activity is often reported as phenol conversion, while selectivity indicates the percentage of converted phenol that forms aniline. The weight hourly space velocity (WHSV) is also a key parameter, relating the feed rate to the catalyst mass.[6]

Visualizing Pathways and Workflows

Diagrams generated using Graphviz provide clear visual representations of the primary synthesis routes and the experimental process for catalyst evaluation.

G cluster_0 Primary Synthesis Routes for Aniline Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration Aniline Aniline Benzene->Aniline One-Pot Amination Nitrobenzene->Aniline Catalytic Hydrogenation Phenol Phenol Phenol->Aniline Catalytic Amination Ammonia Ammonia Cyclohexanone Cyclohexanone Cyclohexanone->Aniline Dehydrogenative Aromatization

Caption: Major catalytic pathways to synthesize aniline.

G start Start reactor_prep 1. Prepare Reactor (Add Catalyst, Reactants, Solvent) start->reactor_prep seal_purge 2. Seal and Purge Reactor (Remove Air, Add H₂) reactor_prep->seal_purge reaction 3. Run Reaction (Set Temp, Pressure, Stirring) seal_purge->reaction cool_filter 4. Cool, Depressurize, and Filter reaction->cool_filter analysis 5. Product Analysis (GC / HPLC) cool_filter->analysis data Calculate Conversion & Selectivity analysis->data end End data->end

References

Safety Operating Guide

Proper Disposal of 3-Isopropyl-4-methoxyaniline: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Isopropyl-4-methoxyaniline, a compound requiring careful management due to its potential hazards. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for analogous aniline compounds, this substance should be treated as harmful if swallowed, in contact with skin, or inhaled, and capable of causing severe skin burns and eye damage. Furthermore, it is considered very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves may offer limited protection for incidental contact, but for prolonged handling or in the event of a spill, it is advisable to consult chemical resistance charts.[1][2] For aniline compounds, some sources indicate that nitrile gloves are not recommended for prolonged use.[1] Therefore, consider double-gloving or using gloves with higher chemical resistance.

  • Eye Protection: Chemical safety goggles or a face shield must be worn.

  • Lab Coat: A chemical-resistant lab coat or apron should be worn to protect against skin contact.

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosolization, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Procedure

The following steps outline the recommended procedure for the disposal of this compound. This process is designed to minimize exposure and environmental contamination.

  • Waste Identification and Segregation:

    • Label a dedicated, leak-proof, and chemically compatible waste container as "Hazardous Waste: this compound".

    • Never mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible wastes can lead to dangerous chemical reactions.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.

    • Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.

  • Disposal of Pure or Concentrated Compound:

    • If you have unused or expired this compound, it must be disposed of as hazardous chemical waste.

    • Do not attempt to neutralize the chemical unless you are trained and equipped to do so and it is part of an approved institutional protocol.

  • Disposal of Contaminated Materials:

    • Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, must be considered hazardous waste.

    • Place these contaminated solids into the designated hazardous waste container.

  • Aqueous Waste Containing this compound:

    • Aqueous solutions containing this compound should not be disposed of down the drain.

    • Collect all aqueous waste in the designated hazardous waste container.

  • Arranging for Pickup and Disposal:

    • Once the waste container is full, or in accordance with your laboratory's waste accumulation timelines, contact your institution's EHS office to arrange for a hazardous waste pickup.

    • Ensure all labeling is complete and accurate before the scheduled pickup.

Quantitative Data Summary

For quick reference, the following table summarizes key hazard information for a closely related compound, p-Anisidine, which can be used as a conservative guide in the absence of specific data for this compound.

Hazard ClassificationGHS CategoryPrecautionary Statement Reference
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[3]
Acute Toxicity, DermalCategory 1H310: Fatal in contact with skin.[3]
Acute Toxicity, InhalationCategory 2H330: Fatal if inhaled.[3]
CarcinogenicityCategory 1BH350: May cause cancer.[3]
Specific Target Organ ToxicityCategory 2H373: May cause damage to organs through prolonged or repeated exposure.[3]
Acute Aquatic ToxicityCategory 1H400: Very toxic to aquatic life.[3]

Experimental Workflow for Chemical Spill Management

In the event of a spill, a clear and immediate course of action is necessary to mitigate risks. The following diagram illustrates the decision-making process for handling a chemical spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow for this compound A Spill Occurs B Assess the Situation Is the spill large or small? Is anyone injured? A->B C Evacuate the Area Alert others B->C Yes, large spill or injury E Small, Contained Spill Personnel are trained and have appropriate PPE B->E No, small and manageable D Administer First Aid Call emergency services C->D Injury F Large Spill or Unknown Hazard Contact EHS immediately C->F No injury G Contain the Spill Use appropriate absorbent material E->G H Clean Up Spill Residue Work from outside in G->H I Package and Label Waste Place all contaminated materials in a sealed hazardous waste container H->I J Decontaminate the Area Use appropriate cleaning solution I->J K Report the Incident Follow institutional reporting procedures J->K

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3-Isopropyl-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of 3-Isopropyl-4-methoxyaniline are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals.

The following information is synthesized from safety data for structurally related aromatic amines and methoxy-substituted anilines, in the absence of a specific Safety Data Sheet (SDS) for this compound. Aromatic amines as a class are known for their potential toxicity, and appropriate precautions are necessary to minimize exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory when handling this compound to prevent skin contact, inhalation, and eye contact.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors or aerosols.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles provide protection against splashes, while a face shield offers broader facial protection, especially when handling larger quantities.[1]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs of gloves (double-gloving) and change them frequently, as all disposable gloves have a degree of permeability.[1][2]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific operational conditions.[1][3]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is paramount to ensuring safety during the handling of this compound.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[1]
  • PPE Donning: Put on all required PPE as outlined in the table above before entering the designated handling area.

2. Handling the Compound:

  • Weighing: If weighing the solid compound, perform this task inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
  • Reactions: All reactions involving this compound must be conducted within a certified chemical fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.
  • PPE Doffing: Remove PPE in a manner that avoids contaminating the wearer. Dispose of single-use items in the designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect all waste containing this compound, including excess reagents, reaction mixtures, and contaminated consumables (e.g., gloves, paper towels), in a clearly labeled, sealed, and chemical-resistant container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.

  • Disposal Method: Dispose of the chemical waste through an approved hazardous waste disposal facility.[4][5] Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour this chemical down the drain.[6][7]

Visualizing Safety Workflows

To further clarify the procedural steps, the following diagrams illustrate the handling and disposal workflow, as well as the emergency response for an exposure event.

G Operational and Disposal Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Disposal Risk_Assessment Conduct Risk Assessment Emergency_Equipment_Check Check Emergency Equipment Risk_Assessment->Emergency_Equipment_Check Don_PPE Don Appropriate PPE Emergency_Equipment_Check->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Reaction Conduct Reaction Prepare_Solution->Conduct_Reaction Decontaminate_Workspace Decontaminate Workspace Conduct_Reaction->Decontaminate_Workspace Doff_PPE Doff and Dispose of PPE Decontaminate_Workspace->Doff_PPE Collect_Waste Collect in Labeled Container Doff_PPE->Collect_Waste Segregate_Waste Segregate Waste Collect_Waste->Segregate_Waste Dispose_Hazardous Dispose via Approved Facility Segregate_Waste->Dispose_Hazardous

Operational and Disposal Workflow for this compound.

G Emergency Response for Exposure cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation Exposure Exposure Occurs Remove_Clothing Remove Contaminated Clothing Exposure->Remove_Clothing Skin Rinse_Eyes Rinse Eyes with Water Exposure->Rinse_Eyes Eye Move_to_Fresh_Air Move to Fresh Air Exposure->Move_to_Fresh_Air Inhalation Rinse_Skin Rinse Skin with Water Remove_Clothing->Rinse_Skin Seek_Medical_Attention_Skin Seek Immediate Medical Attention Rinse_Skin->Seek_Medical_Attention_Skin Seek_Medical_Attention_Eye Seek Immediate Medical Attention Rinse_Eyes->Seek_Medical_Attention_Eye Seek_Medical_Attention_Inhalation Seek Immediate Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention_Inhalation

Emergency Response Protocol for Exposure to this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.